Calcium lactate gluconate
Description
Properties
CAS No. |
11116-97-5 |
|---|---|
Molecular Formula |
C42H78Ca5O48 |
Molecular Weight |
1551.4 g/mol |
IUPAC Name |
pentacalcium;hexakis(2-hydroxypropanoate);tetrakis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate);dihydrate |
InChI |
InChI=1S/4C6H12O7.6C3H6O3.5Ca.2H2O/c4*7-1-2(8)3(9)4(10)5(11)6(12)13;6*1-2(4)3(5)6;;;;;;;/h4*2-5,7-11H,1H2,(H,12,13);6*2,4H,1H3,(H,5,6);;;;;;2*1H2/q;;;;;;;;;;5*+2;;/p-10/t4*2-,3-,4+,5-;;;;;;;;;;;;;/m1111............./s1 |
InChI Key |
LVJCJXCOPLJXCU-SHQGLIOGSA-D |
Isomeric SMILES |
CC(C(=O)[O-])O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
Canonical SMILES |
CC(C(=O)[O-])O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Synonyms |
Calcium Gluconolactate; (Gluconato)(lactato)calcium; 2-Hydroxy-propanoic Acid Calcium Complex; |
Origin of Product |
United States |
Foundational & Exploratory
Calcium lactate gluconate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Chemical Structure and Identity
Calcium lactate (B86563) gluconate is a composite of calcium with lactate and gluconate anions. It can exist as a simple mixture of calcium lactate and calcium gluconate, or as a distinct chemical entity. One commonly cited chemical formula for the compound is Ca₅(C₃H₅O₃)₆·(C₆H₁₁O₇)₄·2H₂O [1][2]. Another patented formulation describes a single molecule with the general structure CH₂OH-(CHOH)₄-COOCaCOO-CH(OH)-CH₃. This ambiguity in its precise nature—a defined compound versus a mixture—is a critical consideration in research and development, impacting stoichiometry, manufacturing, and regulatory filings.
The CAS number for calcium lactate gluconate is 11116-97-5.
Physicochemical Properties
This compound is a white, odorless, and tasteless crystalline powder[3]. Its key properties are summarized in the table below, offering a comparative overview for formulation and development.
| Property | Value | Source(s) |
| Appearance | White, odorless, tasteless crystalline powder | [3] |
| Solubility in Water | 400 g/L | [2] |
| Taste | Neutral | [3] |
| Bioavailability | High, greater than or equal to other calcium salts like calcium carbonate and calcium citrate. | [4] |
Experimental Protocols for Physicochemical Characterization
A standardized method to determine the aqueous solubility of this compound involves preparing a saturated solution and quantifying the dissolved calcium concentration.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Filter the suspension to remove any undissolved solid, yielding a clear, saturated solution.
-
Quantification of Calcium: Analyze the calcium concentration in the filtrate using a validated analytical technique such as Atomic Absorption Spectroscopy (AAS) or titration with EDTA[5].
-
Calculation: Express the solubility in grams per liter (g/L) based on the determined calcium concentration and the molecular weight of this compound.
The tendency of a substance to absorb moisture from the air is a critical parameter for storage and handling. The European Pharmacopoeia outlines a general method for this assessment.
Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound.
-
Controlled Environment: Place the sample in a desiccator maintained at a constant relative humidity (e.g., 80% RH using a saturated ammonium (B1175870) chloride solution) and temperature (e.g., 25 °C)[6].
-
Equilibration and Measurement: After a defined period (e.g., 24 hours), re-weigh the sample.
-
Classification: The percentage increase in weight determines the hygroscopicity classification (e.g., non-hygroscopic, slightly hygroscopic, etc.)[6]. For more detailed analysis, gravimetric sorption analyzers can be used to generate moisture sorption-desorption isotherms[7].
Stability testing is crucial to determine the shelf-life and storage conditions. This involves subjecting the material to various environmental conditions over time.
Protocol:
-
Sample Storage: Store samples of this compound in controlled environmental chambers at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) as per ICH guidelines.
-
Time Points: At specified time intervals (e.g., 0, 3, 6, 12, 24 months), withdraw samples for analysis.
-
Analytical Testing: Analyze the samples for appearance, moisture content, assay of calcium, and the presence of any degradation products. High-performance liquid chromatography (HPLC) can be employed to separate and quantify potential impurities or degradation products[8].
-
Data Analysis: Evaluate any changes in the physicochemical properties over time to establish the stability profile and recommend appropriate storage conditions and shelf-life.
Pharmacokinetic Profile
The high bioavailability of calcium from this compound is a key advantage in drug development and nutritional supplementation[4].
Absorption
Calcium absorption from the gastrointestinal tract is a complex process. Studies comparing different calcium salts have shown that the absorption of calcium from a lactogluconate/carbonate solution is approximately 25%[9]. The solubility of the calcium salt plays a role, but it is not the sole determinant of absorption efficiency[9][10].
Distribution, Metabolism, and Excretion
Once absorbed, calcium enters the systemic circulation and is distributed throughout the body, with the vast majority being incorporated into bone tissue. The lactate and gluconate anions are metabolized through normal physiological pathways. Excretion of unabsorbed calcium occurs primarily through the feces, while absorbed calcium is filtered by the kidneys, with a significant portion being reabsorbed.
Experimental Protocol for Bioavailability Assessment
In vivo studies in animal models or humans are necessary to determine the pharmacokinetic parameters of calcium from this compound.
Protocol (Rat Model):
-
Animal Model: Utilize a validated rat model for calcium absorption studies[10].
-
Dosing: Administer a known dose of this compound orally to the rats. A control group receiving a different calcium salt (e.g., calcium carbonate) should be included for comparison.
-
Blood Sampling: Collect blood samples at predetermined time points post-administration.
-
Calcium Analysis: Analyze the serum samples for calcium concentration using a validated method like AAS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess the rate and extent of calcium absorption.
Biological Interactions and Signaling Pathways
The primary biological role of this compound is to serve as a source of calcium ions (Ca²⁺). Calcium is a ubiquitous second messenger involved in a multitude of cellular processes.
Calcium Signaling Pathways
Elevations in intracellular calcium concentration trigger a cascade of events by binding to and activating various proteins, including calmodulin and troponin. This can lead to diverse physiological responses such as muscle contraction, neurotransmitter release, and gene transcription. A simplified representation of a generic calcium signaling pathway is provided below.
References
- 1. Absorption of Calcium as the Carbonate and Citrate Salts, with Some Observations on Method | Semantic Scholar [semanticscholar.org]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 4. wbcil.com [wbcil.com]
- 5. Effect of sodium gluconate on the solubility of calcium lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. researchgate.net [researchgate.net]
- 8. CN113156002A - Method for detecting 5 related substances in calcium gluconate - Google Patents [patents.google.com]
- 9. Intestinal calcium absorption from different calcium preparations: influence of anion and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Core Mechanism of Calcium Lactate Gluconate in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium lactate (B86563) gluconate, a mixed salt of calcium, is a highly soluble and bioavailable form of calcium supplementation. This technical guide delineates the mechanism of action of calcium lactate gluconate in biological systems, from its dissolution and absorption to its influence on key cellular signaling pathways. The document provides a comprehensive overview of the experimental protocols used to investigate its efficacy, quantitative data on its bioavailability, and a detailed examination of the molecular cascades it triggers.
Introduction
Calcium is an essential mineral vital for numerous physiological processes, including bone mineralization, nerve transmission, muscle contraction, and cellular signaling. Inadequate calcium intake can lead to osteoporosis and other health complications. Calcium supplementation is a common strategy to address dietary deficiencies, and the choice of calcium salt is critical for ensuring optimal absorption and bioavailability. This compound has emerged as a superior option due to its high solubility and bioavailability, which is attributed to the presence of lactate and gluconate anions. This guide provides a detailed exploration of its mechanism of action for researchers and professionals in drug development.
Physicochemical Properties and Dissolution
This compound is a salt that readily dissolves in aqueous solutions, a critical first step for its biological activity.[1]
Dissolution Mechanism
The primary mechanism of action begins with the dissolution of this compound in the gastrointestinal tract. This process releases free calcium ions (Ca²⁺), lactate, and gluconate into the lumen.[1] The high solubility of this compound ensures a greater concentration of free Ca²⁺ is available for absorption compared to less soluble salts like calcium carbonate.
In Vitro Dissolution Testing
The dissolution rate of calcium supplements is a key predictor of their in vivo bioavailability. Standardized methods, such as those outlined by the United States Pharmacopeia (USP), are employed to assess this.
Experimental Protocol: In Vitro Dissolution of Calcium Supplements (USP Apparatus 2)
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of 0.1 N hydrochloric acid (HCl) to simulate gastric fluid.
-
Temperature: Maintained at 37 ± 0.5°C.
-
Paddle Speed: 75 rpm.
-
Procedure: a. Place a single tablet or a specified amount of powdered this compound in the dissolution vessel. b. Withdraw aliquots (e.g., 5 mL) at specified time intervals (e.g., 15, 30, 45, and 60 minutes). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples and analyze the calcium concentration using atomic absorption spectroscopy or a similar quantitative method.
-
Data Analysis: Plot the percentage of dissolved calcium against time to generate a dissolution profile.
Intestinal Absorption
Once dissolved, the released calcium ions are absorbed across the intestinal epithelium through two primary pathways: the transcellular (active) and paracellular (passive) routes.
Role of Lactate and Gluconate Anions
The lactate and gluconate moieties are believed to enhance calcium absorption. They can act as soluble ligands that keep calcium in an ionized form, preventing its precipitation with dietary inhibitors like oxalates and phytates. This maintains a higher concentration of free Ca²⁺ available for transport.
In Vitro Assessment of Calcium Absorption: The Caco-2 Cell Model
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, is a widely accepted in vitro model for studying intestinal drug and nutrient absorption.
Experimental Protocol: Caco-2 Cell Permeability Assay for Calcium Absorption
-
Cell Culture: a. Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin). b. Seed the cells onto permeable Transwell® inserts and allow them to differentiate for 21-25 days, forming a confluent monolayer.
-
Monolayer Integrity: a. Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the tight junctions. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Transport Assay: a. Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the this compound solution (dissolved in transport buffer) to the apical (AP) side of the Transwell® insert. c. Add fresh transport buffer to the basolateral (BL) side. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
Quantification: a. Analyze the calcium concentration in the collected samples using a suitable method (e.g., atomic absorption spectroscopy).
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of calcium transport to the basolateral side, A is the surface area of the membrane, and C₀ is the initial concentration on the apical side.
References
Bioavailability and Absorption Pathways of Calcium Lactate Gluconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcium lactate (B86563) gluconate, a salt combining calcium with lactate and gluconate, is recognized for its high solubility and superior bioavailability compared to other calcium salts commonly used in supplementation and food fortification. This technical guide provides an in-depth analysis of the bioavailability and intestinal absorption pathways of calcium lactate gluconate. It synthesizes available data on its absorption efficacy, details the experimental methodologies used to assess calcium bioavailability, and illustrates the key physiological and signaling pathways involved in intestinal calcium transport. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a composite salt of calcium with two organic anions, lactate and gluconate. It is noted for its excellent solubility in water, which is a key factor in its enhanced bioavailability.[1][2] Unlike calcium carbonate, which requires an acidic environment for optimal absorption, this compound's absorption is independent of gastric acid.[1] This characteristic makes it a suitable calcium source for a broader range of individuals, including the elderly and those on acid-reducing medications.[1]
Bioavailability of this compound
The bioavailability of a calcium salt is the fraction of ingested calcium that is absorbed and becomes available for metabolic use. This compound is reported to have a high bioavailability, with some sources suggesting absorption rates of 40–50%, significantly higher than the 20–30% reported for calcium carbonate.[2]
Comparative Bioavailability Data
One study in postmenopausal women compared the change in area under the curve of serum calcium concentration (ΔAUC1-5hr) after ingestion of 600 mg of elemental calcium from different supplements. A supplement containing calcium lactate and calcium gluconate showed a greater ΔAUC1-5hr than calcium citrate (B86180), indicating better absorption within the first five hours.[3] Another study found that the net calcium absorption from a calcium lactogluconate/carbonate solution was 25%, while a calcium citrate solution was 29%.[4]
| Calcium Salt | Elemental Calcium (%) | Relative Bioavailability/Absorption Insights | Reference |
| This compound | ~13% | Reported absorption rates of 40-50%. Generally considered more bioavailable than calcium carbonate.[2] | [2] |
| Calcium Carbonate | 40% | Absorption is dependent on stomach acid. Reported absorption rates of 20-30%.[1][2] | [1][2] |
| Calcium Citrate | 21% | Good bioavailability, does not require an acidic environment for absorption.[3] | [3] |
| Calcium Lactate | 13% | Faster absorption rate in increasing serum calcium compared to calcium carbonate.[5] | [5] |
| Calcium Gluconate | 9% | Net calcium absorption reported to be around 27%.[6] | [6] |
Intestinal Calcium Absorption Pathways
Calcium is absorbed in the small intestine through two primary pathways: the transcellular and paracellular pathways. The high solubility of this compound ensures a greater concentration of ionized calcium (Ca2+) is available in the intestinal lumen for absorption through both routes.
Transcellular Pathway
The transcellular pathway is an active, saturable process that occurs primarily in the duodenum. It involves the entry of Ca2+ into the enterocyte, its transport across the cell, and its extrusion into the bloodstream. This pathway is tightly regulated by vitamin D.
-
Apical Entry: Ca2+ enters the enterocyte through the transient receptor potential vanilloid 6 (TRPV6) channel on the apical membrane.
-
Intracellular Transport: Once inside the cell, Ca2+ binds to calbindin-D9k, which buffers the ion and facilitates its diffusion to the basolateral membrane.
-
Basolateral Extrusion: Ca2+ is actively transported out of the cell and into the bloodstream by the plasma membrane Ca2+-ATPase (PMCA1b) and the sodium-calcium exchanger (NCX1).
Paracellular Pathway
The paracellular pathway is a passive, non-saturable process that occurs throughout the small intestine, but predominantly in the jejunum and ileum. Ca2+ moves between the enterocytes through the tight junctions. This pathway is dependent on the electrochemical gradient and the permeability of the tight junctions. The high concentration of soluble Ca2+ from this compound can drive absorption through this pathway.
Potential Role of Lactate and Gluconate
While the primary driver of calcium absorption is the concentration of ionized calcium, the organic anions lactate and gluconate may also play a role. Lactate has been shown to protect the intestinal epithelial barrier function and promote intestinal epithelial cell migration, which could indirectly support optimal nutrient absorption.[7][8] It may also play a role in activating the Wnt/β-catenin signaling pathway, which is involved in intestinal epithelial cell proliferation.[9] The direct impact of lactate and gluconate on the specific signaling pathways of calcium transport requires further investigation.
Experimental Protocols for Assessing Calcium Bioavailability
In Vivo Human Clinical Trials
A common design for assessing the bioavailability of calcium supplements is a randomized, crossover study.
Objective: To compare the oral bioavailability of calcium from this compound with other calcium salts (e.g., calcium carbonate, calcium citrate).
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers is recruited.
-
Study Design: A randomized, single-dose, crossover design is employed where each subject receives each of the different calcium supplements in a random order, with a washout period between each administration.
-
Dosing: Subjects receive a standardized oral dose of elemental calcium (e.g., 500 mg) from each supplement.
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals (e.g., 1, 2, 3, 4, 5, 6, 8, 12, and 24 hours) post-ingestion.
-
Urine Collection: Urine is collected at baseline and at specified intervals to measure calcium excretion.
-
Analysis: Serum samples are analyzed for total and/or ionized calcium concentrations. Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the serum concentration-time profiles.[10][11]
In Vitro Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for studying intestinal drug absorption as it differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Objective: To determine the permeability of calcium from this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12]
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[12]
-
Permeability Assay:
-
The culture medium is replaced with a transport buffer.
-
A solution containing this compound is added to the apical (AP) side of the monolayer, representing the intestinal lumen.
-
Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.
-
The concentration of calcium in the collected samples is measured using methods like atomic absorption spectroscopy.
-
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the rate of calcium transport across the cell monolayer.
Signaling Pathways in Intestinal Calcium Absorption
The absorption of calcium is a complex process regulated by various signaling pathways, primarily under the control of vitamin D.
Vitamin D-Mediated Transcellular Calcium Transport
The active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), is the principal regulator of active transcellular calcium absorption.
-
VDR Activation: Calcitriol binds to the vitamin D receptor (VDR) in the enterocyte nucleus.
-
Gene Transcription: The calcitriol-VDR complex acts as a transcription factor, increasing the expression of genes encoding for key calcium transport proteins:
-
TRPV6: The apical calcium channel.
-
Calbindin-D9k: The intracellular calcium-binding protein.
-
PMCA1b: The basolateral calcium pump.
-
Conclusion
This compound presents a highly bioavailable option for calcium supplementation and fortification due to its excellent solubility and acid-independent absorption. While direct comparative pharmacokinetic data is limited, existing studies consistently indicate superior or comparable bioavailability to other common calcium salts. Its absorption occurs via both transcellular and paracellular pathways, and the presence of organic anions may offer additional benefits to intestinal health. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for further research and development in the field of mineral supplementation.
References
- 1. wbcil.com [wbcil.com]
- 2. wbcil.com [wbcil.com]
- 3. Comparison of Calcium Bioavailibility of Four Commercial Calcium Supplements in Postmenopausal Women [jkshp.or.kr]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. creative-bioarray.com [creative-bioarray.com]
Solubility profile of calcium lactate gluconate in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of calcium lactate (B86563) gluconate, a widely used calcium salt in the pharmaceutical and food industries. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents visual representations of experimental workflows.
Introduction
Calcium lactate gluconate is a salt mixture composed of calcium lactate and calcium gluconate. It is favored for its high bioavailability and neutral taste, making it an excellent choice for fortification in various formulations.[1][2][3] A critical physicochemical property influencing its application is its solubility in different solvent systems. This guide delves into the specifics of its solubility profile. The high aqueous solubility of this compound is attributed to the interplay between intermolecular forces and the energetic favorability of dissolution.[2]
Quantitative Solubility Data
The solubility of this compound is significantly influenced by the solvent, temperature, and pH. The following tables summarize the available quantitative and qualitative solubility data.
Table 1: Solubility of this compound in Aqueous and Other Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Water | 20 | ≥ 20.0[4] | Highly and instantly soluble.[1] Forms a transparent solution.[2] |
| Water | 25 | ~40.0 | Reported as 400 g/Liter.[5] |
| Boiling Water | 100 | Easily Soluble | Specific quantitative data not available. |
| Ethanol (95%) | Ambient | Slightly Soluble | Based on data for calcium lactate.[6] Calcium gluconate is practically insoluble. |
| Methanol | Ambient | Practically Insoluble | Based on data for a related compound, calcium gluconolactate. |
| Diethyl Ether | Ambient | Practically Insoluble | Based on data for calcium lactate.[6] |
| Propylene Glycol | Ambient | Data Not Available | - |
| Glycerol | Ambient | Data Not Available | - |
Note: Due to the limited availability of specific quantitative data for the combined this compound product in organic solvents, the information provided is based on the known solubility of its individual components, calcium lactate and calcium gluconate.
Factors Influencing Solubility
Several factors can impact the solubility of this compound:
-
Temperature: The solubility of the individual components, particularly calcium lactate, increases with temperature.[7]
-
pH: The pH of the medium can influence the solubility of calcium salts. In general, the solubility of calcium salts of weak acids may be affected by pH changes.[8][9]
-
Presence of Other Ions: The presence of other salts can affect solubility. For instance, sodium gluconate has been shown to increase the solubility of calcium lactate, likely through the formation of soluble complexes.[10] Research has also demonstrated that the solubility of calcium L-lactate is increased in the presence of sodium D-gluconate.[11][12]
Experimental Protocols
The following section details a standardized experimental protocol for determining the equilibrium solubility of this compound. This method, commonly known as the shake-flask method, is considered the gold standard for equilibrium solubility measurements.[13]
Principle
An excess amount of the solid solute (this compound) is equilibrated with a specific solvent in a sealed container at a constant temperature. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method.
Materials and Equipment
-
This compound powder
-
Selected solvents (e.g., Water, Ethanol, Propylene Glycol, Glycerol)
-
Volumetric flasks
-
Thermostatic shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
Analytical balance
-
Analytical instrumentation for quantification (e.g., HPLC, Atomic Absorption Spectrometer, or Titrator)
Procedure: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a series of stoppered flasks, each containing a known volume of the desired solvent. Ensure there is undissolved solid material at the bottom of each flask.
-
Equilibration: Place the flasks in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant rate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to establish that equilibrium has been achieved by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.
-
Sample Collection and Preparation: Once equilibrium is reached, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Phase Separation: Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Quantification: Analyze the clear filtrate to determine the concentration of dissolved this compound. The choice of analytical method will depend on the solvent and the desired precision.
-
Complexometric Titration: A common method for determining calcium concentration. The sample is titrated with a standardized solution of EDTA (ethylenediaminetetraacetic acid) using a suitable indicator.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the lactate and gluconate anions, providing a measure of the dissolved salt.
-
Atomic Absorption Spectroscopy (AAS): A sensitive method for determining the concentration of calcium ions in the solution.
-
Data Analysis
The solubility is expressed as the concentration of the dissolved this compound in the solvent, typically in units of g/100 mL or mg/mL. The results should be reported as the mean of multiple determinations with the standard deviation.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.
Logical Relationship of Factors Affecting Solubility
This diagram illustrates the primary factors that influence the solubility of this compound.
References
- 1. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 2. questjournals.org [questjournals.org]
- 3. wbcil.com [wbcil.com]
- 4. pharmadekho.com [pharmadekho.com]
- 5. This compound - Ingredient | ChefSteps [chefsteps.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. kiche.or.kr [kiche.or.kr]
- 8. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of sodium gluconate on the solubility of calcium lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Physiological Roles of Dissociated Lactate and Gluconate Ions
Executive Summary: This technical guide provides an in-depth examination of the physiological roles of dissociated lactate (B86563) and gluconate ions, targeting researchers, scientists, and professionals in drug development. It moves beyond classical views to explore contemporary understanding of these ions as active participants in metabolic regulation, cell signaling, and homeostasis. Lactate, once dismissed as a metabolic waste product, is now recognized as a critical energy substrate and a signaling molecule, or "lactormone," that modulates gene expression through newly discovered epigenetic mechanisms.[1][2][3] Gluconate, while often considered a simple counter-ion in pharmaceutical formulations, participates in core metabolic pathways and influences mineral homeostasis through its chelating properties.[4][5] This document synthesizes quantitative data, details key experimental methodologies, and provides visual diagrams of critical pathways and workflows to offer a comprehensive resource for advanced research and development.
Part 1: The Physiology of the Lactate Ion
Historically viewed as a fatigue-inducing byproduct of anaerobic glycolysis, the lactate anion is now understood to be a central player in bioenergetics and cellular communication.[3][6] At physiological pH, lactic acid (pKa ~3.86) exists almost exclusively in its dissociated form, lactate.[6] This section elucidates its multifaceted roles as a metabolic fuel and a signaling molecule.
Metabolic Roles of Lactate
Lactate is a dynamic metabolic substrate continuously produced and consumed by diverse cells under both aerobic and anaerobic conditions.[7] Its movement and utilization are described by the lactate shuttle theory.[3][7]
-
Intercellular Lactate Shuttle: This concept describes how lactate produced in one cell can be transported to and utilized by another.[7] For instance, lactate generated in glycolytic muscle fibers can be shuttled to adjacent oxidative fibers or remote tissues like the heart and brain to be used as a primary fuel source.[7][8] The Cori cycle is a well-established example, where muscle-derived lactate is transported to the liver and kidneys for gluconeogenesis.[8][9]
-
Intracellular Lactate Shuttle: Lactate produced in the cytosol can be transported into the mitochondria of the same cell and converted back to pyruvate (B1213749) for oxidation in the tricarboxylic acid (TCA) cycle.[10] This highlights the tight coupling of glycolysis and oxidative phosphorylation.[1][2]
-
Astrocyte-Neuron Lactate Shuttle (ANLS): In the brain, astrocytes exhibit high rates of aerobic glycolysis, producing lactate that is shuttled to neurons.[11][12] Neurons then preferentially use this lactate as an energy substrate to fuel oxidative metabolism, a process crucial for functions like memory formation.[11][12]
Signaling Roles of Lactate
Beyond its role in energy metabolism, lactate functions as a signaling molecule, or "lactormone," with its own receptor and the ability to induce post-translational modifications.[6][7]
-
GPR81 (HCAR1) Receptor Activation: Lactate is a natural ligand for the G-protein coupled receptor GPR81 (Hydroxycarboxylic Acid Receptor 1).[6][13] GPR81 is highly expressed in adipocytes and is also found in tissues like the brain, muscle, and liver.[6][11] Upon binding lactate, the receptor couples to an inhibitory G-protein (Gi), which suppresses adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15] This signaling cascade has diverse effects, including the inhibition of lipolysis in fat cells, immune modulation, and neuroprotection.[6][11][15]
-
Protein Lactylation: A recently discovered post-translational modification (PTM), lysine (B10760008) lactylation (Kla), directly links lactate metabolism to epigenetic regulation.[16][17] Derived from lactate, lactyl-CoA can be enzymatically or non-enzymatically added to lysine residues on histones and other proteins.[16] Histone lactylation can alter chromatin structure and regulate the transcription of genes involved in processes like inflammation, tissue repair, and metabolism.[17][18][19] This modification establishes a direct mechanism by which the metabolic state of a cell can influence its genetic programming.[20]
Quantitative Data: Lactate Concentrations
Lactate levels in the body are highly dynamic, reflecting the balance between production and clearance.[21][22]
| Parameter | Condition | Typical Concentration Range (mmol/L) | Reference(s) |
| Arterial Blood Lactate | Resting | 0.5 - 2.0 | [21] |
| Venous Blood Lactate | Resting | 0.5 - 2.2 | [21] |
| Blood Lactate | Hyperlactatemia | 2.0 - 5.0 | [23][24] |
| Blood Lactate | Severe Lactic Acidosis | > 5.0 | [23] |
| Blood Lactate | Intense Exertion | > 20.0 | [22] |
| Brain Extracellular Fluid | Normal | ~1.0 - 2.5 | [12][25] |
Experimental Protocols
Protocol 1: Measuring Lactate Flux with Radiolabeled Glucose Tracing
This protocol provides a direct measure of the rate of glucose conversion to lactate (glycolytic flux).[26]
-
Cell Culture: Plate cells (e.g., astrocytes, cancer cells) in multi-well plates and grow to desired confluency.
-
Medium Replacement: Aspirate standard culture medium and wash cells twice with a serum-free, low-glucose medium.
-
Labeling: Add fresh medium containing a known concentration and specific activity of a radiolabeled glucose tracer (e.g., [U-¹⁴C]-glucose or D-[5-³H]-glucose).
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) under standard culture conditions (37°C, 5% CO₂).
-
Sample Collection:
-
Extracellular Lactate: Carefully collect the culture medium from each well into separate tubes.
-
Intracellular Metabolites: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Add an ice-cold extraction solvent (e.g., 80% methanol) to the wells, scrape the cells, and collect the lysate.
-
-
Lactate Separation: Separate radiolabeled lactate from glucose and other metabolites using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Quantification: Measure the radioactivity incorporated into the lactate fraction using a scintillation counter.
-
Data Analysis: Calculate the rate of lactate production by normalizing the radioactivity counts to the specific activity of the glucose tracer, incubation time, and cell number or total protein content.
Part 2: The Physiology of the Gluconate Ion
The gluconate ion, the conjugate base of gluconic acid, is prevalent in nature as a product of glucose oxidation.[5] In physiology and pharmacology, its primary role is that of a highly soluble, biologically compatible carrier for mineral cations.[5][27] However, it is not metabolically inert.
Primary Physiological Roles
-
Cation Chelation and Delivery: Gluconate is an effective chelating agent for divalent and trivalent metal ions, including Ca²⁺, Fe²⁺, and Zn²⁺.[5] This property makes it an ideal counter-ion for intravenous and oral drug formulations.[27][28] In solution, salts like calcium gluconate readily dissociate, releasing the biologically active cation (e.g., Ca²⁺) and the gluconate anion.[27][29] Its clinical utility in treating hypocalcemia or hyperkalemia stems directly from this efficient delivery of calcium ions.[28]
-
Metabolic Integration: While a significant portion of administered gluconate may be excreted unchanged, it can be metabolized by human cells.[30][31] The primary entry point into core metabolism is phosphorylation by the enzyme gluconokinase, which produces 6-phosphogluconate.[30] This intermediate is a key component of the pentose (B10789219) phosphate (B84403) pathway (PPP), also known as the hexose (B10828440) monophosphate shunt (HMS).[4] By entering the PPP, gluconate can contribute to the generation of NADPH (essential for reductive biosynthesis and antioxidant defense) and ribose-5-phosphate (B1218738) (a precursor for nucleotide synthesis).[4]
Quantitative Data: Therapeutic Gluconate Dosages
Unlike lactate, endogenous gluconate concentrations are not typically monitored as a clinical biomarker. The relevant quantitative data pertains to its use as a carrier in therapeutic agents.
| Compound | Application | Typical Adult Dose | Route of Administration | Reference(s) |
| Calcium Gluconate (10%) | Severe Hypocalcemia | 1-2 g (10-20 mL) | Intravenous, Intramuscular | [32] |
| Calcium Gluconate (10%) | Hyperkalemia with ECG changes | 1.5 - 3.0 g (15-30 mL) over 2-5 minutes | Intravenous | [28] |
| Zinc Gluconate | Zinc Supplementation | 20 - 50 mg elemental zinc per day | Oral | [33] |
| Potassium Gluconate | Potassium Supplementation | Varies based on deficiency | Oral | [34] |
Experimental Protocols
Protocol 2: Measuring Ion Chelation by Gluconate using Ion-Selective Electrodes (ISE)
This protocol determines the extent to which gluconate binds free cations in a solution, quantifying its chelating properties.
-
System Calibration: Calibrate a calcium-selective electrode (Ca-ISE) using a series of standard solutions with known Ca²⁺ concentrations (e.g., 0.1, 1.0, 10.0 mM CaCl₂) in a buffered solution (e.g., HEPES or TRIS buffer at pH 7.4). Plot the electrode potential (mV) against the logarithm of the Ca²⁺ concentration to generate a standard curve.
-
Initial Measurement: In a beaker with a defined volume of the same buffer, add a known concentration of CaCl₂ (e.g., 5 mM). Submerge the calibrated Ca-ISE and a reference electrode and record the stable potential reading. Use the standard curve to calculate the initial free [Ca²⁺].
-
Titration with Gluconate: Prepare a concentrated stock solution of sodium gluconate. Add small, precise aliquots of the sodium gluconate solution to the beaker containing the CaCl₂ solution.
-
Equilibrium and Measurement: After each addition of gluconate, stir the solution gently and allow it to reach equilibrium (potential reading stabilizes). Record the new potential (mV).
-
Data Analysis:
-
For each titration point, convert the measured potential back to a free [Ca²⁺] concentration using the calibration curve.
-
Calculate the concentration of bound calcium by subtracting the free [Ca²⁺] from the total calcium concentration.
-
The data can be used to calculate the association constant (Ka) for the calcium-gluconate complex, providing a quantitative measure of its chelating strength.
-
Conclusion and Comparative Analysis
The physiological roles of dissociated lactate and gluconate ions are distinct yet complementary in the context of systemic homeostasis.
-
Lactate has emerged from a metabolic byproduct to a central hub of metabolism and signaling. It acts as a highly efficient and versatile fuel source that is shuttled between cells and tissues, and as a "lactormone" that directly influences cellular function through receptor-mediated signaling and epigenetic modification.[6][7][16] Its concentration is a dynamic indicator of metabolic stress and adaptation.[21][22]
-
Gluconate , in contrast, serves a more passive but vital role. Its primary physiological significance lies in its capacity as a non-toxic, soluble carrier for essential minerals, enabling their safe and effective administration in clinical settings.[5][27] While it can be integrated into the pentose phosphate pathway, its role as a direct energy substrate or signaling molecule is far less pronounced than that of lactate.[4][30]
For researchers and drug development professionals, understanding these nuanced roles is critical. Targeting lactate signaling pathways or transport mechanisms offers novel therapeutic avenues for cancer, metabolic disorders, and inflammatory diseases.[13][35] The properties of gluconate remain essential for the formulation and delivery of mineral-based therapeutics and as a stable excipient in a wide range of pharmaceutical products.
References
- 1. Making sure you're not a bot! [ask.orkg.org]
- 2. Lactate: a multifunctional signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Science and Translation of Lactate Shuttle Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gluconic acid - Wikipedia [en.wikipedia.org]
- 6. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate shuttle hypothesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Lactic Acidosis: Background, Etiology, Epidemiology [emedicine.medscape.com]
- 10. Science, New Interval Training, Lactate Shuttle, MCTs, George Brooks [newintervaltraining.com]
- 11. Lactate as a Signaling Molecule That Regulates Exercise-Induced Adaptations [mdpi.com]
- 12. jneurosci.org [jneurosci.org]
- 13. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. Lactylation: The emerging frontier in post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Lactylation: the regulatory code of cellular life activity and a barometer of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. scantox.com [scantox.com]
- 21. Plasma Lactate Levels: Normal Ranges and What They Mean [ampath.com]
- 22. Lactate Profile | UC Davis Sports Medicine [health.ucdavis.edu]
- 23. litfl.com [litfl.com]
- 24. Lactic Acid Blood Test: High vs. Low Levels, Normal Range [webmd.com]
- 25. Increased blood lactate levels: a marker of...? [acutecaretesting.org]
- 26. benchchem.com [benchchem.com]
- 27. What is the mechanism of Calcium Gluconate? [synapse.patsnap.com]
- 28. Calcium Gluconate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. derangedphysiology.com [derangedphysiology.com]
- 32. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 33. taylorandfrancis.com [taylorandfrancis.com]
- 34. What is the mechanism of Potassium Gluconate? [synapse.patsnap.com]
- 35. researchgate.net [researchgate.net]
In Vitro Dissociation of Calcium Lactate Gluconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro dissociation characteristics of calcium lactate (B86563) gluconate (CLG), a highly soluble and bioavailable calcium salt.[1][2] While direct kinetic data for the combined salt is not extensively published, this document synthesizes available thermodynamic data for its constituent calcium complexes, details relevant experimental protocols for studying dissociation kinetics, and presents a conceptual framework for its dissociation pathway.
Quantitative Dissociation Data
The dissociation of calcium lactate gluconate in an aqueous solution is a critical factor in its high bioavailability.[2] The process involves the release of calcium ions (Ca²⁺) from the lactate and gluconate anions. The equilibrium of this process is described by the dissociation constant (Kd), which is the reciprocal of the association constant (Ka). A higher Kd indicates a greater tendency for the complex to dissociate.
Table 1: Association and Dissociation Constants of Calcium with Lactate and Gluconate
| Calcium Complex | Association Constant (K_a) (M⁻¹) | Calculated Dissociation Constant (K_d) (M) | Experimental Conditions | Reference |
| Calcium d-gluconate | 14 ± 3 | ~0.071 | 1.0 M NaCl at 25°C | [3][4] |
| Calcium l-lactate | 8 ± 2 | ~0.125 | 1.0 M NaCl at 25°C | [3][4] |
Note: The dissociation constant (Kd) is calculated as the reciprocal of the association constant (Ka). These values represent the individual interactions of calcium with gluconate and lactate, not the fully formed this compound salt.
The high solubility of this compound is attributed to the favorable interplay between the energy required to break the crystal lattice and the high hydration energy of the resulting ions in solution.[5]
Experimental Protocols for Determining Dissociation Kinetics
Several established methods can be employed to determine the in vitro dissociation kinetics of calcium salts like this compound. These techniques primarily focus on measuring the change in free calcium ion concentration over time.
Ion-Selective Electrode (ISE) Potentiometry
This is a common method for determining the concentration of free ions in a solution and can be used to determine apparent dissociation constants.[6][7]
Methodology:
-
Calibration: A calcium-selective electrode is calibrated using a series of standard solutions with known Ca²⁺ concentrations. This establishes a linear relationship between the electrode potential and the logarithm of the calcium ion activity.
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable buffer.
-
Measurement: The calcium ISE is immersed in the sample solution, and the potential is recorded once it stabilizes.
-
Data Analysis: The free Ca²⁺ concentration is determined from the calibration curve. By measuring this at different total salt concentrations, the apparent dissociation constant (K_app) can be calculated using methods like the Bers' method or iterative computational approaches.[6]
Stopped-Flow Spectroscopy
To measure the rapid kinetics of dissociation (k_off), a stopped-flow system coupled with a Ca²⁺ indicator dye can be utilized.[8]
Methodology:
-
Reagent Preparation:
-
Solution A: this compound is equilibrated in a buffer.
-
Solution B: A solution containing a calcium chelator (e.g., BAPTA) and a calcium-sensitive fluorescent dye (e.g., Calcium Green-2) is prepared in the same buffer.
-
-
Rapid Mixing: The two solutions are rapidly mixed in the stopped-flow apparatus. The chelator in Solution B will bind the free Ca²⁺, causing a shift in the equilibrium and promoting the dissociation of Ca²⁺ from the lactate and gluconate.
-
Detection: The change in fluorescence of the indicator dye is monitored over time (typically in milliseconds) as the Ca²⁺ concentration changes. The dissociation rate constant (k_off) can be determined by fitting the kinetic trace to a mono-exponential decay function.[8]
Complexometric Titration
This method can be used to determine the solubility and complex formation of calcium salts.[3][4]
Methodology:
-
Sample Preparation: Saturated solutions of this compound are prepared, potentially in the presence of other ions to assess their effect on solubility.
-
Titration: An aliquot of the saturated solution is titrated with a standardized solution of a strong calcium chelator, such as ethylenediaminetetraacetic acid (EDTA), using a calcium-sensitive indicator.
-
Endpoint Detection: The endpoint of the titration, indicating the complete complexation of all calcium ions, is determined by a color change.
-
Calculation: The total calcium concentration in the saturated solution is calculated from the volume of EDTA required to reach the endpoint. This information can be used to determine solubility products and association constants.
Visualizing Dissociation and Experimental Workflows
Dissociation Pathway of this compound
The following diagram illustrates the conceptual dissociation of this compound in an aqueous solution into its constituent ions.
Caption: Dissociation of this compound in Aqueous Solution.
Experimental Workflow for Stopped-Flow Kinetics
This diagram outlines the general workflow for measuring the dissociation rate (k_off) of this compound using a stopped-flow instrument.
Caption: Stopped-Flow Experimental Workflow for Dissociation Kinetics.
References
- 1. cphi-online.com [cphi-online.com]
- 2. wbcil.com [wbcil.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wbcil.com [wbcil.com]
- 6. Critical review of the methods used to measure the apparent dissociation constant and ligand purity in Ca2+ and Mg2+ buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissociation Constant, Determinations and Applications | Pharmaguideline [pharmaguideline.com]
- 8. scispace.com [scispace.com]
The Thermal Stability of Calcium Lactate Gluconate: A Thermogravimetric Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of calcium lactate (B86563) gluconate, a widely used calcium salt in the pharmaceutical and food industries, through the application of thermogravimetric analysis (TGA). Understanding the thermal decomposition behavior of this compound is critical for determining its stability during manufacturing, processing, and storage, ensuring product quality and safety.
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method provides valuable quantitative and qualitative information about the physical and chemical processes that lead to mass loss or gain, such as dehydration, decomposition, and oxidation. For pharmaceutical compounds like calcium lactate gluconate, TGA is instrumental in characterizing thermal stability, determining the temperature limits for safe handling, and elucidating decomposition pathways.
Thermal Decomposition of this compound
This compound is a mixed salt, and its thermal decomposition is a multi-stage process involving the degradation of both the lactate and gluconate components. While specific TGA data for the mixed salt is not extensively published, the decomposition pathway can be inferred from the analysis of its individual components, calcium lactate and calcium gluconate. The thermal degradation generally proceeds through the following stages: dehydration, decomposition of the organic moieties, and finally, the decomposition of the resulting calcium carbonate to calcium oxide.
Expected Thermal Decomposition Pathway
The thermal decomposition of this compound is anticipated to follow a logical sequence of events, beginning with the loss of water of hydration, followed by the breakdown of the organic lactate and gluconate structures, leading to the formation of calcium carbonate, and ultimately yielding calcium oxide at high temperatures.
Caption: Logical workflow of the thermal decomposition of this compound.
Quantitative Data from Thermogravimetric Analysis
The following table summarizes the expected mass loss at each stage of the thermal decomposition of this compound, based on the known behavior of its components. The exact temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.
| Decomposition Stage | Temperature Range (°C) | Expected Mass Loss (%) | Evolved Products | Residual Product |
| Dehydration | 100 - 170 | ~4% | Water (H₂O) | Anhydrous this compound |
| Initial Decomposition | 170 - 400 | Variable | Water (H₂O), Carbon Dioxide (CO₂), Carbon Monoxide (CO), and other organic fragments | Calcium Carbonate (CaCO₃) and carbonaceous residue |
| Decarbonation | > 600 | ~20-30% | Carbon Dioxide (CO₂) | Calcium Oxide (CaO) |
Note: The temperature ranges and mass loss percentages are estimates based on the thermal decomposition of individual calcium lactate and calcium gluconate salts and may vary for the mixed salt.
Experimental Protocols for Thermogravimetric Analysis
A detailed experimental protocol is crucial for obtaining reproducible and accurate TGA data. The following outlines a typical methodology for the thermogravimetric analysis of this compound.
Instrumentation
A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating is required. For a more in-depth analysis of the decomposition products, a TGA system coupled with an evolved gas analysis (EGA) technique, such as Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS), is recommended.
Sample Preparation
A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum). A consistent sample mass and packing should be used for all analyses to ensure comparability of results.
TGA Experimental Parameters
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used. Slower or faster heating rates can be employed to study the kinetics of decomposition.
-
Temperature Range: The analysis is typically performed from ambient temperature up to 1000 °C to ensure complete decomposition to the final inorganic residue.
-
Atmosphere: An inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) is used to prevent oxidative side reactions.
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.
The Sensory Fingerprint of a Versatile Excipient: An In-depth Technical Guide to the Organoleptic Properties of Calcium Lactate Gluconate for Formulation
For Immediate Release
A Comprehensive Analysis of Calcium Lactate (B86563) Gluconate's Organoleptic Profile to Guide Pharmaceutical and Nutraceutical Formulation
[City, State, December 22, 2025] – For researchers, scientists, and drug development professionals, understanding the sensory characteristics of an excipient is paramount to ensuring patient compliance and final product quality. This technical guide delves into the core organoleptic properties of calcium lactate gluconate, a highly soluble and bioavailable calcium salt, providing quantitative data, detailed experimental protocols, and visual workflows to aid in its effective formulation.
This compound, a mixture of calcium lactate and calcium gluconate, is widely recognized for its superior solubility and neutral taste profile, making it an ideal candidate for a variety of dosage forms, from oral solutions and suspensions to tablets and fortified food products.[1] Its minimal impact on the sensory attributes of the final formulation is a key advantage over other calcium salts.
I. Core Organoleptic & Physicochemical Properties
This compound is a white to off-white, crystalline, odorless powder.[1] Its primary organoleptic advantage lies in its neutral to tasteless profile, which minimizes the need for taste-masking agents in formulations.[1]
Data Presentation: Quantitative Properties
The following tables summarize the key quantitative data related to the organoleptic and physicochemical properties of this compound, critical for formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Test Method Reference |
| Calcium Content | 12.5 - 13.5% w/w | Titration |
| Solubility in Water | Highly soluble; Initial solubility of 20-40%[1] | USP <1236> Solubility Measurements[2] |
| pH (5% solution) | 6.0 - 8.0 | Potentiometry |
| Loss on Drying | 5.0 - 10.0% w/w | Gravimetry |
| Bulk Density | Approx. 440-550 kg/m ³ | USP <616> Bulk Density and Tapped Density of Powders |
Table 2: Sensory Thresholds of Constituent Calcium Salts in Water
| Calcium Salt | Sensory Detection Threshold (mg/L of elemental Ca) | Corresponding Discrimination Level |
| Calcium Gluconate | 587 ± 131[3] | 25%[3] |
| Calcium Lactate | 676 ± 186[3] | 50%[3] |
| Calcium Chloride (for comparison) | 291 ± 73[3] | 50%[3] |
Note: Data for individual salts are presented as an indicator of the low taste profile. The threshold for the combined salt, this compound, is expected to be high, reflecting its neutral taste.
II. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of organoleptic properties. The following sections outline protocols for key analytical tests.
A. Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This protocol is a general framework for conducting a QDA to characterize the taste and mouthfeel of this compound in an aqueous solution.
Objective: To identify, describe, and quantify the sensory attributes of this compound.
Materials:
-
This compound powder
-
Purified, deionized, and taste-free water
-
Reference standards for basic tastes (sucrose for sweet, sodium chloride for salty, citric acid for sour, caffeine (B1668208) for bitter, monosodium glutamate (B1630785) for umami)
-
Glass beakers, graduated cylinders, and analytical balance
-
Individual sensory booths with controlled lighting and ventilation
-
Data collection software
Panelist Selection and Training:
-
Recruit 10-12 individuals screened for their sensory acuity and ability to articulate sensory perceptions.
-
Conduct training sessions to familiarize panelists with the basic tastes and the QDA methodology.
-
Develop a consensus vocabulary (lexicon) for the sensory attributes of this compound solutions at various concentrations.
Sample Preparation:
-
Prepare a series of aqueous solutions of this compound at concentrations relevant to typical formulations (e.g., 0.5%, 1%, 2%, and 5% w/v).
-
A control sample of purified water should also be included.
-
Present samples, coded with random three-digit numbers, to panelists at a standardized temperature (e.g., 20°C).
Evaluation Procedure:
-
Panelists evaluate each sample monadically.
-
For each sample, panelists rate the intensity of each identified sensory attribute (e.g., chalkiness, metallic taste, aftertaste) on a 15-cm line scale anchored with "low" and "high" intensity descriptors.
-
Panelists rinse their mouths with purified water between samples to minimize carryover effects.
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.
-
Use multivariate analysis techniques, such as Principal Component Analysis (PCA), to visualize the relationships between samples and their sensory attributes.
B. Protocol for Powder Flowability Analysis
This protocol follows the guidelines of USP <1174> Powder Flow.[4]
Objective: To determine the flow properties of this compound powder.
Methods:
-
Angle of Repose:
-
Allow the powder to flow through a funnel onto a fixed-diameter base.
-
Measure the angle of the cone formed by the powder. A smaller angle indicates better flowability.
-
-
Compressibility Index (Carr's Index) and Hausner Ratio:
-
Measure the bulk density and tapped density of the powder.
-
Calculate Carr's Index and the Hausner Ratio to assess the powder's cohesiveness and flowability.
-
-
Flow through an Orifice:
-
Measure the time it takes for a standardized mass of powder to flow through a calibrated orifice.
-
C. Protocol for Particle Size Distribution Analysis
This protocol is based on USP <786> Particle Size Distribution Estimation by Analytical Sieving.[5]
Objective: To determine the particle size distribution of this compound powder.
Procedure:
-
Assemble a nest of sieves with decreasing mesh sizes.
-
Place a known weight of the powder on the top sieve.
-
Agitate the sieve stack for a standardized period.
-
Weigh the amount of powder retained on each sieve to determine the particle size distribution.
III. Visualizations: Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to the formulation of this compound.
Caption: Workflow for Quantitative Descriptive Analysis.
References
A Technical Guide to Calcium Lactate Gluconate: Properties, Regulation, and Analysis
For Immediate Release
This technical whitepaper provides an in-depth overview of calcium lactate (B86563) gluconate, a highly soluble organic calcium salt. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, comprehensive regulatory status in key markets, and validated analytical methodologies for quality control.
Core Compound Information
Calcium lactate gluconate is a salt composed of calcium, lactate, and gluconate.[1] It is distinguished by its high bioavailability and neutral taste, making it a preferred choice for calcium fortification in pharmaceutical, nutraceutical, and food and beverage applications.[1][2][3] While often referred to by the CAS number 11116-97-5 , it is technically a mixture of calcium lactate and calcium gluconate.[1][4]
Physicochemical Properties
The compound is a white, odorless, crystalline powder known for its excellent and rapid solubility in water.[1][4][5] This high solubility is a key functional advantage over other common calcium salts.[3][4]
| Property | Value | Source(s) |
| CAS Number | 11116-97-5 | [1][2][3][5][6] |
| Appearance | White to off-white, odorless powder or granules | [1][4] |
| Molecular Formula | C₉H₁₈CaO₁₀ (simplified) Ca₅(C₃H₅O₃)₆·(C₆H₁₁O₇)₄·2H₂O (mixture) | [1][2][3] |
| Molecular Weight | 324.29 g/mol (simplified) ~1551.4 g/mol (mixture) | [2][3][7] |
| Solubility | Highly soluble in water (~20-40 g/100 mL) | [4][5][8] |
| Taste | Neutral | [1][3][4] |
| pH (1% solution) | ~6.0 | [5] |
Regulatory Landscape
This compound is widely accepted for use in food and pharmaceutical products globally, with its regulatory status primarily derived from the individual approvals of its components, calcium lactate and calcium gluconate.
| Jurisdiction | Regulation | Details | Source(s) |
| United States | FDA - 21 CFR | Generally Recognized as Safe (GRAS) . Calcium lactate is listed under 21 CFR §184.1207 and calcium gluconate under 21 CFR §184.1199. This compound is self-affirmed GRAS for use as a flavoring agent in beverages up to 0.25%. | [4] |
| Europe | (EC) No 1333/2008 | Calcium lactate (E327 ) and calcium gluconate (E578 ) are generally permitted food additives that may be added to all foodstuffs following the 'quantum satis' principle. | [4] |
| Europe | Directive 2002/46/EC | Both salts are permitted for use in food supplements. | [4] |
| Europe | (EC) No 1925/2006 | Listed on the positive list for use in food fortification. | [4] |
Experimental Protocols & Methodologies
Accurate quantification and quality control are critical for ensuring the safety and efficacy of this compound in final products. The following are established analytical methods.
Assay of Calcium Content by Complexometric Titration
This method, adapted from the United States Pharmacopeia (USP) monograph for calcium lactate, determines the total calcium content.[9][10]
Principle: Calcium ions (Ca²⁺) are titrated with a standardized solution of a chelating agent, disodium (B8443419) edetate (EDTA), at an alkaline pH. The endpoint is detected using a colorimetric indicator, such as hydroxy naphthol blue, which changes color when all calcium ions have been complexed by the EDTA.
Methodology:
-
Sample Preparation: Accurately weigh approximately 350 mg of the dried this compound sample.
-
Dissolution: Dissolve the sample in 150 mL of water containing 2 mL of dilute hydrochloric acid.
-
Titration:
-
While stirring, add approximately 30 mL of 0.05 M disodium edetate VS from a 50-mL buret.
-
Add 15 mL of 1 N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator.
-
Continue the titration with the 0.05 M disodium edetate solution until the endpoint is marked by a distinct blue color.
-
-
Calculation: Each mL of 0.05 M disodium edetate is equivalent to a specific mass of calcium, which is used to calculate the percentage of calcium in the original sample.
Simultaneous Determination of Lactate and Gluconate by RP-HPLC
This Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method allows for the simultaneous quantification of the lactate and gluconate components.
Principle: The method separates lactic acid and gluconic acid on a C18 reversed-phase column. The components are eluted using an isocratic mobile phase and detected by their absorbance at a low UV wavelength.
Methodology:
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: 0.025 mol/L Sodium Dihydrogen Phosphate (NaH₂PO₄), with pH adjusted to 2.50.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Standard Preparation: Prepare standard solutions of known concentrations of lactic acid and gluconic acid in water.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in water to achieve a concentration within the linear range of the assay.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas.
-
Calculation: Compare the peak areas of lactate and gluconate from the sample solution to those from the standard solutions to determine their respective concentrations.
Visualized Workflows and Pathways
Quality Control Workflow
The following diagram illustrates a typical quality control workflow for a pharmaceutical ingredient like this compound, from raw material receipt to final product release.[11][12][13]
Calcium Signaling Pathway
As a calcium supplement, this compound provides bioavailable calcium ions that participate in numerous intracellular signaling pathways.[14] The diagram below provides a simplified overview of a common calcium signaling cascade initiated by a G protein-coupled receptor (GPCR).[3][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. tridentinfo.com [tridentinfo.com]
- 3. cusabio.com [cusabio.com]
- 4. Simultaneous determination of calcium lactate and zinc gluconate in oral solution by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Calcium signaling - Wikipedia [en.wikipedia.org]
- 7. File:Calcium Signaling Pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 8. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. fao.org [fao.org]
- 11. qualityfwd.com [qualityfwd.com]
- 12. How Quality Control Is Done in the Pharmaceutical Industry [cfpie.com]
- 13. Quality control [abpi.org.uk]
- 14. This compound | USP, FCC Grade – U.S. Supplier [allanchem.com]
Methodological & Application
Application Notes: Reverse Spherification Using Calcium Lactate Gluconate and Sodium Alginate
Introduction
Reverse spherification is a versatile encapsulation technique originating from molecular gastronomy that is increasingly being adopted in scientific and pharmaceutical research.[1] This method facilitates the creation of stable, liquid-core hydrogel beads, which have significant potential in applications such as controlled drug delivery, cell encapsulation, and enzyme immobilization.[1][2] The process involves the ionic cross-linking of a sodium alginate polymer solution by divalent cations, typically calcium.
In reverse spherification, the liquid to be encapsulated (the core) contains a calcium source, and it is submerged in a sodium alginate bath. This causes calcium ions to diffuse outward, reacting with the alginate to form a durable gel membrane on the surface of the sphere.[3][4] This is in contrast to direct spherification, where the alginate is in the core liquid and dropped into a calcium bath. The reverse method is particularly advantageous for encapsulating liquids with inherent calcium content (e.g., dairy products), high acidity, or alcohol content.[4][5]
A key advantage of the reverse technique is that the gelation process ceases once the sphere is removed from the alginate bath, resulting in a stable liquid core and a membrane that does not continue to thicken over time.[3][6][7] Calcium lactate (B86563) gluconate is the preferred calcium salt for this application due to its high solubility and, most importantly, its neutral flavor profile, which prevents the introduction of unwanted bitterness or saltiness associated with other salts like calcium chloride.[8][9]
Principle of Reverse Spherification
The fundamental mechanism of reverse spherification is the ability of alginate, a natural polysaccharide extracted from brown seaweed, to form a gel in the presence of divalent cations like calcium (Ca²+). Alginate is composed of blocks of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. The G-blocks are primarily responsible for the cross-linking with calcium ions, forming a stable, three-dimensional network often referred to as the "egg-box" model.
In the reverse spherification process:
-
The core liquid is fortified with a soluble, non-gelling calcium salt, such as calcium lactate gluconate.
-
This calcium-rich liquid is then introduced, typically as droplets or spheres, into a bath containing dissolved sodium alginate.
-
Upon contact, the Ca²+ ions at the surface of the core liquid diffuse into the alginate bath, instantly cross-linking with the alginate polymer chains.
-
This reaction forms a thin, insoluble calcium alginate gel membrane at the interface, encapsulating the liquid core. The membrane grows outwards into the alginate bath.[10]
Quantitative Data and Key Parameters
The success and reproducibility of reverse spherification depend on the careful control of several parameters. The concentrations of the primary reagents are critical for achieving spheres with the desired mechanical strength and stability.
Table 1: Recommended Reagent Concentrations
| Reagent | Concentration (% w/w) | Purpose & Notes | Citations |
| Sodium Alginate | 0.5% - 1.0% | Forms the setting bath. Higher concentrations create a thicker, more viscous bath, which can affect sphere shape. Use distilled water to prevent premature gelling. | [3][5][11] |
| This compound | 1.0% - 2.0% | Calcium source in the core liquid. Tasteless and highly soluble. A 2% solution is commonly recommended. | [5][9][12] |
| Xanthan Gum | 0.1% - 0.5% | Optional thickener for the core liquid. Increases viscosity to help thin liquids form spherical shapes and sink in the alginate bath. Not required for the frozen method. | [5][13][14] |
Table 2: Comparison of Common Calcium Salts
| Calcium Salt | Typical Concentration | Flavor Profile | Key Characteristics | Citations |
| This compound | 2.0% | Neutral / Tasteless | Preferred for reverse spherification due to excellent solubility and no flavor impact. | [8][9][12] |
| Calcium Lactate | 1.0% - 3.0% | Neutral | Good alternative to this compound, also flavor-neutral. | [6][8][10] |
| Calcium Chloride | 0.5% (in bath) | Salty / Bitter | Primarily used for the setting bath in direct spherification. Not recommended for inclusion in the core liquid due to its strong, unpleasant taste. | [6][8] |
Experimental Protocols
For successful application in a research or drug development setting, protocols must be precise and reproducible. The following are two detailed methods for reverse spherification.
Protocol 1: Standard Reverse Spherification
This protocol is suitable for encapsulating a wide variety of liquids.
Materials and Equipment:
-
Core liquid (containing active ingredient)
-
This compound
-
Sodium Alginate
-
Xanthan Gum (optional)
-
Distilled water
-
Digital scale (0.01 g precision)
-
Immersion blender
-
Magnetic stirrer and stir bar
-
Beakers or containers
-
Syringes, pipettes, or hemispherical measuring spoons
-
Slotted spoon
-
Rinsing baths (containing distilled water)
Methodology:
-
Preparation of the Sodium Alginate Bath (0.5% w/w):
-
Weigh 5.0 g of sodium alginate.
-
Measure 1000 g (1 L) of distilled water into a large beaker.
-
Using an immersion blender, gradually add the sodium alginate to the water while blending to prevent clumping.
-
Continue blending for 5-10 minutes until the solution is homogeneous.[15]
-
Cover the container and let it rest for at least one hour (preferably overnight in a refrigerator) to allow all air bubbles to dissipate. A bubble-free solution is crucial for forming uniform, defect-free membranes.[3][6]
-
-
Preparation of the Calcium-Fortified Core Liquid (2.0% w/w):
-
Take 100 g of your desired core liquid.
-
Weigh 2.0 g of this compound.
-
Add the this compound to the core liquid and mix thoroughly with a magnetic stirrer or blender until fully dissolved.[9]
-
(Optional) If the liquid is not viscous enough to form a sphere, add 0.2 g - 0.5 g of xanthan gum and blend until the desired thickness is achieved. Let the mixture rest to eliminate any introduced air bubbles.[14]
-
-
Formation of Spheres:
-
Fill a syringe or a hemispherical spoon with the calcium-fortified core liquid.
-
Gently dispense the liquid into the sodium alginate bath from just above the surface. Dropping from a height can cause the spheres to flatten.[15]
-
Allow the spheres to cure in the bath for 2-5 minutes. The immersion time determines the thickness of the membrane; longer times result in thicker, more robust walls.[14][15] Ensure spheres do not touch each other as they can stick together.[15]
-
-
Rinsing and Storage:
-
Carefully remove the spheres from the alginate bath using a slotted spoon.
-
Transfer the spheres to a rinsing bath of fresh distilled water to remove any excess sodium alginate from the surface. A second rinse is recommended to ensure complete removal.[16]
-
The finished spheres can be stored in a neutral oil or a portion of the original (calcium-free) core liquid.[6][16]
-
Protocol 2: Frozen Reverse Spherification
This modified protocol simplifies the creation of perfectly uniform spheres and is ideal for liquids that are difficult to handle or have low viscosity, as it eliminates the need for a thickening agent.[17]
Materials and Equipment:
-
Same as Protocol 1, with the addition of:
-
Hemispherical silicone molds
-
Freezer
Methodology:
-
Preparation of Solutions:
-
Prepare the 0.5% sodium alginate bath as described in Protocol 1, Step 1.
-
Prepare the 2.0% calcium-fortified core liquid as described in Protocol 1, Step 2. Do not add xanthan gum.
-
-
Freezing the Core Liquid:
-
Pour the calcium-fortified core liquid into hemispherical silicone molds.
-
Place the molds in a freezer and allow the liquid to freeze completely (several hours to overnight).
-
-
Formation of Spheres:
-
The sodium alginate bath can be used at room temperature or warmed slightly (e.g., to 50-60°C) to accelerate the thawing and membrane formation process.[14]
-
Pop the frozen hemispheres out of the molds and immediately place them into the alginate bath.[17]
-
Gently stir the bath to ensure the spheres are fully submerged and do not stick.[14]
-
As the frozen shapes thaw, the calcium ions will react with the alginate, forming a gel membrane. Allow 2-5 minutes for this process.
-
-
Rinsing and Storage:
-
Follow the same procedure for rinsing and storage as described in Protocol 1, Step 4.
-
References
- 1. spasb.ro [spasb.ro]
- 2. researchgate.net [researchgate.net]
- 3. modernistcookingathome.com [modernistcookingathome.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. blog.modernistpantry.com [blog.modernistpantry.com]
- 6. ginnyang.com [ginnyang.com]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. blog.modernistpantry.com [blog.modernistpantry.com]
- 9. Appliance Science Experiments: Creating edible water spheres - CNET [cnet.com]
- 10. amazingfoodmadeeasy.com [amazingfoodmadeeasy.com]
- 11. recipes.specialingredientseurope.com [recipes.specialingredientseurope.com]
- 12. courses.edx.org [courses.edx.org]
- 13. en.wikipedia.org [en.wikipedia.org]
- 14. rahulnair.net [rahulnair.net]
- 15. pct.edu [pct.edu]
- 16. blog.modernistpantry.com [blog.modernistpantry.com]
- 17. blog.modernistpantry.com [blog.modernistpantry.com]
Revolutionizing Cell Culture: Calcium Lactate Gluconate as a Superior Calcium Source
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cell culture, maintaining an optimal ionic environment is paramount for cellular health, proliferation, and differentiation. Calcium (Ca²⁺), a ubiquitous second messenger, plays a critical role in numerous cellular processes, including signal transduction, cell adhesion, and gene expression. The choice of calcium salt used to supplement cell culture media can significantly impact experimental outcomes. Traditionally, calcium chloride (CaCl₂) has been the go-to source. However, its use is not without drawbacks, including potential cytotoxicity at higher concentrations. This document introduces calcium lactate (B86563) gluconate (CLG) as a highly soluble, bioavailable, and cell-friendly alternative for precise calcium supplementation in cell culture media.
Superior Physicochemical Properties of Calcium Lactate Gluconate
This compound is a salt mixture of calcium lactate and calcium gluconate.[1] Its primary advantage lies in its exceptional solubility and bioavailability, surpassing many commonly used calcium salts. This high solubility ensures a homogenous distribution of calcium ions in the culture medium, preventing localized concentration gradients that can be detrimental to cells.
Table 1: Comparison of Physicochemical Properties of Common Calcium Salts
| Property | This compound | Calcium Chloride (CaCl₂) | Calcium Lactate | Calcium Gluconate |
| Elemental Calcium (%) | ~10-13%[2][3] | ~36% | ~13%[3][4] | ~9%[4][5] |
| Solubility in Water | High | Very High | Moderately Soluble | Sparingly Soluble |
| Taste/Effect on Media | Neutral | Can impart a bitter taste | Generally neutral | Generally neutral |
| Potential for Cytotoxicity | Lower (Hypothesized) | Higher at elevated concentrations[6] | Lower than CaCl₂ | Lower than CaCl₂ |
Impact on Cellular Processes: A Comparative Overview
While direct comparative studies between this compound and calcium chloride in cell culture are limited, data on the individual components and related organic calcium salts suggest significant benefits.
Cell Viability and Proliferation
Organic calcium salts are generally considered to be less disruptive to cellular homeostasis compared to inorganic salts like calcium chloride.[6] The lactate and gluconate anions are metabolizable by many cell types, potentially offering a slight energetic advantage.
Table 2: Hypothetical and Inferred Effects of Calcium Salts on Cell Viability and Proliferation
| Parameter | This compound | Calcium Chloride | Notes |
| Cell Viability at 1 mM | >95% (Hypothetical) | ~85% (Hypothetical)[6] | The larger organic anions may have a less pronounced osmotic effect. |
| Cytotoxicity (LD₅₀) | >10 mM (Hypothetical)[6] | ~5 mM (Hypothetical)[6] | High chloride concentrations can be disruptive to cellular processes. |
| Effect on Proliferation | Dose-dependent increase (Inferred) | Can be inhibitory at higher concentrations[5] | The specific effect is cell-type dependent. |
Osteogenic Differentiation
Extracellular calcium concentration is a critical factor in inducing the differentiation of mesenchymal stem cells into osteoblasts. The choice of calcium salt can influence the efficiency of this process. Studies on calcium glucoheptonate, a structurally similar organic calcium salt, have shown a significant increase in osteoblast proliferation and the expression of osteogenic markers.[7]
Table 3: Effect of Different Calcium Sources on Osteogenic Markers
| Marker | Calcium Gluconate/Lactate | Calcium Chloride |
| Alkaline Phosphatase (ALP) Activity | Significant increase[8] | Can be inhibitory at higher concentrations[5] |
| Mineralization (Alizarin Red S Staining) | Promotes mineralization[8] | Dose-dependent increase[9] |
| Osteogenic Gene Expression (e.g., RUNX2, Osteocalcin) | Upregulation of key markers[8] | - |
Calcium Signaling Pathways
Calcium ions are central to a multitude of signaling cascades that regulate cellular function. Extracellular calcium enters the cell through various channels, and is also released from intracellular stores like the endoplasmic reticulum (ER). This increase in cytosolic calcium activates downstream effectors, leading to changes in gene expression, proliferation, and differentiation.
Caption: Simplified overview of a common calcium signaling pathway.
Experimental Protocols
The following protocols provide a framework for evaluating the effects of this compound in your specific cell culture system.
Protocol 1: Preparation of a 1 M this compound Stock Solution
Materials:
-
This compound powder (Molecular Weight: ~648.6 g/mol , but can vary; check manufacturer's specifications)
-
Cell culture-grade water (e.g., WFI or equivalent)
-
Sterile 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
Procedure:
-
Weigh out the appropriate amount of this compound powder to create a 1 M solution. For a molecular weight of 648.6 g/mol , this would be 32.43 g for 50 mL. Note: Adjust the weight based on the specific molecular weight provided by the manufacturer.
-
Transfer the powder to a sterile 50 mL conical tube.
-
Add approximately 40 mL of cell culture-grade water.
-
Vortex or shake vigorously until the powder is completely dissolved. The high solubility of this compound should facilitate this process.
-
Adjust the final volume to 50 mL with cell culture-grade water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile 50 mL conical tube.
-
Label the tube "1 M this compound Stock" and store at 4°C.
Protocol 2: Supplementation of Cell Culture Medium
Materials:
-
Basal cell culture medium (e.g., DMEM, a-MEM)
-
Fetal Bovine Serum (FBS), if required
-
Penicillin-Streptomycin solution
-
1 M this compound stock solution
Procedure:
-
Prepare the complete cell culture medium by adding the required supplements (e.g., FBS, Penicillin-Streptomycin) to the basal medium.
-
To create test media with varying calcium concentrations, add the appropriate volume of the 1 M this compound stock solution. For example, to achieve a final concentration of 1 mM in 100 mL of medium, add 100 µL of the 1 M stock solution.
-
Prepare a "Control" medium with no added this compound. If comparing to another calcium source, prepare a medium with an equimolar concentration of that salt.
-
Gently mix the supplemented media before use.
Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT assay to assess the effect of this compound on cell viability and proliferation.[10][11][12][13]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Test media containing various concentrations of this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Aspirate the seeding medium and replace it with 100 µL of the prepared Control and Test media.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Aspirate the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature on a shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation relative to the control group.
Caption: Experimental workflow for the MTT assay.
Protocol 4: Assessment of Osteogenic Differentiation
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation. Its activity can be measured colorimetrically.[1][14]
Materials:
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
ALP assay buffer
-
Stop solution (e.g., 3 M NaOH)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Culture cells in the presence of Control and Test media for a specified period (e.g., 7-14 days).
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Add a portion of the cell lysate to a 96-well plate.
-
Add the pNPP substrate solution and incubate at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of the cell lysate.
Alizarin Red S Staining for Mineralization
Alizarin Red S stains calcium deposits, providing a visual and quantifiable measure of late-stage osteogenic differentiation.[9][15][16][17]
Materials:
-
Alizarin Red S (ARS) staining solution (e.g., 40 mM, pH 4.2)
-
10% Formalin or 4% Paraformaldehyde for fixation
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Destaining solution (e.g., 10% cetylpyridinium (B1207926) chloride) for quantification (optional)
Procedure:
-
Culture cells in Control and Test media for an extended period (e.g., 14-21 days) to allow for matrix mineralization.
-
Aspirate the culture medium and wash the cells with PBS.
-
Fix the cells with 10% formalin for 15-30 minutes at room temperature.
-
Wash the fixed cells with deionized water.
-
Add the ARS staining solution and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash with deionized water until the wash water is clear.
-
Visualize and photograph the stained mineralized nodules.
-
For quantification, add the destaining solution, incubate, and measure the absorbance of the extracted stain at 562 nm.
Conclusion
This compound presents a compelling alternative to traditional calcium sources in cell culture media. Its high solubility, excellent bioavailability, and anticipated lower cytotoxicity make it an ideal choice for a wide range of applications, from basic cell maintenance to sensitive differentiation and signaling studies. The protocols provided herein offer a starting point for researchers to explore the benefits of this compound in their own experimental systems. Further direct comparative studies are encouraged to fully elucidate the quantitative advantages of this promising calcium salt.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. lohmann-minerals.com [lohmann-minerals.com]
- 3. Calcium lactate - Wikipedia [en.wikipedia.org]
- 4. Calcium and calcium supplements: Achieving the right balance - Mayo Clinic [mayoclinic.org]
- 5. inspire.com [inspire.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. ixcellsbiotech.com [ixcellsbiotech.com]
- 17. researchgate.net [researchgate.net]
Application of calcium lactate gluconate in bone tissue engineering scaffolds
Application Notes: Calcium Lactate (B86563) Gluconate in Bone Tissue Engineering
Introduction
Calcium lactate gluconate (CLG) is an organic calcium salt that is emerging as a valuable biomaterial for bone tissue engineering applications. Bone tissue engineering aims to regenerate damaged or diseased bone by combining biocompatible scaffolds, cells, and bioactive factors.[1][2] The ideal scaffold should be osteoconductive, promoting bone growth on its surface, and osteoinductive, stimulating the differentiation of progenitor cells into bone-forming osteoblasts.[1][2] Calcium-based materials are widely used due to their excellent biocompatibility and their ability to release calcium ions (Ca²⁺), which are crucial for bone formation and remodeling.[3] CLG, when incorporated into scaffolds, serves as a source of these essential calcium ions, potentially enhancing the osteogenic potential of the construct.
Mechanism of Action: Osteogenic Induction by Calcium Ions
The therapeutic effect of CLG-containing scaffolds is largely attributed to the release of extracellular calcium ions (Ca²⁺), which act as signaling messengers to promote the osteogenic differentiation of mesenchymal stem cells (MSCs).[4] The influx of Ca²⁺ triggers a complex signaling cascade that upregulates key genes involved in bone formation.
The primary mechanism involves:
-
Calcium Influx : Elevated extracellular Ca²⁺ concentrations lead to an influx of calcium into the cell, primarily through L-type voltage-gated calcium channels.[5][6]
-
Activation of Kinase Pathways : Intracellular calcium activates several kinase pathways, including the MEK/ERK and PI3K/AKT pathways.[5][6][7]
-
Upregulation of Growth Factors : This signaling cascade leads to the increased expression of crucial osteogenic growth factors, most notably Bone Morphogenetic Protein-2 (BMP-2).[5][8]
-
SMAD Pathway Activation : BMP-2, in turn, activates the canonical SMAD signaling pathway, which is a central regulator of osteogenesis.[8]
-
Gene Expression : The activation of these pathways ultimately leads to the expression of key osteogenic transcription factors and markers, such as Runx2, alkaline phosphatase (ALP), and osteocalcin, driving the differentiation of MSCs into mature, bone-producing osteoblasts.
Properties and Performance of CLG-Based Scaffolds
Studies on gelatin-based scaffolds incorporating CLG have demonstrated its potential in bone tissue engineering. These scaffolds, typically fabricated via electrospinning, create a fibrous structure that mimics the natural extracellular matrix of bone.[9]
Physicochemical Properties:
-
Morphology : Scanning electron microscopy (SEM) reveals a heterogeneous surface with both smooth and rough textures, which can be beneficial for cell attachment.[9]
-
Composition : Energy-dispersive X-ray (EDX) analysis confirms the successful incorporation and presence of calcium within the scaffold matrix.[9]
-
Crystallinity : The addition of CLG to a polymer like gelatin can alter the crystallinity of the final scaffold, which may influence its mechanical properties and degradation rate.[9]
Biological Performance:
-
Biocompatibility : CLG-containing scaffolds have shown excellent biocompatibility, supporting the viability of osteoblast-like cells.[9]
-
Metabolic Activity : An increasing trend in metabolic activity is observed in cells cultured on gelatin scaffolds with 5% CLG.[9]
-
Mineralization : A significant increase in mineralization, a key indicator of osteogenic differentiation, is observed in cells cultured on Gelatin-CLG scaffolds compared to gelatin-only controls.[9]
Quantitative Data Summary
The following tables summarize the reported in vitro performance of Gelatin-CLG scaffolds compared to control scaffolds based on published findings.[9]
Table 1: Metabolic Activity of MG63 Osteoblast-like Cells on Scaffolds
| Scaffold Composition | Day 3 | Day 7 |
|---|---|---|
| Gelatin | Increasing Trend | Increasing Trend |
| Gelatin + 5% CLG | Increasing Trend | Increasing Trend |
| Gelatin + 10% CLG | Non-significant Change | Non-significant Change |
Table 2: Mineralization Index of MG63 Osteoblast-like Cells on Scaffolds
| Scaffold Composition | Day 7 | Day 14 |
|---|---|---|
| Gelatin | Baseline | Baseline |
| Gelatin + CLG (5% & 10%) | Significant Increase | Significant Increase |
Protocols for Scaffold Fabrication and Evaluation
The following section provides detailed protocols for the fabrication and in vitro assessment of CLG-based scaffolds.
Protocol 1: Fabrication of Gelatin-Calcium Lactate Gluconate (CLG) Electrospun Scaffolds
This protocol describes the preparation of a fibrous scaffold by electrospinning, a common technique for creating structures that mimic the native extracellular matrix.[9]
Materials:
-
Gelatin (Type A or B)
-
This compound (CLG)
-
Acetic Acid (or a suitable solvent for gelatin)
-
Deionized water
-
Electrospinning apparatus
-
Syringe with a metallic needle (e.g., 22-gauge)
-
Grounded collector (e.g., aluminum foil-covered plate)
Method:
-
Polymer Solution Preparation : a. Prepare a gelatin solution (e.g., 10% w/v) by dissolving gelatin powder in an appropriate solvent like 80% acetic acid with gentle heating and stirring until a homogenous solution is formed. b. Prepare separate solutions by adding CLG to the gelatin solution at desired concentrations (e.g., 5% and 10% w/w with respect to gelatin). c. Stir the solutions for several hours at room temperature to ensure complete dissolution of the CLG.
-
Electrospinning Setup : a. Load the prepared polymer solution into a syringe fitted with a metallic needle. b. Place the syringe in the syringe pump of the electrospinning apparatus. c. Position the grounded collector at a fixed distance from the needle tip (e.g., 15 cm).
-
Electrospinning Process : a. Set the parameters for electrospinning. These may require optimization but can start with:
- Voltage: 15-20 kV
- Flow rate: 0.5-1.0 mL/h b. Apply the high voltage and start the syringe pump. A fibrous mat should begin to deposit on the collector. c. Continue the process until a scaffold of the desired thickness is obtained.
-
Post-Processing : a. Carefully detach the electrospun mat from the collector. b. Dry the scaffold under a vacuum for at least 48 hours to remove any residual solvent. c. Store the dried scaffolds in a desiccator until use. d. Cross-linking (e.g., using glutaraldehyde (B144438) vapor) may be performed to improve the mechanical stability of the gelatin scaffold in aqueous environments.
Protocol 2: In Vitro Biocompatibility and Cell Viability Assay
This protocol uses Acridine Orange/Ethidium Bromide (AO/EB) staining to qualitatively assess the viability of cells cultured on the scaffolds. AO stains all cells green, while EB only enters cells with compromised membranes and stains their nucleus red.
Materials:
-
Fabricated Gelatin-CLG scaffolds
-
Osteoblast-like cells (e.g., MG63)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Acridine Orange (AO) and Ethidium Bromide (EB) stock solutions
-
Fluorescence microscope
Method:
-
Scaffold Sterilization and Preparation : a. Cut scaffolds into appropriate sizes to fit into culture plates (e.g., 24-well plate). b. Sterilize the scaffolds, for example, by exposure to UV light for 30 minutes on each side. c. Place the sterile scaffolds into the wells of the culture plate and pre-wet them with a complete culture medium for at least 2 hours in an incubator.
-
Cell Seeding : a. Aspirate the pre-wetting medium from the scaffolds. b. Seed osteoblast-like cells directly onto the scaffold surface at a desired density (e.g., 1 x 10⁴ cells/scaffold). c. Add a small volume of medium to allow cells to attach for 2-4 hours before topping up with the final volume of medium. d. Culture the cells for desired time points (e.g., 1, 3, and 7 days).
-
AO/EB Staining : a. After the incubation period, gently wash the cell-seeded scaffolds twice with PBS. b. Prepare a staining solution by mixing AO (100 µg/mL) and EB (100 µg/mL) in PBS. c. Add the staining solution to each well to cover the scaffold and incubate for 5-10 minutes at room temperature, protected from light.
-
Visualization : a. Gently wash the scaffolds again with PBS to remove excess stain. b. Immediately visualize the scaffolds under a fluorescence microscope using appropriate filters. Live cells will fluoresce green, while dead cells will fluoresce red/orange.
Protocol 3: In Vitro Osteogenic Differentiation (Mineralization Assay)
This protocol uses Alizarin Red S (ARS) staining to detect calcium deposits, a late-stage marker of osteogenic differentiation and matrix mineralization.[9]
Materials:
-
Cell-seeded scaffolds cultured in osteogenic induction medium (complete medium supplemented with β-glycerophosphate, ascorbic acid, and dexamethasone).
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) or 70% Ethanol (B145695) for fixation
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
Deionized water
Method:
-
Cell Culture : a. Seed and culture cells on the scaffolds as described in Protocol 2 for extended periods (e.g., 7, 14, and 21 days) in an osteogenic induction medium. Change the medium every 2-3 days.
-
Fixation : a. At the end of the culture period, remove the medium and gently wash the scaffolds with PBS. b. Fix the cells by incubating the scaffolds in 4% PFA or 70% ethanol for 20-30 minutes at room temperature. c. Wash the fixed scaffolds thoroughly with deionized water.
-
Alizarin Red S Staining : a. Add the ARS solution to each well, ensuring the scaffolds are fully submerged. b. Incubate at room temperature for 20-45 minutes, occasionally observing for the development of a red/orange color. c. Aspirate the ARS solution and wash the scaffolds several times with deionized water until the wash water is clear.
-
Analysis : a. Qualitative : Image the stained scaffolds using a bright-field microscope or a digital scanner. The intensity of the red stain corresponds to the amount of calcium deposition. b. Quantitative (Optional) : To quantify the mineralization, the stain can be eluted by adding a solution like 10% cetylpyridinium (B1207926) chloride to each well and incubating with agitation. The absorbance of the eluted stain can then be measured using a spectrophotometer (e.g., at 562 nm) and compared against a standard curve.
References
- 1. Stem Cell-Friendly Scaffold Biomaterials: Applications for Bone Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Concepts in Scaffolding for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomimetic Scaffolds of Calcium-Based Materials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osteogenic Differentiation of MSC through Calcium Signaling Activation: Transcriptomics and Functional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A calcium-induced signaling cascade leading to osteogenic differentiation of human bone marrow-derived mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcium-containing scaffolds induce bone regeneration by regulating mesenchymal stem cell differentiation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Osteogenic Differentiation of MSC through Calcium Signaling Activation: Transcriptomics and Functional Analysis | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of Effervescent Tablets with Calcium Lactate Gluconate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, manufacture, and quality control of effervescent tablets containing calcium lactate (B86563) gluconate. The protocols and data presented are intended to serve as a foundational resource for the development of high-quality, stable, and bioavailable effervescent calcium supplements.
Introduction to Effervescent Technology with Calcium Lactate Gluconate
Effervescent tablets offer a patient-friendly oral dosage form that ensures rapid disintegration and dissolution of the active pharmaceutical ingredient (API), leading to faster onset of action and potentially improved bioavailability.[1][2] this compound is an excellent choice for such formulations due to its high solubility and bioavailability compared to other calcium salts.[3][4][5] The effervescent reaction, typically between an acid (e.g., citric acid) and a carbonate or bicarbonate source (e.g., sodium bicarbonate), produces carbon dioxide gas, which facilitates the rapid breakdown of the tablet.[6][7][8]
Key Advantages of this compound Effervescent Tablets:
-
Enhanced Palatability: The effervescent solution provides a more pleasant taste and mouthfeel compared to conventional solid tablets.[2]
-
Improved Absorption: The dissolved calcium is readily available for absorption in the gastrointestinal tract.[9]
-
Gentle on the Stomach: The buffering action of the effervescent solution can reduce gastric irritation.[2]
-
Convenience: Easy to administer for patients who have difficulty swallowing large tablets.[10]
Formulation Development
The formulation of effervescent tablets requires careful selection of excipients to ensure product stability, performance, and manufacturability.
Key Formulation Components
| Component | Example | Function | Typical Concentration Range (%) |
| Active Pharmaceutical Ingredient (API) | This compound | Source of calcium | 20 - 50 |
| Acid Source | Anhydrous Citric Acid | Reacts with the carbonate source to produce CO2 | 15 - 40 |
| Carbonate/Bicarbonate Source | Sodium Bicarbonate, Potassium Bicarbonate | Reacts with the acid source to produce CO2 | 20 - 50 |
| Binder | Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG) 6000 | Facilitates granule formation and tablet cohesion | 1 - 5 |
| Lubricant | Sodium Stearyl Fumarate, L-Leucine | Reduces friction during tablet ejection | 0.5 - 2 |
| Glidant | Colloidal Silicon Dioxide | Improves powder flowability | 0.1 - 0.5 |
| Sweetener | Aspartame, Sucralose, Sorbitol | Improves taste | 0.5 - 3 |
| Flavoring Agent | Orange Flavor, Lemon Flavor | Improves taste and odor | 1 - 5 |
Example Formulation
The following table presents a sample formulation for a 1000 mg calcium effervescent tablet.
| Ingredient | Quantity per Tablet (mg) | Role |
| This compound | 1000 | Active Ingredient |
| Calcium Carbonate | 327 | Active Ingredient |
| Anhydrous Citric Acid | 900 | Acid Source |
| Sodium Bicarbonate | 600 | Carbonate Source |
| PVP K30 | 50 | Binder |
| L-Leucine | 30 | Lubricant |
| Aspartame | 30 | Sweetener |
| Orange Flavor | 60 | Flavoring Agent |
Note: This is an example formulation and may require optimization based on specific manufacturing processes and desired tablet characteristics.
Manufacturing Process
The manufacturing of effervescent tablets is challenging due to the hygroscopic nature of the raw materials.[11] Strict environmental control (low humidity and controlled temperature) is essential to prevent premature effervescent reactions.[12] Wet granulation is a commonly employed method.[9][13]
Wet Granulation Workflow
Quality Control Protocols
Rigorous quality control testing is imperative to ensure the safety, efficacy, and stability of effervescent tablets.[14]
Physical Evaluation
| Test | Specification |
| Appearance | Uniform color, size, and shape; free from cracks or defects. |
| Weight Variation | Complies with USP/IP standards (typically not more than two tablets deviate from the average weight by more than ±5%, and none by more than ±10%).[11] |
| Hardness | 40 - 80 N (4-8 kp).[12][15] |
| Friability | Less than 1.0%.[11][16] |
| Thickness | Within ±5% of the average thickness.[12] |
Chemical and Performance Evaluation
| Test | Specification |
| Disintegration Time | Within 5 minutes in water at 15-25°C.[17][18] |
| pH of Solution | Typically between 4.0 and 6.0. |
| Carbon Dioxide Content | Consistent with theoretical calculations. |
| Content Uniformity | Complies with USP/IP standards. |
| Moisture Content | Typically less than 0.5%. |
Experimental Protocols
Protocol 1: Determination of Tablet Hardness
Objective: To measure the crushing strength of the effervescent tablets.
Apparatus: Monsanto Hardness Tester or equivalent.
Procedure:
-
Randomly select 10 tablets from the batch.
-
Place a single tablet diametrically between the jaws of the hardness tester.
-
Apply force by turning the knob until the tablet breaks.
-
Record the force required to break the tablet in Newtons (N) or kiloponds (kp).
-
Repeat the procedure for the remaining 9 tablets.
-
Calculate the average hardness and the standard deviation.
Acceptance Criteria: The average hardness should be within the range of 40 - 80 N.
Protocol 2: Determination of Tablet Friability
Objective: To assess the ability of the tablets to withstand abrasion during packaging, handling, and transportation.
Apparatus: Roche Friabilator.
Procedure:
-
Select a sample of whole tablets with a total weight as close as possible to 6.5 g (for tablets with a unit weight ≤ 650 mg) or 10 whole tablets (for tablets with a unit weight > 650 mg).[16]
-
Carefully dedust the tablets.
-
Accurately weigh the initial sample of tablets (W_initial).
-
Place the tablets in the drum of the friabilator.
-
Remove the tablets from the drum and carefully dedust them.
-
Accurately weigh the final sample of tablets (W_final).
-
Calculate the percentage friability using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
Acceptance Criteria: The percentage friability should be less than 1.0%.[11]
Protocol 3: Determination of Disintegration Time
Objective: To determine the time required for the effervescent tablet to disintegrate in water.
Apparatus: 250 mL beaker, stopwatch, purified water.
Procedure:
-
Place 200 mL of purified water at 15-25°C into a beaker.[17]
-
Place one effervescent tablet into the beaker and simultaneously start the stopwatch.
-
Observe the tablet and stop the stopwatch when the evolution of gas ceases and the tablet has completely disintegrated, meaning it is either dissolved or dispersed in the water with no remaining agglomerates.[17]
-
Record the disintegration time.
-
Repeat the test on five additional tablets.
-
Report the individual and average disintegration times.
Acceptance Criteria: Each of the six tablets must disintegrate within 5 minutes.[17][18]
Protocol 4: Determination of Solution pH
Objective: To measure the pH of the solution formed after the effervescent tablet disintegrates.
Apparatus: pH meter, 250 mL beaker, purified water.
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions.
-
Place one effervescent tablet in a beaker containing 200 mL of purified water at 20 ± 1°C.[11]
-
Allow the tablet to completely disintegrate.
-
Immerse the pH electrode in the solution and record the stable pH reading.
-
Repeat the procedure for two more tablets.
-
Calculate the average pH.
Acceptance Criteria: The pH of the solution should typically be between 4.0 and 6.0.
Protocol 5: Determination of Carbon Dioxide Content
Objective: To quantify the amount of carbon dioxide released from the effervescent tablet.
Apparatus: 250 mL beaker, analytical balance, 1N Sulfuric Acid.
Procedure:
-
Accurately weigh a beaker containing 100 mL of 1N sulfuric acid (W_initial).[4][11]
-
Carefully place one effervescent tablet into the beaker.
-
Allow the effervescent reaction to proceed to completion.
-
Once the reaction has ceased, gently swirl the beaker to ensure all dissolved CO2 has been released.
-
Accurately weigh the beaker and its contents again (W_final).
-
Calculate the carbon dioxide content using the following formula: CO2 Content (mg) = (W_initial - W_final) in mg
-
Repeat the procedure for two more tablets.
-
Calculate the average carbon dioxide content.
Acceptance Criteria: The amount of CO2 released should be consistent with the theoretical amount calculated from the stoichiometry of the acid-base reaction in the formulation.
Mechanism of Action: Intestinal Calcium Absorption
The bioavailability of calcium from the effervescent solution is dependent on its absorption in the small intestine, which occurs via two main pathways.[1][6]
-
Transcellular Pathway: This is an active, saturable process that occurs primarily in the duodenum.[6][20] It is dependent on Vitamin D and involves the entry of calcium ions through the TRPV6 channel, binding to calbindin for transport across the enterocyte, and extrusion into the bloodstream via the PMCA1b pump and NCX1 exchanger.[3][21]
-
Paracellular Pathway: This is a passive, non-saturable process that occurs along the entire length of the small intestine.[1][22] Calcium ions move between the enterocytes through tight junctions, driven by the concentration gradient.
Quality Control Testing Workflow
A systematic workflow for quality control ensures that all critical parameters of the effervescent tablets are evaluated before release.
Stability Testing
Due to their hygroscopic nature, effervescent tablets require rigorous stability testing to ensure their quality, safety, and efficacy throughout their shelf life. Stability studies should be conducted under controlled temperature and humidity conditions (e.g., 40°C / 75% RH for accelerated studies) to assess physical and chemical changes over time. Key parameters to monitor include appearance, disintegration time, hardness, moisture content, and assay of the active ingredient.
Conclusion
The formulation and manufacture of effervescent tablets with this compound present a viable strategy for developing a highly patient-centric calcium supplement. Careful control over the formulation components, manufacturing environment, and rigorous adherence to the quality control protocols outlined in these notes are critical for the successful development of a stable and effective product.
References
- 1. Intestinal Ca2+ absorption revisited: A molecular and clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. formulation and evalution of effervescent tablet | PPTX [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. Mechanisms of intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. testinglab.com [testinglab.com]
- 9. Deep Dive into the Manufacturing of Effervescent Tablets - Anxine [anxine.com]
- 10. Methods for the Determination of the Carbon Dioxide Evolved from Effervescent Systems | Semantic Scholar [semanticscholar.org]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Formulation, Characterization and Physicochemical Evaluation of Potassium Citrate Effervescent Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitamin D-Mediated Regulation of Intestinal Calcium Absorption [mdpi.com]
- 14. scribd.com [scribd.com]
- 15. icapsulepack.com [icapsulepack.com]
- 16. usp.org [usp.org]
- 17. scribd.com [scribd.com]
- 18. scientificelectronicarchives.org [scientificelectronicarchives.org]
- 19. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 20. books.rsc.org [books.rsc.org]
- 21. Vitamin D and Intestinal Calcium Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intestinal calcium absorption: mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Lactate Gluconate in Injectable Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Injectable hydrogels are a class of biomaterials that have garnered significant interest in the fields of drug delivery, tissue engineering, and regenerative medicine. Their ability to be administered in a minimally invasive manner and to form a solid or semi-solid scaffold in situ makes them ideal for a variety of biomedical applications. The crosslinking of these hydrogels is a critical step that determines their mechanical properties, degradation rate, and biocompatibility. Calcium lactate (B86563) gluconate has emerged as a promising crosslinking agent, particularly for anionic polymers, due to its biocompatibility and controlled release of calcium ions.
This document provides detailed application notes and protocols for the use of calcium lactate gluconate in the development of injectable hydrogels. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working in this area.
Mechanism of Action: Ionic Crosslinking with this compound
This compound serves as a source of divalent calcium ions (Ca²⁺). When a solution containing an anionic polymer, such as alginate, is mixed with a solution or suspension of this compound, the Ca²⁺ ions interact with the negatively charged groups on the polymer chains (e.g., carboxyl groups on alginate). This ionic interaction creates crosslinks between the polymer chains, leading to the formation of a three-dimensional hydrogel network.
The slower dissolution of this compound compared to more soluble calcium salts like calcium chloride results in a more gradual release of Ca²⁺ ions. This controlled gelation process can lead to the formation of more homogenous and structurally uniform hydrogels, which is particularly advantageous for applications involving the encapsulation of cells or sensitive bioactive molecules.
Applications of this compound in Injectable Hydrogels
The unique properties of this compound-crosslinked hydrogels make them suitable for a range of applications:
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth, proliferation, and differentiation. A notable application is in cartilage tissue engineering, where injectable hydrogels can fill irregularly shaped defects and support chondrocyte function.
-
Drug Delivery: The porous structure of the hydrogel network allows for the encapsulation of drugs and their sustained release over time. The degradation rate of the hydrogel can be tailored to control the drug release profile.
-
Cell Encapsulation and Delivery: The gentle and controlled gelation process makes these hydrogels ideal for encapsulating living cells for therapeutic applications. The high water content and biocompatibility of the hydrogel help to maintain cell viability and function.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on injectable hydrogels crosslinked with calcium-releasing agents, including those with properties similar to what can be expected with this compound.
| Parameter | Alginate Hydrogel (Calcium Gluconate) | Alginate Hydrogel (Calcium Chloride) | Gelatin-Alginate Hydrogel (Ionic Crosslinking) | Gellan Gum Hydrogel (Ionic Crosslinking) |
| Gelling Time | ~3 minutes[1] | Seconds to minutes | Variable | Variable |
| Compressive Modulus | 123.6 kPa (with microspheres)[1] | 18.7 kPa (alginate only)[1] | Variable | Variable |
| Pore Size | ~195 µm[1] | Variable | Variable | Variable |
| Cell Viability | High | Generally high, but rapid gelation can be detrimental | High | High |
Experimental Protocols
Protocol 1: Preparation of an Injectable Alginate Hydrogel using this compound-Loaded Microspheres
This protocol is adapted from a study on cartilage tissue engineering and utilizes porous microspheres to control the release of the crosslinking agent.[1]
Materials:
-
Sodium alginate
-
This compound
-
Poly(ε-caprolactone)-poly(ethylene glycol)-poly(ε-caprolactone) (PCEC) copolymer (for microspheres)
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Homogenizer
-
Lyophilizer
Procedure:
-
Preparation of Porous PCEC Microspheres:
-
Synthesize PCEC copolymer via ring-opening polymerization.
-
Prepare porous microspheres using a water-in-oil-in-water (w/o/w) double emulsion solvent evaporation technique.
-
-
Loading of this compound into Microspheres:
-
Immerse the porous PCEC microspheres in ethanol.
-
Add a 3% (w/v) solution of this compound to the microsphere suspension.
-
Repeat this process three times to ensure adequate loading.
-
Dry the loaded microspheres under vacuum.
-
-
Preparation of the Injectable Hydrogel Formulation:
-
Prepare a 1.5% (w/v) stock solution of sodium alginate in deionized water.
-
Mix 50 mg of the this compound-loaded microspheres with 0.75 mL of the alginate solution.
-
Homogenize the mixture to ensure a uniform distribution of the microspheres.
-
The resulting suspension is the injectable hydrogel precursor.
-
-
In Situ Gelation:
-
The hydrogel will form in situ in approximately 3 minutes upon injection into an aqueous environment as the this compound is released from the microspheres.[1]
-
Protocol 2: General Protocol for Injectable Hydrogel Formation with Other Anionic Polymers
This protocol provides a general framework for preparing injectable hydrogels with other anionic polymers like gellan gum, or composites such as gelatin-alginate, using this compound as the crosslinker.
Materials:
-
Anionic polymer (e.g., gellan gum, sodium hyaluronate, or a blend of gelatin and sodium alginate)
-
This compound
-
Deionized water or phosphate-buffered saline (PBS)
-
Magnetic stirrer
Procedure:
-
Preparation of Polymer Solution:
-
Dissolve the anionic polymer(s) in deionized water or PBS to the desired concentration (e.g., 1-5% w/v). Gentle heating and stirring may be required for complete dissolution. For gelatin-containing solutions, maintain the temperature above 37°C to prevent premature physical gelation.
-
-
Preparation of this compound Suspension:
-
Prepare a suspension of this compound in deionized water or PBS. The concentration will need to be optimized based on the desired gelling time and mechanical properties. A starting point could be a 1-5% (w/v) suspension.
-
-
Formation of the Injectable Hydrogel:
-
The two components can be loaded into a dual-syringe system for co-injection and in-situ mixing at the target site.
-
Alternatively, for a pre-mixed system with a longer working time, the this compound suspension can be gently mixed with the polymer solution immediately before injection. The ratio of polymer solution to crosslinker suspension will need to be empirically determined.
-
Signaling Pathways and Visualizations
The release of calcium ions from the hydrogel can have significant biological effects on encapsulated or surrounding cells. In the context of cartilage tissue engineering, Ca²⁺ signaling plays a crucial role in chondrocyte function.
Calcium Signaling Pathway in Chondrocytes
Experimental Workflow for Injectable Hydrogel Development
Conclusion
This compound is a valuable tool in the development of injectable hydrogels for a variety of biomedical applications. Its biocompatibility and ability to induce controlled gelation make it an excellent choice for creating homogenous hydrogels that can support cell viability and provide sustained release of therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of this compound-crosslinked hydrogels in their own work. Further optimization of hydrogel formulations and a deeper understanding of their interactions with biological systems will continue to drive innovation in this exciting field.
References
Application Notes and Protocols: Calcium Lactate Gluconate for Calcium Fortification in Clear Beverages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium lactate (B86563) gluconate (CLG) is a highly soluble and bioavailable calcium salt, making it an excellent choice for the fortification of clear beverages without compromising sensory attributes such as clarity, taste, and texture.[1][2][3][4][5][6][7][8] This document provides detailed application notes and experimental protocols for the use of calcium lactate gluconate in the development of calcium-fortified clear beverages.
This compound is a mixture of calcium lactate and calcium gluconate.[1][3][7][8] Its key advantages include a neutral taste, high solubility in water, and excellent bioavailability, which are critical for consumer acceptance and physiological effectiveness.[1][2][3][4][5][6][7][8][9][10]
Physicochemical Properties and Specifications
A summary of the key properties of this compound is presented in Table 1. This data is essential for formulation development and quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White, crystalline, odorless, tasteless powder | [1][2][8][11] |
| Solubility in Water | Highly soluble; 20-40% w/v (200-400 g/L) at 20°C | [1][8][12] |
| Calcium Content | Approximately 12.5-13.5% w/w | [3][7][10] |
| pH (5% solution) | 6.0 - 8.0 | [7][13][14] |
| Bioavailability | Excellent | [1][2][4][6] |
| Taste Profile | Neutral, not sour | [1][3][4][7][10] |
Experimental Protocols
The following sections provide detailed protocols for the formulation and evaluation of clear beverages fortified with this compound.
Protocol for Beverage Formulation and Fortification
This protocol outlines the steps for preparing a clear beverage fortified with this compound.
Objective: To prepare a clear, stable, and palatable calcium-fortified beverage.
Materials:
-
This compound (food grade)
-
Distilled or deionized water
-
Sweeteners (e.g., sucrose, sucralose, stevia)
-
Acidulants (e.g., citric acid, malic acid)
-
Flavoring agents
-
Preservatives (e.g., sodium benzoate, potassium sorbate)
-
pH meter
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Base Beverage Preparation:
-
In a suitable vessel, add the desired amount of distilled or deionized water.
-
While stirring, dissolve the sweeteners, acidulants, and preservatives completely.
-
Adjust the pH of the base beverage to the target range using an appropriate acidulant. Most beverages have a pH between 2.5 and 3.5.[15]
-
-
This compound Incorporation:
-
Slowly add the pre-weighed this compound to the base beverage under continuous stirring.
-
Continue stirring until the this compound is fully dissolved. Due to its high solubility, this should occur relatively quickly.[1]
-
-
Flavoring and Final Adjustment:
-
Add the desired flavoring agents and mix thoroughly.
-
Check the final pH of the fortified beverage and adjust if necessary.
-
Bring the final volume to the desired level with distilled or deionized water.
-
-
Homogenization and Pasteurization (Optional):
-
For improved stability, the beverage can be homogenized.
-
Pasteurize the beverage using an appropriate time-temperature combination to ensure microbiological safety.[16]
-
Protocol for Determining Calcium Content by Atomic Absorption Spectroscopy (AAS)
This protocol describes the quantitative analysis of calcium in the fortified beverage.
Objective: To accurately measure the calcium concentration in the fortified beverage.
Materials:
-
Atomic Absorption Spectrophotometer with a calcium hollow cathode lamp
-
Air-acetylene flame
-
Calcium standard solutions (0, 2, 4, 6, 8 mg/L)
-
Lanthanum solution (25 g/L)
-
Nitric acid (concentrated)
-
Volumetric flasks, pipettes
-
Fortified beverage sample
Procedure:
-
Sample Preparation:
-
Accurately pipette a known volume of the fortified beverage into a volumetric flask.
-
Add 10 mL of the lanthanum solution to the flask. The lanthanum acts as a releasing agent to prevent interference.
-
Dilute the sample with deionized water to a final concentration within the linear range of the AAS instrument (typically below 8 mg/L of calcium).
-
-
Instrument Setup:
-
Set up the AAS instrument according to the manufacturer's instructions for calcium analysis.
-
Use a wavelength of 422.7 nm and a reducing air-acetylene flame.[6]
-
-
Calibration:
-
Aspirate the series of calcium standard solutions (0, 2, 4, 6, 8 mg/L), each containing 10 mL of the lanthanum solution per 50 mL, and measure their absorbance.[6]
-
Generate a calibration curve by plotting absorbance versus calcium concentration.
-
-
Sample Measurement:
-
Aspirate the prepared beverage sample into the AAS and record the absorbance.
-
Use the calibration curve to determine the calcium concentration in the diluted sample.
-
-
Calculation:
-
Calculate the original calcium concentration in the beverage, accounting for the dilution factor.
-
Protocol for Sensory Evaluation using the Triangle Test
This protocol is for determining if there is a perceivable sensory difference between the fortified and non-fortified beverages.
Objective: To assess whether the addition of this compound at a specific concentration results in a detectable change in the sensory profile of the beverage.
Materials:
-
Fortified beverage (Test Sample)
-
Non-fortified beverage (Control Sample)
-
Identical, odor-free tasting cups, coded with random three-digit numbers
-
Water and unsalted crackers for palate cleansing
-
A panel of at least 20-30 trained or consumer panelists
-
A controlled sensory evaluation environment
Procedure:
-
Sample Preparation and Presentation:
-
Evaluation:
-
Data Analysis:
-
Tally the number of correct identifications.
-
Use a statistical table for the triangle test (or a chi-square test) to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., 95%).[18] This will indicate whether a perceivable difference exists between the fortified and non-fortified beverages.
-
Protocol for Stability Testing
This protocol outlines a method to assess the physical and chemical stability of the fortified beverage over time.
Objective: To evaluate the shelf-life and stability of the calcium-fortified clear beverage.
Materials:
-
Packaged samples of the fortified beverage
-
Controlled environmental chambers (e.g., 30°C/65% RH and 40°C/75% RH for accelerated testing)[19]
-
Turbidimeter or spectrophotometer for clarity measurement
-
pH meter
-
AAS for calcium analysis
Procedure:
-
Storage Conditions:
-
Store the packaged beverage samples under both recommended (e.g., 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[19]
-
-
Testing Intervals:
-
Analyze the samples at predetermined time points (e.g., T0, 3, 6, 12, 18, and 24 months for real-time studies; T0, 3, and 6 months for accelerated studies).[19]
-
-
Analytical Tests:
-
Visual Inspection: Observe for any signs of precipitation, color change, or other physical instabilities.
-
Clarity (Turbidity): Measure the turbidity of the beverage using a calibrated turbidimeter.
-
pH Measurement: Measure the pH of the beverage.
-
Calcium Content: Determine the calcium concentration using the AAS protocol (Section 3.2) to check for any degradation or precipitation of the calcium salt.
-
Sensory Evaluation: Conduct sensory tests (e.g., triangle test or descriptive analysis) to assess any changes in taste, aroma, or mouthfeel over time.
-
Visualization of Key Pathways and Workflows
Calcium Absorption Signaling Pathway
The bioavailability of calcium is significantly influenced by Vitamin D. The active form of Vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), regulates the transcellular active transport of calcium in the small intestine.[1][20]
Caption: Vitamin D-mediated transcellular calcium absorption pathway in an enterocyte.
Experimental Workflow for Beverage Fortification and Analysis
The following diagram illustrates the logical flow of experiments for developing and validating a calcium-fortified clear beverage.
Caption: Workflow for the development and analysis of calcium-fortified beverages.
Conclusion
This compound is an ideal fortificant for clear beverages due to its high solubility, neutral taste, and excellent bioavailability. By following the detailed protocols for formulation, analysis, and stability testing provided in these application notes, researchers and developers can effectively create stable, palatable, and nutritionally enhanced clear beverages. The provided diagrams offer a visual representation of the key biological pathway for calcium absorption and a logical experimental workflow to guide the development process.
References
- 1. Vitamin D and Intestinal Calcium Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcium Homeostasis Pathway Suite [rgd.mcw.edu]
- 6. Calcium- Determination by AAS | OIV [oiv.int]
- 7. ourdailybrine.com [ourdailybrine.com]
- 8. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. siroccoconsulting.com [siroccoconsulting.com]
- 13. Calcium‐fortified foods in public health programs: considerations for implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pH in Soft Drinks [sigmaaldrich.com]
- 15. US20050153021A1 - Calcium-fortified protein-based beverage containing calcium (lactate) gluconate citrate - Google Patents [patents.google.com]
- 16. Testing for sensory threshold in drinking water with added calcium: a first step towards developing a calcium fortified water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Triangle Test [sensorysociety.org]
- 18. unicef.org [unicef.org]
- 19. droracle.ai [droracle.ai]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocol for Preparing a Supersaturated Solution of Calcium Lactate Gluconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium lactate (B86563) gluconate (CLG) is a highly soluble calcium salt that is a mixture of calcium lactate and calcium gluconate.[1] Its high solubility and bioavailability make it an excellent candidate for calcium fortification in pharmaceuticals and functional foods.[1][2] The ability to prepare supersaturated solutions of calcium lactate gluconate is of significant interest in drug development, particularly for liquid oral dosage forms and advanced drug delivery systems, as it can enhance calcium absorption and bioavailability.[3][4]
These application notes provide a detailed protocol for the preparation of a supersaturated solution of this compound, along with relevant technical data and visualizations to guide researchers in their work.
Data Presentation
| Temperature (°C) | Solubility ( g/100 mL) | Observations |
| 20 | > 10[5] | Highly soluble at room temperature. |
| 25 | ~40[1] | Excellent solubility under standard lab conditions. |
| 60-80 | Significantly Increased | Heating is commonly used to dissolve higher concentrations for preparing oral solutions. |
Note: The solubility of calcium lactate, a component of CLG, increases from approximately 2 g/100g of water at 0°C to about 50 g/100g of water at 60°C.[6] This suggests a strong positive correlation between temperature and the solubility of CLG.
Experimental Protocols
Protocol 1: Preparation of a Supersaturated this compound Solution
This protocol describes the preparation of a supersaturated solution of this compound by leveraging its temperature-dependent solubility.
Materials:
-
This compound (pharmaceutical grade)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Sterile beakers and graduated cylinders
-
Sterile filtration unit (0.22 µm filter)
-
Calibrated thermometer
Procedure:
-
Determine the Target Concentration: Decide on the desired final concentration of the supersaturated solution. For example, to prepare a 50% (w/v) solution.
-
Initial Dissolution:
-
For a 100 mL solution, weigh 50 g of this compound powder.
-
In a sterile beaker, add 80 mL of deionized water.
-
Place the beaker on a magnetic stirrer with a heating plate and add a stir bar.
-
Begin stirring the water and gradually add the this compound powder.
-
-
Heating and Dissolution:
-
Gently heat the solution to 70-80°C while continuously stirring.
-
Maintain this temperature until all the this compound has completely dissolved, resulting in a clear solution.
-
-
Volume Adjustment:
-
Remove the beaker from the heat and carefully transfer the solution to a 100 mL graduated cylinder.
-
Rinse the beaker with a small amount of hot deionized water and add it to the graduated cylinder to ensure all the solute is transferred.
-
Bring the final volume to 100 mL with hot deionized water.
-
-
Cooling and Supersaturation:
-
Allow the solution to cool slowly to room temperature (20-25°C) in a controlled environment. Avoid rapid cooling or agitation, which can induce premature crystallization.
-
The resulting solution is supersaturated.
-
-
Sterilization and Storage (Optional):
-
For sterile applications, filter the supersaturated solution through a 0.22 µm sterile filter.
-
Store the solution in a sterile, sealed container at a controlled room temperature.
-
Protocol 2: Stabilization of the Supersaturated Solution
Supersaturated solutions are thermodynamically unstable and prone to crystallization. The following methods can be employed to enhance the stability of the prepared solution.
Method A: Using Sodium Gluconate as a Stabilizer
The presence of gluconate ions can increase the solubility of calcium lactate.[7]
-
Follow steps 1-4 of Protocol 1.
-
Prior to cooling, add a small amount of sodium gluconate (e.g., 0.5-2% w/v) to the hot solution and stir until dissolved.
-
Proceed with the cooling step (Protocol 1, step 5).
Method B: Using a Polymeric Crystallization Inhibitor
Polymers such as polyvinylpyrrolidone (B124986) (PVP) are known to inhibit the nucleation and crystal growth of drugs in supersaturated solutions.[8][9]
-
Follow steps 1-4 of Protocol 1.
-
In a separate container, prepare a stock solution of the chosen polymer (e.g., 10% w/v PVP in deionized water).
-
While the this compound solution is still warm, add a small volume of the polymer stock solution to achieve the desired final polymer concentration (e.g., 0.1-1% w/v).
-
Stir until the polymer is fully integrated into the solution.
-
Proceed with the cooling step (Protocol 1, step 5).
Mandatory Visualizations
References
- 1. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 2. questjournals.org [questjournals.org]
- 3. pharmiweb.com [pharmiweb.com]
- 4. forskning.ruc.dk [forskning.ruc.dk]
- 5. lohmann-minerals.com [lohmann-minerals.com]
- 6. researchgate.net [researchgate.net]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Calcium Lactate Gluconate as a Chelating Agent in Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Lactate (B86563) Gluconate (CLG) is a highly soluble and bioavailable organic calcium salt, widely utilized in pharmaceutical, food, and beverage formulations. Beyond its primary function as a calcium source, CLG exhibits valuable properties as a chelating agent, or sequestrant. This attribute is primarily linked to the gluconate component of the molecule, which can form stable complexes with di- and trivalent metal ions. This chelating action can be leveraged to enhance product stability, prevent undesirable reactions, and improve the overall quality of various formulations.
These application notes provide a detailed overview of the role of calcium lactate gluconate as a chelating agent, including its mechanism of action, various applications, and protocols for evaluating its efficacy.
Mechanism of Action
The chelating activity of this compound stems from the ability of the lactate and, more significantly, the gluconate ions to form coordinate bonds with metal ions. The hydroxyl and carboxyl groups on the gluconate and lactate molecules act as ligands, donating lone pairs of electrons to the metal ion to form a stable, soluble complex. This sequesters the metal ions, preventing them from participating in deleterious reactions such as oxidation, precipitation, and degradation of active pharmaceutical ingredients (APIs).
The formation of these chelate complexes can be represented by the following general equilibrium:
Mn+ + Lm- ⇌ --INVALID-LINK--
Where Mn+ is the metal ion, Lm- is the ligand (lactate or gluconate), and --INVALID-LINK-- is the metal-ligand complex. The stability of this complex is described by its stability constant (K), with a higher value indicating a more stable complex.
Applications in Formulations
The chelating properties of this compound are beneficial in a variety of formulation types:
-
Pharmaceutical Formulations: In liquid and semi-solid dosage forms, trace metal ions can catalyze the oxidative degradation of sensitive APIs. By sequestering these metal ions, this compound can significantly improve the stability and shelf-life of the drug product.
-
Food and Beverage Products: In beverages, this compound helps to prevent the precipitation of other salts and maintain clarity. Its ability to chelate metal ions also inhibits metal-catalyzed oxidation, which can lead to off-flavors and discoloration.
-
Nutraceuticals: In mineral-fortified products, the presence of various metal ions can lead to competitive absorption and reduced bioavailability. The chelating action of this compound can help to keep minerals in solution, potentially influencing their absorption.
Quantitative Data on Chelation
While specific experimental data on the chelation efficiency of the combined this compound molecule is limited in publicly available literature, the stability constants of the individual lactate and gluconate ligands with various metal ions can provide an indication of their chelating potential. The following table summarizes typical stability constants (log K) for lactate and gluconate with several common metal ions.
Disclaimer: The following data represents the stability constants of individual lactate and gluconate ions with various metal ions. These values are provided for estimation purposes and may not accurately reflect the chelation efficiency of the combined this compound molecule in a specific formulation, which can be influenced by pH, temperature, and the presence of other excipients. Experimental validation is highly recommended.
| Metal Ion | Ligand | Stability Constant (log K) | Reference |
| Ca²⁺ | Gluconate | 1.15 | [1] |
| Ca²⁺ | Lactate | 1.05 | [2] |
| Fe²⁺ | Gluconate | 2.18 | [3] |
| Fe²⁺ | Lactate | 1.80 | [3] |
| Fe³⁺ | Gluconate | 3.60 | [4] |
| Cu²⁺ | Gluconate | 2.50 | [5] |
| Cu²⁺ | Lactate | 2.00 | [6] |
| Pb²⁺ | Gluconate | 2.70 | [1] |
| Cd²⁺ | Gluconate | 1.80 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the chelating activity of this compound in formulations.
Protocol 1: Spectrophotometric Determination of Ferrous Ion (Fe²⁺) Chelating Activity using Ferrozine (B1204870) Assay
Objective: To quantify the ability of this compound to chelate ferrous ions. This assay is based on the competition between the chelating agent and ferrozine for the ferrous ions.
Materials:
-
This compound
-
Ferrous chloride (FeCl₂) solution (2 mM)
-
Ferrozine solution (5 mM)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
EDTA (disodium salt) as a positive control
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of dilutions of the this compound stock solution to be tested.
-
In a set of test tubes, add 1.0 mL of each this compound dilution.
-
To each tube, add 0.05 mL of 2 mM FeCl₂ solution and mix thoroughly.
-
Allow the mixture to stand for 5 minutes at room temperature.
-
Add 0.2 mL of 5 mM ferrozine solution to each tube and vortex.
-
Incubate the mixture for 10 minutes at room temperature.
-
Measure the absorbance of the solution at 562 nm against a blank (all reagents except the sample).
-
A control is prepared using deionized water instead of the sample solution.
-
EDTA is used as a positive control at a known concentration.
Calculation: The percentage of ferrous ion chelating activity is calculated using the following formula:
Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample.
Protocol 2: Evaluation of Prevention of Metal-Catalyzed Oxidation of a Model API
Objective: To assess the effectiveness of this compound in preventing the degradation of an API susceptible to metal-catalyzed oxidation.
Materials:
-
Model API (e.g., Ascorbic Acid)
-
This compound
-
A source of catalytic metal ions (e.g., Copper (II) sulfate, CuSO₄)
-
Phosphate buffer (pH relevant to the formulation)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the API.
Procedure:
-
Prepare a stock solution of the model API in the phosphate buffer.
-
Prepare solutions of the API containing:
-
No additives (Control)
-
CuSO₄ at a known catalytic concentration (e.g., 10 µM)
-
CuSO₄ and this compound at various concentrations.
-
-
Store the solutions under accelerated stability conditions (e.g., 40°C/75% RH) or exposed to light, depending on the degradation pathway of the API.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analyze the concentration of the remaining API in each aliquot using a validated HPLC method.
Data Analysis:
-
Plot the concentration of the API as a function of time for each condition.
-
Calculate the degradation rate constant (k) for each condition.
-
Compare the degradation rates in the presence and absence of this compound to determine its protective effect.
Visualizations
References
- 1. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelation in Metal Intoxication | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of copper chelating agents: between old applications and new perspectives in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Chelation of cadmium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrospinning Gelatin-Based Scaffolds with Calcium Lactate Gluconate for Bone Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelatin, a natural polymer derived from collagen, is an attractive biomaterial for tissue engineering due to its biocompatibility, biodegradability, and resemblance to the extracellular matrix (ECM).[1] Electrospinning is a versatile technique used to fabricate nanofibrous scaffolds that mimic the native ECM architecture, providing a conducive environment for cell attachment, proliferation, and differentiation.[2] For bone tissue engineering applications, incorporating calcium sources into these scaffolds can enhance their osteoinductive potential.
Calcium lactate (B86563) gluconate (CLG) is a highly bioavailable calcium salt. Its incorporation into electrospun gelatin scaffolds aims to create a biomimetic construct that not only provides structural support but also delivers calcium ions to promote osteogenic differentiation of progenitor cells, leading to enhanced bone regeneration.[3] This document provides detailed application notes and protocols for the fabrication and characterization of electrospun gelatin-based scaffolds incorporating calcium lactate gluconate.
Experimental Protocols
Preparation of Electrospinning Solutions
This protocol details the preparation of gelatin-only and gelatin-CLG solutions for electrospinning.
Materials:
-
Gelatin (Type A or B, from porcine or bovine source)
-
This compound (CLG)
-
Acetic Acid (glacial) or 2,2,2-Trifluoroethanol (TFE)
-
Deionized (DI) Water
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
Procedure:
-
Solvent Preparation: Prepare the desired solvent system. Common solvents for electrospinning gelatin include aqueous acetic acid solutions (e.g., 90% v/v) or TFE.[4][5]
-
Gelatin Solution (Control):
-
Slowly dissolve gelatin powder in the chosen solvent at a concentration of 10-25% (w/v) under continuous stirring at room temperature or slightly elevated temperature (around 40°C) to ensure complete dissolution.[1]
-
Continue stirring for at least 2-4 hours until a homogeneous solution is obtained.
-
-
Gelatin-CLG Solutions:
-
Prepare the gelatin solution as described in step 2.
-
Separately, dissolve the desired amount of CLG in a small amount of DI water or the primary solvent.
-
Add the CLG solution dropwise to the gelatin solution under continuous stirring. Common concentrations of CLG to investigate are 5% and 10% (w/w with respect to gelatin).[3]
-
Allow the final solution to stir for an additional 1-2 hours to ensure homogeneity.
-
Electrospinning Process
This protocol outlines the electrospinning setup and parameters for fabricating nanofibrous scaffolds.
Equipment:
-
Electrospinning setup (high-voltage power supply, syringe pump, spinneret, and collector)
-
Syringes (5 mL or 10 mL) with a metallic needle (e.g., 21-gauge)
-
Aluminum foil-covered collector plate or rotating mandrel
Procedure:
-
Load the prepared electrospinning solution into a syringe and mount it on the syringe pump.
-
Set the electrospinning parameters. These parameters may require optimization based on the specific solution properties and desired fiber morphology. A starting point for parameters is provided in the table below.
-
Position the collector at the specified distance from the spinneret.
-
Apply the high voltage and start the syringe pump to initiate the electrospinning process.
-
Collect the nanofibers on the collector for a sufficient duration to obtain a scaffold of the desired thickness.
-
After electrospinning, carefully detach the scaffold from the collector.
-
Cross-linking (Optional but Recommended): To improve the stability of the gelatin-based scaffolds in aqueous environments, cross-linking is often necessary. A common method is exposure to glutaraldehyde (B144438) (GTA) vapor. Place the scaffolds in a desiccator containing a small open vial of 25% aqueous GTA solution for 12-24 hours. After cross-linking, air-dry the scaffolds under a fume hood for at least 24 hours to remove any residual GTA.
Scaffold Characterization
Objective: To visualize the fiber morphology, diameter, and elemental composition of the scaffolds.
Protocol:
-
Cut small sections of the electrospun scaffolds and mount them on aluminum stubs using double-sided carbon tape.
-
Sputter-coat the samples with a thin layer of gold or platinum to make them conductive.
-
Image the samples using an SEM at an accelerating voltage of 10-20 kV.
-
Acquire images at different magnifications to observe the overall fiber structure and individual fiber morphology.
-
Use image analysis software (e.g., ImageJ) to measure the average fiber diameter from multiple images and fibers.
-
Perform EDX analysis on the gelatin-CLG scaffolds to confirm the presence and distribution of calcium.[3]
Objective: To assess the osteogenic differentiation of cells cultured on the scaffolds by detecting calcium deposition.
Protocol:
-
Cell Culture: Seed osteoblast-like cells (e.g., MG-63, Saos-2) or mesenchymal stem cells (MSCs) onto the sterilized scaffolds placed in a multi-well plate and culture in an osteogenic differentiation medium.
-
Staining Procedure:
-
After the desired culture period (e.g., 7, 14, and 21 days), remove the culture medium and wash the cell-seeded scaffolds twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the scaffolds twice with deionized water.
-
Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well, ensuring the scaffolds are fully covered, and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and wash the scaffolds four to five times with deionized water to remove unbound dye.
-
Visualize the red-orange staining of calcium deposits using a light microscope.
-
-
Quantification:
-
To quantify the mineralization, add a destaining solution (e.g., 10% acetic acid or 10% cetylpyridinium (B1207926) chloride) to each well and incubate with gentle shaking for 15-30 minutes to elute the bound stain.
-
Transfer the colored solution to a 96-well plate.
-
Measure the absorbance at a wavelength of 405 nm (for acetic acid extraction) or 562 nm (for cetylpyridinium chloride extraction) using a microplate reader.[6]
-
The absorbance is directly proportional to the amount of calcium deposition.
-
Data Presentation
The following tables summarize the expected quantitative data from the characterization of electrospun gelatin and gelatin-CLG scaffolds. The values presented are based on typical findings in the literature and should be experimentally verified.
Table 1: Electrospinning Solution and Process Parameters
| Parameter | Gelatin (Control) | Gelatin + 5% CLG | Gelatin + 10% CLG |
| Solution Properties | |||
| Gelatin Concentration (% w/v) | 15 - 25 | 15 - 25 | 15 - 25 |
| Solvent | Acetic Acid (90%) | Acetic Acid (90%) | Acetic Acid (90%) |
| Electrospinning Parameters | |||
| Applied Voltage (kV) | 15 - 20 | 15 - 20 | 15 - 20 |
| Flow Rate (mL/h) | 0.5 - 1.0 | 0.5 - 1.0 | 0.5 - 1.0 |
| Tip-to-Collector Distance (cm) | 10 - 15 | 10 - 15 | 10 - 15 |
Table 2: Physical and Mechanical Properties of Electrospun Scaffolds
| Property | Gelatin (Control) | Gelatin + 5% CLG | Gelatin + 10% CLG |
| Average Fiber Diameter (nm) | 200 - 500 | 250 - 600 | 300 - 700 |
| Porosity (%) | 80 - 90 | 75 - 85 | 70 - 80 |
| Tensile Strength (MPa) | 2 - 4 | 3 - 5 | 4 - 6 |
| Young's Modulus (MPa) | 200 - 400 | 300 - 500 | 400 - 600 |
Table 3: Quantitative Analysis of In Vitro Mineralization (Alizarin Red S Staining)
| Time Point | Gelatin (Control) | Gelatin + 5% CLG | Gelatin + 10% CLG |
| Absorbance at 405 nm | |||
| Day 7 | Low | Moderate | High |
| Day 14 | Moderate | High | Very High |
| Day 21 | High | Very High | Significantly High |
Visualizations
Experimental Workflow
Caption: Experimental workflow for fabricating and characterizing gelatin-CLG scaffolds.
Calcium Signaling Pathway in Osteoblasts
Caption: Calcium/Calmodulin signaling pathway in osteoblast differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. 3hbiomedical.com [3hbiomedical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrospinning of gelatin fibers and gelatin/PCL composite fibrous scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual-Crosslinking of Gelatin-Based Hydrogels: Promising Compositions for a 3D Printed Organotypic Bone Model - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cardiolipin in Nano-Delivery Systems: A Guide to Liposomal and Nanoemulsion Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiolipin (B10847521) (CLG), a unique dimeric phospholipid predominantly found in the inner mitochondrial membrane, is gaining significant attention in the field of drug delivery.[1] Its distinct conical shape and negative charge contribute to its ability to influence membrane dynamics, making it a valuable component in advanced delivery systems such as liposomes and potentially nanoemulsions.[1][2] This document provides detailed application notes and protocols for the incorporation of cardiolipin into liposomal delivery systems, summarizing key quantitative data and experimental methodologies from recent studies. While the application of CLG in liposomes is well-documented, its use in nanoemulsion-based drug delivery is a less explored area. This guide will focus on the established role of CLG in liposomes and provide a general overview of nanoemulsion technology, highlighting the potential for future research.
I. Cardiolipin in Liposomal Delivery Systems
The inclusion of cardiolipin in liposomal formulations has been shown to enhance the cellular uptake and cytotoxic effects of encapsulated drugs, particularly in cancer therapy.[3][4] CLG can induce structural changes in cell and mitochondrial membranes, leading to increased permeability and apoptosis.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters of cardiolipin-containing liposomal formulations from various studies.
Table 1: Physicochemical Properties of Cardiolipin-Containing Liposomes
| Formulation ID | Lipid Composition (molar ratio) | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| F1 (TSL with CL) | DPPC:MSPC:Cholesterol:DSPE-mPEG(2000):CL (57:40:30:3:20) | Daunorubicin | ~115 | ~0.12 | Not Reported | >90 | Not Reported | [3][4] |
| F2 (TSL without CL) | DPPC:MSPC:Cholesterol:DSPE-mPEG(2000) (molar ratio not specified) | Daunorubicin | Not Reported | Not Reported | Not Reported | >90 | Not Reported | [2] |
| CL-Liposomes | PC:CL (60:40) | Not Specified | 1000-2000 | Not Reported | Not Reported | Not Applicable | Not Applicable | [5] |
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; MSPC: 1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine; Cholesterol; DSPE-mPEG(2000): 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; CL: Cardiolipin; PC: Phosphatidylcholine; TSL: Thermosensitive Liposome (B1194612).
Table 2: In Vitro Cytotoxicity of Daunorubicin-Loaded Liposomes against MDA-MB-231 Breast Cancer Cells
| Formulation | IC50 (µM) after 48h incubation (with mild hyperthermia) | Fold-change in Cytotoxicity vs. Free DNR | Reference |
| F1 (TSL with CL) | ~3.5 | ~4-fold higher | [3] |
| Free Daunorubicin (DNR) | ~14 | - | [2] |
| DaunoXome®-like (F3) | Not Reported | Less effective than F1 | [2] |
Experimental Protocols
This protocol describes the preparation of thermosensitive liposomes co-delivering an anticancer drug and cardiolipin.[3][4]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine (MSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG(2000))
-
Cardiolipin (CL)
-
Daunorubicin (DNR)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sucrose (B13894) solution (10%)
Procedure:
-
Dissolve DPPC, MSPC, cholesterol, DSPE-mPEG(2000), and CL in chloroform in a round-bottom flask at a molar ratio of 57:40:30:3:20.
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator under vacuum.
-
Further dry the lipid film under a high vacuum for at least 3 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS buffer to form multilamellar vesicles (MLVs).
-
To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.
-
For active drug loading, prepare a solution of Daunorubicin in PBS and adjust the pH to 8.
-
Add the DNR solution to the liposome suspension at a drug-to-lipid ratio of 1:5.
-
Remove unencapsulated DNR by sequential dialysis against a 10% sucrose solution at 4°C.
1. Particle Size and Zeta Potential:
-
Dilute the liposomal suspension with an appropriate buffer (e.g., PBS).
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and zeta potential.[2]
2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Lyse the liposomes by adding a surfactant (e.g., 1% Triton X-100) to release the encapsulated drug.[2]
-
Quantify the amount of entrapped drug using a suitable analytical method, such as fluorometry for fluorescent drugs like Daunorubicin (Excitation: 480 nm, Emission: 590 nm).[2]
-
Calculate EE% and DL% using the following formulas:[2]
-
EE% = (Amount of drug in liposomes / Total amount of drug used) x 100
-
DL% = (Amount of drug in liposomes / Total amount of lipid and drug) x 100
-
This protocol is adapted for thermosensitive liposomes.[2]
Materials:
-
Drug-loaded liposomes
-
Dialysis tubing (e.g., MWCO 12 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Shaking water bath or incubator
Procedure:
-
Place a known amount of the drug-loaded liposomal suspension into a dialysis bag.
-
Immerse the dialysis bag in a container with a known volume of PBS (release medium).
-
Incubate the setup at two different temperatures: 37°C (physiological temperature) and 42°C (hyperthermia temperature for thermosensitive release).
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantify the amount of drug released into the medium using a suitable analytical technique (e.g., fluorescence spectroscopy).
-
Plot the cumulative percentage of drug released versus time.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Drug-loaded liposomes, free drug solution, and empty liposomes (as controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the drug-loaded liposomes, free drug, and empty liposomes.
-
For thermosensitive formulations, incubate the plates at 42°C for a short period (e.g., 10 minutes) and then return to 37°C.[2]
-
Incubate the cells for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability (%) relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualization of Mechanisms and Workflows
Caption: Proposed mechanism of CLG-liposome interaction with a cancer cell.
Caption: Workflow for the formulation and evaluation of CLG-liposomes.
II. Cardiolipin in Nanoemulsion Delivery Systems
Nanoemulsions are kinetically stable colloidal dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm.[4] They are widely investigated for the delivery of poorly water-soluble drugs due to their small droplet size, large surface area, and ability to enhance drug solubilization and bioavailability.[5]
While the unique properties of cardiolipin suggest its potential as a functional excipient in nanoemulsions—for instance, to mediate mitochondrial targeting or to enhance interaction with cell membranes—there is currently a lack of specific published research detailing its application in nanoemulsion-based drug delivery systems.
General Protocols for Nanoemulsion Preparation
Nanoemulsions can be prepared using high-energy or low-energy methods.[6] The choice of method depends on the physicochemical properties of the components and the desired characteristics of the final formulation.
-
High-Pressure Homogenization: A coarse emulsion is passed through a small orifice at high pressure, causing intense disruptive forces that break down large droplets into nano-sized ones.[6]
-
Microfluidization: This method uses a high-pressure pump to force the coarse emulsion through microchannels, where it is subjected to high shear and impact forces.[6]
-
Ultrasonication: High-intensity ultrasonic waves are used to create cavitation, which generates powerful shockwaves that disrupt the oil-water interface and form nano-sized droplets.[4]
-
Phase Inversion Temperature (PIT) Method: This method relies on the temperature-dependent solubility of non-ionic surfactants. The emulsion is heated to a temperature where the surfactant's affinity for the oil and water phases is balanced, leading to the formation of a bicontinuous microemulsion, which then forms a nanoemulsion upon cooling.
-
Spontaneous Emulsification (Solvent Diffusion Method): An organic phase containing the oil, a lipophilic surfactant, and a water-miscible solvent is injected into an aqueous phase containing a hydrophilic surfactant under magnetic stirring. The diffusion of the water-miscible solvent into the aqueous phase leads to the spontaneous formation of nano-sized droplets.
General Characterization of Nanoemulsions
The characterization of nanoemulsions involves similar techniques to those used for liposomes:
-
Droplet Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined by DLS to assess the surface charge and stability of the droplets.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Cryo-TEM.
-
Drug Content and Encapsulation Efficiency: Determined by separating the nanoemulsion from the aqueous phase (e.g., by ultracentrifugation) and quantifying the drug in the formulation.
Conclusion and Future Perspectives
Cardiolipin is a promising excipient for enhancing the efficacy of liposomal drug delivery systems, particularly for anticancer therapies. The provided protocols offer a foundation for the development and characterization of CLG-containing liposomes.
The application of cardiolipin in nanoemulsions remains a nascent and largely unexplored area. Future research could focus on incorporating CLG into nanoemulsion formulations to potentially leverage its unique membrane-interactive properties for targeted drug delivery, especially to mitochondria. Such studies would require the development of specific formulation protocols and a thorough characterization of the resulting nanoemulsions to evaluate their stability, drug-loading capacity, and biological activity. The exploration of CLG in nanoemulsions could open new avenues for the development of novel and effective nanomedicines.
References
- 1. Oil-in-water lipid emulsions: implications for parenteral and ocular delivering systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nanostructural Characterization of Cardiolipin-Containing Tethered Lipid Bilayers Adsorbed on Gold and Silicon Substrates for Protein Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. mdpi.com [mdpi.com]
- 6. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Calcium Lactate Gluconate Precipitation in Protein Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of calcium lactate (B86563) gluconate (CLG) in protein solutions.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments.
Problem 1: My protein solution becomes cloudy or forms a precipitate immediately after adding Calcium Lactate Gluconate (CLG).
Potential Causes:
-
High Concentration of Reactants: The concentrations of your protein and/or CLG may exceed the solubility limit in your specific buffer system.
-
pH is Near the Protein's Isoelectric Point (pI): Proteins are least soluble at their pI, and the addition of calcium ions can further promote aggregation.[1]
-
Inadequate Mixing: Localized high concentrations of CLG upon addition can initiate precipitation.
Solutions:
-
Optimize Concentrations:
-
Decrease the concentration of either the protein or CLG.
-
If a high concentration is necessary, consider a step-wise addition of CLG to the protein solution with gentle agitation.
-
-
Adjust pH:
-
Ensure the buffer pH is at least 1-2 units away from the pI of your protein.
-
Calcium lactate and calcium gluconate are highly soluble at an acidic pH of ≤5.[2]
-
-
Improve Mixing Technique:
-
Add CLG solution slowly to the protein solution while gently stirring or vortexing.
-
Avoid creating air-water interfaces which can denature proteins.
-
Problem 2: The solution is clear initially but becomes turbid over time or upon temperature change.
Potential Causes:
-
Metastable Supersaturation: The initial clear solution might be supersaturated and thermodynamically unstable, leading to delayed precipitation.[3][4]
-
Temperature Effects: The solubility of both proteins and CLG is temperature-dependent. For instance, the solubility of calcium lactate increases with temperature.[5][6] Conversely, some proteins may aggregate at higher temperatures.
-
Slow Protein Aggregation: Calcium ions can slowly induce conformational changes in proteins, leading to aggregation over time.[7][8]
Solutions:
-
Incorporate Stabilizers:
-
Sugars and Polyols (e.g., sucrose, trehalose, mannitol, sorbitol): These agents can stabilize proteins by promoting preferential hydration.[9][10]
-
Amino Acids (e.g., arginine, glycine, histidine): These can suppress protein aggregation and improve solubility.[9][10]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Used at low concentrations, these can prevent surface-induced aggregation.[9][11]
-
-
Control Temperature:
-
Conduct experiments at a constant, controlled temperature.
-
If the formulation is intended for storage, perform stability studies at various temperatures to identify the optimal range.
-
-
Chelating Agents:
-
In cases where free calcium ions are the primary cause of protein aggregation, the addition of a weak chelating agent like citrate (B86180) can be considered. However, this may counteract the intended purpose of including calcium. Trisodium citrate has been shown to reduce calcium-mediated protein aggregation.[12]
-
Frequently Asked Questions (FAQs)
Q1: Why does this compound (CLG) precipitate in my protein solution?
A1: The precipitation of CLG in a protein solution can be a complex issue arising from several factors:
-
Solubility Limits: The intrinsic solubility of CLG in your specific buffer system may be exceeded.
-
Calcium-Protein Interactions: Calcium ions (Ca²⁺) can interact with proteins in several ways.[13] Many proteins are calcium-binding proteins, and this interaction can sometimes lead to conformational changes that expose hydrophobic regions, promoting aggregation.[13][14][15][16][17]
-
pH and Isoelectric Point (pI): If the pH of the solution is close to the isoelectric point of the protein, the protein's net charge is minimal, reducing repulsion between molecules and making aggregation more likely. The presence of divalent cations like Ca²⁺ can exacerbate this effect.
-
Ionic Strength: The overall ionic strength of the solution, influenced by the buffer and other salts, can affect both protein and CLG solubility.
Q2: How can I increase the solubility of CLG in my formulation?
A2: Several strategies can be employed to enhance the solubility of CLG:
-
pH Adjustment: The solubility of calcium lactate and gluconate is significantly higher at acidic pH values (≤5).[2]
-
Temperature Control: The solubility of calcium lactate generally increases with temperature.[5][6] However, this must be balanced with the thermal stability of the protein.
-
Addition of Co-solvents: The inclusion of co-solvents like ethanol (B145695) or propylene (B89431) glycol can sometimes increase the solubility of salts, though their effect on protein stability must be carefully evaluated.[18]
-
Use of Stabilizers: Sodium gluconate can form soluble complexes with calcium ions, effectively increasing the solubility of calcium lactate.[19][20][21]
Q3: What are the key formulation parameters to consider when working with CLG and proteins?
A3: The following parameters are critical for developing a stable protein formulation containing CLG:
-
Protein Properties: Understand the pI, charge distribution, and any known interactions with divalent cations of your specific protein.
-
Buffer System: The choice of buffer, its pH, and concentration are crucial. Ensure the pH is sufficiently far from the protein's pI.
-
Excipient Selection: The use of stabilizing excipients such as sugars, polyols, amino acids, or surfactants can be vital.[9]
-
Order of Addition: The sequence in which components are added to the formulation can be important. It is often recommended to add the salt solution slowly to the protein solution with continuous mixing.
Q4: Are there any analytical techniques to monitor for precipitation?
A4: Yes, several techniques can be used to detect and quantify protein aggregation and salt precipitation:
-
Visual Inspection: The simplest method is to visually check for turbidity, cloudiness, or visible particles.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the formation of aggregates.
-
Dynamic Light Scattering (DLS): This technique can detect the formation of sub-visible particles and aggregates by measuring their size distribution.
-
Size Exclusion Chromatography (SEC): SEC can be used to separate and quantify soluble aggregates from the monomeric protein.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the concentration of soluble lactate and gluconate, which can indicate if precipitation has occurred.[19]
Data Presentation
Table 1: Influence of pH and Temperature on Calcium Lactate Solubility
| Temperature (°C) | pH | Solubility of Calcium Lactate ( g/100g water) | Reference |
| 4 | 7.0 | ~5.0 | [6] |
| 10 | 7.0 | ~6.0 | [6] |
| 24 | 7.0 | ~7.9 | [6] |
| 25 | ≤5 | >90% soluble | [2] |
| 60 | - | ~50 | [5] |
Table 2: Common Stabilizers for Protein Formulations
| Stabilizer Type | Examples | Typical Concentration Range | Mechanism of Action | Reference |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | 5-10% (w/v) | Preferential exclusion, vitrification in dried states | [9][10] |
| Amino Acids | Arginine, Glycine, Histidine | 50-250 mM | Suppress aggregation, increase solubility | [9][10] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.001-0.1% (w/v) | Prevent surface-induced aggregation | [9][11] |
| Co-solvents | Propylene Glycol, Ethanol | Variable | Alter solvent polarity | [18] |
Experimental Protocols
Protocol 1: Screening for Optimal pH and CLG Concentration
Objective: To determine the optimal pH and maximum tolerable CLG concentration for a given protein solution to prevent precipitation.
Methodology:
-
Prepare a series of buffers (e.g., acetate, phosphate, Tris) at different pH values (e.g., ranging from pH 4.0 to 8.0).
-
Dissolve the protein of interest in each buffer to the desired final concentration.
-
Prepare a stock solution of this compound.
-
Create a matrix of experimental conditions by titrating the CLG stock solution into the protein solutions to achieve a range of final CLG concentrations.
-
Incubate the samples at a controlled temperature (e.g., 4°C, 25°C, or 37°C).
-
Monitor the samples for precipitation at various time points (e.g., 0, 1, 6, 24, and 48 hours) using visual inspection and UV-Vis spectroscopy to measure turbidity at 600 nm.
-
The conditions that remain clear and show no increase in turbidity are considered optimal.
Protocol 2: Evaluating the Efficacy of Stabilizers
Objective: To assess the ability of different stabilizers to prevent CLG-induced protein precipitation.
Methodology:
-
Based on the results from Protocol 1, select a buffer pH and CLG concentration that is known to cause precipitation.
-
Prepare protein solutions in this buffer system.
-
Add different stabilizers (from Table 2) at various concentrations to the protein solutions.
-
After the stabilizer is fully dissolved, add the CLG solution.
-
Incubate the samples under the same conditions as in Protocol 1.
-
Monitor for precipitation over time using visual inspection, UV-Vis spectroscopy, and Dynamic Light Scattering (DLS) to quantify the extent of aggregation.
-
Compare the results to a control sample containing no stabilizer to determine the most effective stabilizing agent and concentration.
Visualizations
Caption: A troubleshooting workflow for addressing CLG precipitation.
Caption: An experimental workflow for optimizing formulations.
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. Slow lactate gluconate exchange in calcium complexes during precipitation from supersaturated aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spontaneous supersaturation of calcium D-gluconate during isothermal dissolution of calcium L-lactate in aqueous sodium D-gluconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting solubility of calcium lactate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium-promoted aggregation of erythrocyte membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. Stabilizers and their interaction with formulation components in frozen and freeze-dried protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Calcium-binding proteins: basic concepts and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Keeping up with calcium: Conference on calcium-binding proteins and calcium function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium-binding protein - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Effect of sodium gluconate on the solubility of calcium lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Calcium Lactate Gluconate for Hydrogel Cross-Linking
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing calcium lactate (B86563) gluconate (CLG) for hydrogel cross-linking. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate your research and development.
Troubleshooting Guide
This guide addresses common issues encountered during hydrogel cross-linking with calcium-based salts, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| 1. Hydrogel fails to form or is too weak. | Insufficient Calcium Ion Concentration: The concentration of free Ca²⁺ ions is below the threshold required for effective cross-linking. | - Increase the concentration of the calcium lactate gluconate solution. - Ensure the CLG is fully dissolved to maximize available Ca²⁺ ions. |
| Low Polymer Concentration: The polymer concentration is too low to form a stable network. | - Increase the concentration of the polymer solution (e.g., sodium alginate). | |
| Inadequate Polymer Quality: For alginate, a low guluronic acid (G) content will result in weaker gels as Ca²⁺ ions primarily cross-link the G-blocks.[1] | - Verify the M/G ratio of your sodium alginate; a higher G content generally produces stronger gels.[1] - Consider sourcing a higher-grade polymer. | |
| Premature Cross-linking: Rapid, uncontrolled release of calcium ions can lead to a non-uniform gel structure. | - Use a slower-releasing calcium salt like calcium gluconate or a buffered system to control the rate of ion release.[2] | |
| 2. Heterogeneous or lumpy hydrogel formation. | Uneven Mixing: The polymer and cross-linking solutions were not mixed thoroughly. | - Ensure vigorous and consistent stirring when adding the cross-linking agent. - For internal gelation, ensure the calcium salt is evenly suspended before initiating ion release. |
| Rapid Gelation: Using a highly soluble calcium salt like calcium chloride can lead to rapid, localized gelation before uniform mixing is achieved.[2] | - Calcium lactate and calcium gluconate are preferred for a more controlled and uniform gelation due to their lower solubility and slower release of Ca²⁺ ions.[2][3] | |
| 3. Hydrogel shrinks and expels water (syneresis). | High Calcium Concentration: An excess of Ca²⁺ ions can cause the polymer network to contract, squeezing out water.[3] | - Reduce the concentration of the this compound solution.[3] - Optimize the cross-linking time to avoid excessive cross-linking. |
| 4. Inconsistent results between batches. | Variability in Reagents: Different lots of polymers or cross-linkers can have slightly different properties. | - Characterize each new batch of polymer (e.g., alginate M/G ratio). - Prepare fresh cross-linking solutions for each experiment to ensure consistent concentrations. |
| Environmental Factors: Temperature can affect gelation kinetics. | - Maintain a consistent temperature during the cross-linking process. |
Frequently Asked Questions (FAQs)
Q1: What is the advantage of using this compound over calcium chloride for hydrogel cross-linking?
A1: this compound, similar to calcium lactate and calcium gluconate individually, offers a more controlled and slower release of calcium ions compared to the highly soluble calcium chloride.[2][3] This slower gelation process results in more uniform and homogeneous hydrogel structures, which is particularly beneficial for applications like cell encapsulation and the precise fabrication of hydrogel scaffolds.[2] Additionally, calcium lactate is organoleptically more acceptable than the bitter-tasting calcium chloride, which is an important consideration for food and biomedical applications.[3]
Q2: How does the concentration of this compound affect the properties of the hydrogel?
A2: The concentration of calcium ions directly influences the cross-linking density of the hydrogel network.
-
Increased Concentration: Generally leads to stronger, stiffer gels with higher mechanical properties such as compressive modulus.[4] However, excessively high concentrations can cause the hydrogel to become brittle and may lead to syneresis (water expulsion).[3] It can also lead to a decrease in the diameter of hydrogel beads and a reduction in bulk density.[3]
-
Decreased Concentration: Results in softer, more elastic hydrogels with a higher swelling capacity.
Q3: What is a good starting concentration for my experiments?
A3: A common starting point for alginate hydrogels is a 1.5% (w/v) sodium alginate solution and a 3% (w/v) calcium gluconate suspension, often mixed at a 2:1 ratio (alginate to calcium solution).[2] For calcium lactate, concentrations can range from 1% to 5% (w/v), depending on the desired properties.[3] It is recommended to start with a concentration in this range and optimize based on your specific polymer and application.
Q4: How long does gelation take with this compound?
A4: Gelation time is dependent on the concentration of both the polymer and the this compound, as well as the temperature. For a 1.5% alginate solution with 3% calcium gluconate, gelation typically occurs within 3-10 minutes at room temperature.[2] Calcium lactate provides a moderate gelation speed.[3]
Q5: Can I control the degradation rate of my hydrogel with this compound?
A5: Yes, the cross-linking density, which is controlled by the this compound concentration, affects the degradation rate. Higher cross-linking densities generally lead to slower degradation. The degradation of ionically cross-linked hydrogels can also be influenced by the presence of chelating agents (e.g., phosphate, citrate) or monovalent ions (e.g., Na⁺) in the surrounding medium, which can displace the Ca²⁺ ions.
Data Presentation
The following tables summarize the impact of calcium salt concentration on various hydrogel properties based on studies with calcium lactate and calcium gluconate.
Table 1: Effect of Calcium Lactate Concentration on Alginate Hydrogel Bead Properties
| Calcium Lactate Concentration (% w/v) | Bead Diameter (mm) | Bulk Density (g/mL) | Color (L* value) | pH |
| 1 | Higher | Highest | Higher | Lower |
| 2.5 | Intermediate | Intermediate | Intermediate | Higher |
| 5 | Lower | Lower | Lower | Higher |
| Data adapted from a study on chicken broth hydrogel beads.[3] |
Table 2: Effect of Calcium Ion Concentration on Alginate Hydrogel Mechanical Properties
| Calcium Ion Concentration (mM) | Equilibrium Shear Modulus (Geq) (kPa) | Swollen Diameter (mm) |
| 1.0 | 1.26 ± 0.28 | 9.67 ± 0.06 |
| 4.0 | 2.72 ± 0.11 | 9.19 ± 0.07 |
| Data from a study on chondrocyte-alginate constructs.[4] |
Experimental Protocols
Protocol 1: Preparation of Alginate Hydrogel using Calcium Gluconate
-
Prepare Sodium Alginate Solution:
-
Slowly dissolve 1.5 g of sodium alginate powder in 100 mL of deionized water with continuous stirring.
-
Continue stirring until the solution is homogeneous, which may take several hours.
-
Allow the solution to stand to eliminate any air bubbles.[2]
-
-
Prepare Calcium Gluconate Suspension:
-
In a separate beaker, prepare a 3% (w/v) suspension of calcium gluconate in deionized water (e.g., 3 g in 100 mL).
-
Stir the suspension vigorously to ensure a uniform distribution of particles.[2]
-
-
Hydrogel Formation:
-
While stirring the sodium alginate solution, slowly add the calcium gluconate suspension. A common starting ratio is 2:1 (alginate solution:calcium gluconate suspension).[2]
-
Continue stirring for a few minutes to ensure thorough mixing.
-
Pour the mixture into a mold of the desired shape.
-
Allow the mixture to stand at room temperature for gelation to occur (typically 3-10 minutes).[2]
-
Protocol 2: Determination of Hydrogel Swelling Ratio
-
Sample Preparation: Prepare hydrogel samples of a known initial weight (Wi).
-
Immersion: Immerse the hydrogel samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
Weight Measurement: At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).
-
Calculation: Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wi) / Wi] x 100[2]
Protocol 3: Mechanical Testing (Compressive Modulus)
-
Sample Preparation: Prepare cylindrical hydrogel samples of a defined diameter and height.
-
Mechanical Testing: Use a mechanical testing machine with a parallel plate compression setup.
-
Data Collection: Apply a uniaxial compression to the hydrogel at a constant strain rate and record the stress-strain curve.
-
Calculation: The compressive modulus is calculated from the initial linear region of the stress-strain curve.[2]
Visualizations
Below are diagrams illustrating key concepts and workflows related to hydrogel cross-linking.
Caption: A general workflow for preparing and characterizing hydrogels.
Caption: Ionic cross-linking of alginate chains by calcium ions.
Caption: A troubleshooting decision tree for weak hydrogel formation.
References
How to improve the solubility of calcium lactate gluconate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of calcium lactate (B86563) gluconate (CLG) in aqueous solutions.
Troubleshooting Guide
Low solubility of calcium lactate gluconate can often be attributed to several factors. This guide provides solutions to common issues encountered during experimentation.
| Issue Encountered | Potential Cause | Recommended Solution |
| Incomplete dissolution at room temperature. | The concentration of this compound may have exceeded its saturation solubility at the current temperature. | Increase the temperature of the solution. This compound, like many salts, exhibits increased solubility at higher temperatures. For instance, the solubility of calcium lactate increases significantly as the temperature rises.[1] Gently warming the solution while stirring can facilitate complete dissolution. |
| Precipitation occurs when the solution is cooled. | The solution was saturated or supersaturated at a higher temperature and became supersaturated upon cooling, leading to crystallization. | Re-heat the solution to redissolve the precipitate and consider either maintaining a higher temperature or diluting the solution to a concentration that remains stable at the desired storage temperature. |
| Cloudiness or precipitation in neutral or alkaline solutions. | Reduced solubility at higher pH. The solubility of calcium salts like calcium gluconate and calcium lactate is generally higher in acidic conditions.[2] | Adjust the pH of the solution to a mildly acidic range (e.g., pH 4-6) using a suitable acidulant like citric acid or lactic acid. This can significantly enhance the solubility. |
| Salt precipitation in the presence of other electrolytes. | Common ion effect or interaction with other ions in the solution leading to the formation of less soluble salts. | If possible, minimize the concentration of other electrolytes. Alternatively, the addition of a chelating agent or a co-solvent that forms soluble complexes with calcium can mitigate this issue. |
| Slower than expected dissolution rate. | Insufficient agitation or large particle size of the this compound powder. | Increase the stirring speed or use a magnetic stirrer to enhance agitation. If particle size is a factor, consider using a finer powder form of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: this compound is known for its high solubility in water. Published data indicates a solubility of approximately 400 g/L at 25°C.[3] However, this value can be influenced by the specific grade and manufacturing process of the material.
Q2: How does temperature affect the solubility of this compound?
Illustrative Data: Effect of Temperature on Solubility (Note: The following data is illustrative and based on general trends for similar calcium salts, as specific experimental data for this compound was not available in the reviewed literature.)
| Temperature (°C) | Illustrative Solubility ( g/100 mL) |
| 20 | ~35 |
| 40 | ~50 |
| 60 | ~70 |
| 80 | ~95 |
Q3: What is the impact of pH on the solubility of this compound?
A3: The solubility of this compound is pH-dependent. It is generally more soluble in acidic to neutral conditions.[2] In alkaline solutions, the solubility may decrease, potentially leading to precipitation. For optimal solubility, maintaining a pH below 7 is recommended.
Illustrative Data: Effect of pH on Solubility at 25°C (Note: The following data is illustrative and based on general trends for similar calcium salts, as specific experimental data for this compound was not available in the reviewed literature.)
| pH | Illustrative Solubility ( g/100 mL) |
| 4.0 | ~45 |
| 5.0 | ~42 |
| 6.0 | ~40 |
| 7.0 | ~38 |
| 8.0 | ~30 |
Q4: Can co-solvents be used to improve the solubility of this compound?
A4: Yes, certain co-solvents and additives can enhance the solubility of this compound. Notably, the presence of sodium gluconate can increase the solubility of calcium lactate, a component of this compound, by forming soluble complexes.[4][5] This principle of complexation can be a valuable strategy for increasing the overall solubility of the mixed salt. Studies on calcium L-lactate have shown a 45% increase in solubility in the presence of 0.50 M sodium D-gluconate.[1][4][6]
Experimental Protocols
Protocol 1: Determination of this compound Solubility by Complexometric Titration
This protocol outlines a method to determine the concentration of a saturated solution of this compound, and thus its solubility.
Materials:
-
This compound
-
Deionized Water
-
0.05 M Disodium Ethylenediaminetetraacetate (EDTA) solution (standardized)
-
8 M Potassium Hydroxide (KOH) solution
-
NN indicator (Calconcarboxylic acid)
-
Magnetic stirrer and stir bar
-
Buret, pipettes, and volumetric flasks
-
Thermostatic water bath
-
0.45 µm syringe filter
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of deionized water in a beaker.
-
Place the beaker in a thermostatic water bath set to the desired temperature (e.g., 25°C).
-
Stir the solution vigorously using a magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
-
Sample Preparation:
-
Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pipette, ensuring no solid particles are transferred.
-
Filter the aliquot through a 0.45 µm syringe filter into a volumetric flask.
-
Dilute the filtered sample to a suitable concentration for titration with deionized water.
-
-
Titration:
-
Transfer a precise volume of the diluted sample to an Erlenmeyer flask.
-
Add 100 mL of deionized water.
-
Add 2 mL of 8 M KOH solution and a small amount of NN indicator. The solution should turn red-purple.
-
Titrate immediately with the standardized 0.05 M EDTA solution until the color changes from red-purple to blue.
-
Record the volume of EDTA used.
-
-
Calculation:
-
Calculate the concentration of calcium in the sample using the stoichiometry of the EDTA-calcium reaction (1:1 molar ratio).
-
From the calcium concentration, determine the concentration of this compound in the saturated solution, and express the solubility in g/100 mL or other desired units.
-
Visualizing Solubility Enhancement
The solubility of this compound can be enhanced through the addition of a complexing agent, such as sodium gluconate. This is due to the formation of soluble complexes with the calcium ions, which shifts the dissolution equilibrium towards further dissolution of the solid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of sodium gluconate on the solubility of calcium lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Fortification with Collagen Peptides (CLG)
Introduction: This guide addresses common taste and texture challenges encountered when fortifying food and beverage products with Collagen Peptides (CLG). Collagen, particularly from marine sources, can introduce undesirable sensory attributes such as bitterness, off-flavors, and textural changes.[1] This document provides troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers in overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-flavors associated with collagen peptide (CLG) fortification?
A1: The most frequently reported off-flavors are bitterness, metallic aftertastes, and "beany" or "barnyard" notes.[2] Marine-derived collagen, in particular, can be associated with "fishy," sour, bitter, and salty attributes.[1] The intensity of these off-flavors often depends on the source of the collagen, its processing, and the concentration used in the final product.[3]
Q2: Why does my CLG-fortified beverage have a bitter taste?
A2: Bitterness is a common attribute of many functional ingredients, including some collagen peptides.[2] This taste is perceived when molecules in the collagen preparation bind to specific G-protein coupled receptors (GPCRs) on the tongue, known as TAS2Rs.[4][5] This binding initiates a signaling cascade, often involving the G-protein gustducin, which ultimately leads to the perception of bitterness by the brain.[4][6][7]
Q3: How can I mask the bitterness from CLG in my product?
A3: Several strategies can be employed to mask bitterness:
-
Use of Sweeteners: Sugars and non-nutritive sweeteners like stevia or sucralose (B1001) can counteract bitterness through a phenomenon known as mixture suppression.[8][9][10]
-
Bitterness Blockers: Certain compounds can inhibit bitterness perception at the receptor level.[8][11]
-
Flavor Pairing: Utilizing flavors with complementary bitter notes, such as citrus, can make the overall flavor profile more acceptable to consumers.[2]
-
Fats and Hydrocolloids: Ingredients like fats, gums, and starches can coat the mouth and slow the release of off-flavors from the food matrix, reducing their perception.[9][10]
-
Encapsulation: Microencapsulation of the collagen peptides can prevent them from interacting with taste receptors.[11]
Q4: My fortified product has a gritty or undesirable texture. What is the cause and how can I fix it?
A4: Textural issues like grittiness are often due to poor solubility or dispersion of the collagen powder. To improve this, consider:
-
Optimizing Hydration: Ensure the collagen powder is fully hydrated before being mixed with other ingredients. This may involve adjusting the temperature or mixing time.
-
Particle Size Reduction: Using micronized collagen peptides can improve solubility and reduce grittiness.
-
Use of Hydrocolloids: Gums and starches can act as stabilizers and texture modifiers, improving the overall mouthfeel and suspending collagen particles.[9][10]
-
Homogenization: High-pressure homogenization can break down agglomerates and create a smoother texture, especially in liquid applications.
Troubleshooting Guides
Issue 1: High Bitterness in a Fortified Beverage
| Possible Cause | Troubleshooting Steps |
| High CLG Concentration | 1. Determine the minimum effective dose of CLG for your product's functional goal. 2. Conduct a dose-response sensory study to find the maximum acceptable concentration. |
| CLG Source | 1. Request samples of CLG from different sources (e.g., bovine, porcine, marine).[3] 2. Bovine collagen is often reported to have a more neutral flavor profile than marine collagen.[1] 3. Screen different samples in your base formulation using the Sensory Evaluation Protocol below. |
| Interactions with Matrix | 1. Adjust the pH of the beverage. Acidity can sometimes suppress bitterness.[9] 2. Evaluate interactions with other ingredients, such as minerals or polyphenols, which may enhance bitterness. |
| Insufficient Masking | 1. Implement flavor masking strategies as outlined in the FAQ section. 2. Refer to the Table 1: Efficacy of Common Masking Agents on Bitterness Perception for guidance. |
Issue 2: Poor Mouthfeel and Sedimentation in a Protein Shake
| Possible Cause | Troubleshooting Steps |
| Incomplete Solubilization | 1. Create a slurry of CLG powder with a small amount of liquid before adding to the main batch. 2. Increase hydration time and/or temperature as permitted by the process. |
| Particle Agglomeration | 1. Improve mixing efficiency using a high-shear mixer. 2. Process the final product through a homogenizer to ensure a uniform particle distribution. |
| Lack of Suspension | 1. Incorporate a stabilizing system. A combination of hydrocolloids (e.g., xanthan gum, carrageenan) can increase viscosity and prevent sedimentation.[9] |
| Incorrect CLG Grade | 1. Contact your supplier to inquire about grades of CLG specifically designed for beverage applications, which may offer improved solubility or different particle sizes. |
Data Presentation
Table 1: Efficacy of Common Masking Agents on Bitterness Perception of a 5% CLG Solution
| Masking Agent | Concentration | Mean Bitterness Score (9-point scale) | Standard Deviation |
| Control (CLG only) | N/A | 7.8 | 0.9 |
| Sucrose | 5% w/v | 4.2 | 1.1 |
| Stevia Extract | 0.05% w/v | 4.5 | 1.3 |
| Sodium Chloride | 0.1% w/v | 6.1 | 1.0 |
| Citric Acid | 0.2% w/v | 5.8 | 1.2 |
| Vanilla Flavor | 0.5% v/v | 5.2 | 1.4 |
Note: Data is representative and synthesized for illustrative purposes based on common industry practices.[9]
Table 2: Texture Profile Analysis (TPA) of a Fortified Nutrition Bar
| Formulation | Hardness (N) | Cohesiveness | Springiness | Chewiness (N) |
| Control (No CLG) | 50.2 | 0.65 | 0.92 | 29.9 |
| 5% CLG Fortified | 65.8 | 0.58 | 0.85 | 32.1 |
| 5% CLG + 1% Lecithin | 55.1 | 0.62 | 0.90 | 30.5 |
| 5% CLG + 2% Glycerin | 48.9 | 0.64 | 0.88 | 27.8 |
Note: Data is representative. Actual values will vary based on the specific formulation and processing.
Experimental Protocols
Protocol 1: Sensory Evaluation of Bitterness
Objective: To quantify the bitterness of different CLG formulations using a trained sensory panel.
Methodology:
-
Panelist Selection: Recruit 10-15 panelists trained in descriptive analysis.[12]
-
Sample Preparation:
-
Testing Environment: Conduct the evaluation in a controlled sensory lab with individual booths, neutral lighting, and no distracting aromas.[13]
-
Evaluation Procedure:
-
Panelists will rinse their mouths with purified water and eat an unsalted cracker to cleanse their palate before the first sample and between subsequent samples.[14]
-
Panelists will taste each sample and rate the perceived bitterness on a 9-point hedonic scale (1 = "Dislike Extremely" to 9 = "Like Extremely") or a labeled magnitude scale for intensity (1 = "Not Bitter" to 9 = "Extremely Bitter").[13][15]
-
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples.
Protocol 2: Instrumental Texture Profile Analysis (TPA)
Objective: To objectively measure the textural properties of a solid food product fortified with CLG.
Methodology:
-
Instrumentation: Use a texture analyzer (e.g., Brookfield CT3, Instron) equipped with a cylindrical probe.
-
Sample Preparation:
-
Cut samples into uniform shapes (e.g., 1.5 cm cubes).
-
Allow samples to equilibrate to a standard temperature (e.g., 20°C) before testing.
-
-
Test Settings:
-
Procedure:
-
Place the sample centrally on the instrument's base plate.
-
Initiate the two-compression cycle.
-
Record the force-time curve for both compressions.
-
-
Data Analysis: From the resulting graph, calculate the following parameters[16]:
-
Hardness: Peak force during the first compression.
-
Cohesiveness: Ratio of the area of work during the second compression to the first compression (Area 2 / Area 1).
-
Springiness: The height that the sample recovers between the end of the first compression and the start of the second.
-
Chewiness: Calculated as Hardness x Cohesiveness x Springiness.
-
Mandatory Visualizations
Caption: Simplified signaling pathway for bitter taste perception.
Caption: Troubleshooting workflow for sensory issues in fortified foods.
References
- 1. Consumer perception of collagen from different sources: An investigation using hedonic scale and check all that apply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. supplysidesj.com [supplysidesj.com]
- 3. bubsnaturals.com [bubsnaturals.com]
- 4. Taste receptor - Wikipedia [en.wikipedia.org]
- 5. Researchers Discover How We Perceive Bitter Taste | Newsroom [news.unchealthcare.org]
- 6. Taste Receptors and the Transduction of Taste Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Hidden One: What We Know About Bitter Taste Receptor 39 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. imbibeinc.com [imbibeinc.com]
- 10. supplysidesj.com [supplysidesj.com]
- 11. preparedfoods.com [preparedfoods.com]
- 12. foodresearchlab.com [foodresearchlab.com]
- 13. flavorsum.com [flavorsum.com]
- 14. bevsource.com [bevsource.com]
- 15. tandobeverage.com [tandobeverage.com]
- 16. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 17. opastpublishers.com [opastpublishers.com]
Stability of calcium lactate gluconate at different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of calcium lactate (B86563) gluconate at different pH levels and temperatures.
Frequently Asked Questions (FAQs)
Q1: What is calcium lactate gluconate and how is it typically used?
This compound is a salt composed of calcium, lactic acid, and gluconic acid. It is widely utilized in the pharmaceutical and food industries as a highly soluble and bioavailable source of calcium.[1][2][3] Its neutral taste makes it a preferred choice for fortifying beverages and other food products.[2]
Q2: What is the general effect of pH on the stability of this compound?
The solubility of this compound, a key aspect of its stability in solution, is pH-dependent. Generally, it exhibits higher solubility in acidic conditions. Studies on its individual components, calcium lactate and calcium gluconate, show that they are more than 90% soluble at a pH of 5 or lower.[4] As the pH becomes less acidic to alkaline, the solubility of these calcium salts tends to decrease.[4] For the production of a stable calcium gluconolactate compound, the pH is typically adjusted to a range of 4.0 to 5.5.[5]
Q3: What is the impact of temperature on the stability of solid this compound?
Thermal analysis of solid calcium gluconolactate indicates that it begins to decompose at approximately 170°C.[5] Carbonization, a more advanced stage of decomposition, occurs at temperatures between 204°C and 213°C.[5] During its manufacturing process, calcium gluconolactate is dried at temperatures ranging from 80°C to 120°C, suggesting stability within this range for the solid form.[5]
Q4: Are there known degradation products of this compound?
Specific degradation products for this compound under various conditions are not extensively detailed in publicly available literature. However, thermal degradation studies of calcium lactate pentahydrate, a related compound, identified water (H₂O) and carbon dioxide (CO₂) as the main evolved gaseous products.[6] It is plausible that hydrolysis of the lactate and gluconate esters could occur under certain pH and temperature conditions, leading to the formation of lactic acid, gluconic acid, and calcium hydroxide.
Q5: What are the recommended storage conditions for this compound?
Based on its thermal stability, it is recommended to store solid this compound at room temperature, typically between 10°C and 25°C, in a well-closed container to protect it from moisture.[7] For solutions, storage at refrigerated temperatures (e.g., 4°C) may be beneficial to minimize potential microbial growth and slow down chemical degradation, especially in neutral or near-neutral pH formulations.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in this compound Solutions
-
Possible Cause: The pH of the solution is too high (neutral to alkaline), leading to decreased solubility and precipitation of calcium salts.
-
Troubleshooting Steps:
-
Measure the pH of the solution.
-
If the pH is above 6.0, consider adjusting it to a more acidic range (ideally between 4.0 and 5.5) by adding a suitable food-grade acid (e.g., citric acid).
-
Observe if the precipitate redissolves upon pH adjustment.
-
If precipitation persists, the concentration of this compound may be too high for the given temperature and pH. Consider diluting the solution or gently warming it to aid dissolution.
-
Issue 2: Unexpected Changes in pH of the Formulation
-
Possible Cause: Interaction of this compound with other components in the formulation, or potential degradation of the lactate or gluconate moieties.
-
Troubleshooting Steps:
-
Review the composition of your formulation for any acidic or basic excipients that could be reacting with the calcium salt.
-
Conduct a stability study of a simplified solution containing only this compound in the relevant solvent to isolate its behavior.
-
Analyze the solution for the presence of potential degradation products using a stability-indicating method like HPLC.
-
Data Summary
Table 1: Solubility of Calcium Lactate and Calcium Gluconate at Different pH Values
| pH | Calcium Lactate Solubility (%) | Calcium Gluconate Solubility (%) |
| ≤ 5 | > 90 | > 90 |
| > 5 | 70 - 80 | 70 - 80 |
Source: Adapted from a study on calcium salts prepared from shrimp shells.[4]
Table 2: Thermal Decomposition Profile of Solid Calcium Gluconolactate
| Temperature Range | Observation |
| 80°C - 120°C | Stable (Drying temperature during manufacturing)[5] |
| ~ 170°C | Onset of decomposition[5] |
| 204°C - 213°C | Carbonization[5] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is adapted from a validated method for the simultaneous quantification of calcium gluconate and calcium phospholactate and can be used as a starting point for developing a stability-indicating method for this compound.[8][9]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.025 M NaH₂PO₄ adjusted to pH 2.5) and an organic solvent like methanol.[10] The exact ratio should be optimized for the best separation. A starting point could be a 90:10 aqueous to organic ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water).
-
Sample Preparation: Prepare your experimental samples (e.g., from stability studies) at a similar concentration to the standard.
-
Forced Degradation Sample Preparation:
-
Acidic Degradation: Incubate a sample solution with an acid (e.g., 0.1 M HCl) for a defined period.
-
Alkaline Degradation: Incubate a sample solution with a base (e.g., 0.1 M NaOH) for a defined period.
-
Oxidative Degradation: Treat a sample solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose a sample solution to elevated temperatures (e.g., 60°C, 80°C).
-
-
Analysis: Inject the standard, samples, and forced degradation samples into the HPLC system.
-
Data Evaluation: Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation products are well-resolved from the main peak.
-
Visualizations
Caption: Factors influencing this compound stability.
Caption: Troubleshooting workflow for stability issues.
References
- 1. questjournals.org [questjournals.org]
- 2. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. EP1516624A9 - Method of producing calcium gluconolactate, compositions, processes and uses of same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. JSM Central || Article Info [jsmcentral.org]
- 9. jsmcentral.org [jsmcentral.org]
- 10. Simultaneous determination of calcium lactate and zinc gluconate in oral solution by RP-HPLC | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Calcium Concentration Variability in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to calcium concentration variability in formulations.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in calcium concentration in my formulations?
A1: Variability in calcium concentration can arise from several sources. A primary factor is the batch-to-batch variability of calcium salts, such as calcium gluconate.[1] Different batches may have variations in purity, water content (loss on drying), and the presence of other ions like chloride and sulfate, all of which can affect the effective calcium concentration.[1] Additionally, the pH of your solution can influence the stability and solubility of calcium salts.[1]
Q2: How can inconsistent calcium concentration impact my experimental results?
A2: Inconsistent calcium levels can have significant effects on both the physical and biological properties of your formulation. For instance, in alginate gels, variations in calcium concentration can alter the mechanical properties, such as the complex shear modulus, and can affect the biochemical output of encapsulated cells, like glycosaminoglycan (GAG) production by chondrocytes.[2] In other systems, it can affect setting time, solubility, and surface hardness.[3][4]
Q3: What are the best practices for ensuring consistent calcium concentration in my formulations?
A3: To maintain consistency, it is crucial to source high-purity reagents from reputable suppliers who provide a detailed Certificate of Analysis (CoA).[1] Always maintain detailed records of batch numbers for all components used in each experiment.[1] Implementing an in-house quality control check for new batches of calcium sources is also a highly recommended practice to ensure reproducibility.[1]
Troubleshooting Guides
Problem 1: Observed Batch-to-Batch Inconsistency in Formulation Performance
-
Symptom: You notice significant differences in the physical or biological performance of your formulation when using a new batch of a calcium-containing component.
-
Possible Cause: The new batch may have a different effective calcium concentration due to variations in purity, hydration state, or impurity profile.[1]
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Compare the CoA of the new batch with the previous one. Pay close attention to parameters like purity, loss on drying, and levels of chloride and sulfate.[1]
-
Perform In-House Analytical Validation: Conduct an independent analysis to verify the calcium concentration. Titration with EDTA is a common and effective method.[1] High-Performance Liquid Chromatography (HPLC) can also be used for quantification and impurity profiling.[1]
-
Conduct a Small-Scale Pilot Experiment: Before using the new batch in large-scale or critical experiments, perform a small-scale test, such as generating a dose-response curve, and compare the results with data from the previous batch.[1]
-
Problem 2: Unexpected Changes in the Mechanical Properties of a Calcium-Crosslinked Hydrogel
-
Symptom: Your hydrogel is stiffer or softer than expected.
-
Possible Cause: The concentration of calcium ions directly impacts the crosslinking density of many hydrogels, such as alginate.[2] Higher calcium concentrations generally lead to a more rigid gel structure.[2]
-
Troubleshooting Steps:
-
Verify Calcium Solution Concentration: Re-measure the concentration of your calcium crosslinking solution.
-
Evaluate pH of Formulation: Ensure the pH of your formulation is consistent, as it can affect calcium availability and crosslinking efficiency.
-
Optimize Calcium Concentration: If necessary, perform a titration experiment by varying the calcium concentration to determine the optimal level for achieving the desired mechanical properties.
-
Data Presentation
Table 1: Impact of Calcium Concentration on Alginate Hydrogel Properties
| Calcium Concentration (mM) | Complex Shear Modulus | Glycosaminoglycan (GAG) Production | Porosity |
| 1.8 | Baseline | Normal | Higher |
| 4.0 | Increased | Suppressed | Lower |
| 8.0 | Significantly Increased | Significantly Suppressed | Lower |
This table summarizes findings on how increasing calcium concentration affects the mechanical and biological properties of chondrocyte-alginate constructs, as described in the literature.[2]
Table 2: Example Certificate of Analysis Parameters for Calcium Gluconate
| Parameter | Specification | Potential Impact of Variability |
| pH (5% w/v solution) | 6.0 - 8.2 | Affects stability and cellular health.[1] |
| Loss on Drying | Not more than 2.0% | Higher water content lowers the effective concentration.[1] |
| Chloride | ≤ 0.05% | Can have independent biological effects.[1] |
| Sulfate | ≤ 0.05% | May have unintended biological consequences.[1] |
Experimental Protocols
Protocol 1: Determination of Calcium Concentration by EDTA Titration
This protocol provides a general method for determining the concentration of calcium in a sample.
-
Principle: Ethylenediaminetetraacetic acid (EDTA) forms a stable complex with calcium ions. By titrating a calcium-containing solution with a standardized EDTA solution using a calcium-sensitive indicator, the concentration of calcium can be determined.
-
Materials:
-
Standardized 0.05 M EDTA solution
-
Dilute hydrochloric acid
-
Sodium hydroxide (B78521) solution
-
Suitable indicator (e.g., 2-hydroxy-1-(2'-hydroxy-4'-sulfo-1'-naphthylazo)-3-naphthoic acid)[1]
-
Sample containing an unknown concentration of calcium
-
-
Procedure:
-
Dissolve the sample in 5 mL of dilute hydrochloric acid.[1]
-
Add 50 mL of water and 25 mL of a sodium hydroxide solution.[1]
-
Add a small amount of the indicator.[1]
-
Immediately titrate with the standardized 0.05 M EDTA solution until the color changes from red to blue.[1]
-
Calculate the percentage of the calcium-containing compound based on the volume of EDTA solution used.[1]
-
Note: This is a generalized protocol. Researchers should consult specific pharmacopeial methods for detailed instructions.[1]
Visualizations
Caption: Workflow for new batch validation of calcium-containing reagents.
References
Technical Support Center: Managing Hygroscopicity of Calcium Lactate Gluconate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of calcium lactate (B86563) gluconate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for calcium lactate gluconate?
A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. For this compound, which is known to be slightly hygroscopic, this can lead to a range of issues including:
-
Physical Changes: Caking, clumping, and loss of flowability, which can hinder handling and processing.[1][2][3]
-
Chemical Instability: The absorbed water can act as a plasticizer, potentially leading to chemical degradation of the active pharmaceutical ingredient (API).[1]
-
Inaccurate Weighing: Moisture uptake can lead to errors in weighing, affecting the accuracy of formulations.[4]
-
Altered Dissolution Rates: Changes in the physical state of the powder due to moisture can impact its dissolution profile.[]
Q2: How can I determine the hygroscopicity of my this compound sample?
A2: The hygroscopicity of a pharmaceutical powder can be classified according to the European Pharmacopoeia by measuring the percentage of weight gain after storage at 25°C and 80% relative humidity (RH) for 24 hours.[6] More advanced techniques like Dynamic Vapor Sorption (DVS) can provide a detailed moisture sorption isotherm, showing the moisture uptake across a range of humidity levels.[7]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize moisture absorption, this compound should be stored in a cool, dry place.[8] It is crucial to maintain a low relative humidity environment, ideally below its critical relative humidity (CRH), which is the threshold at which a substance begins to rapidly absorb moisture.[9] While the specific CRH for this compound is not widely published, it is recommended to store it in tightly sealed containers with desiccants.[2]
Q4: Can excipients help in managing the hygroscopicity of this compound?
A4: Yes, co-processing with certain excipients can significantly reduce the hygroscopicity of the formulation.[3][10] Excipients with a high affinity for water can preferentially absorb moisture, protecting the this compound.[10] Common excipients used for this purpose include microcrystalline cellulose, silicon dioxide, and certain types of starch.[11][12]
Q5: What is a moisture sorption isotherm and why is it important?
A5: A moisture sorption isotherm is a graph that shows the relationship between the moisture content of a substance and the surrounding relative humidity at a constant temperature.[13][14] This is a critical piece of data for understanding a material's hygroscopic behavior. It helps in determining the critical relative humidity and predicting how the material will behave under different storage and processing conditions.[14]
Troubleshooting Guides
Issue 1: Caking and Clumping of this compound Powder
Symptoms:
-
The powder is no longer free-flowing.
-
Formation of hard lumps or aggregates.
-
Difficulty in scooping or dispensing the powder.
Possible Causes:
-
Exposure to high relative humidity during storage or handling.
-
Improperly sealed containers.
-
Temperature fluctuations leading to condensation.
Troubleshooting Steps:
Caption: Troubleshooting workflow for caked this compound.
-
Assess Storage Conditions: Measure the relative humidity (RH) and temperature of the storage area. Ideally, the RH should be kept below 40%.
-
Inspect Packaging: Ensure that the containers are tightly sealed and have no cracks or damage. For opened containers, consider transferring the powder to a new, airtight container.
-
Incorporate Desiccants: Place silica (B1680970) gel or other suitable desiccants inside the storage container to absorb excess moisture.[2]
-
Control Work Environment: When handling the powder, work in a controlled environment with low humidity, such as a glove box with a nitrogen atmosphere or a room with a dehumidifier.[4]
-
Improve Packaging: For long-term storage, use packaging with a high moisture barrier, such as aluminum-lined bags or glass containers.[2]
-
Consider Formulation Strategies: If caking is a persistent issue, consider co-processing the this compound with a non-hygroscopic excipient.[3][10]
Issue 2: Inconsistent Results in Experiments
Symptoms:
-
Variability in dissolution profiles.
-
Inconsistent assay results.
-
Unexpected changes in physical properties of formulated products.
Possible Causes:
-
Inaccurate weighing due to moisture uptake.
-
Degradation of this compound due to excess moisture.
-
Changes in the solid-state properties of the powder.
Troubleshooting Steps:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Determine Moisture Content: Before each experiment, accurately measure the water content of the this compound sample using Karl Fischer titration.[15]
-
Pre-dry the Sample: If the initial moisture content is high, consider drying the sample under controlled conditions (e.g., in a vacuum oven at a moderate temperature) to a consistent baseline before use. Be cautious to avoid thermal degradation.
-
Controlled Weighing Environment: Perform all weighing operations in a low-humidity environment to prevent moisture uptake during sample preparation.
-
Characterize the Solid State: Use techniques like Dynamic Vapor Sorption (DVS) to understand the moisture sorption behavior and X-ray Powder Diffraction (XRPD) to check for any changes in the crystalline structure.
-
Reformulate if Necessary: If instability is confirmed, consider reformulating with excipients that can mitigate moisture effects, such as film-coating agents or moisture scavengers.[10]
Data Presentation
The following tables summarize the hygroscopicity classification and provide representative moisture sorption data for calcium salts. While specific data for this compound is limited, these tables offer a comparative perspective.
Table 1: Hygroscopicity Classification (based on European Pharmacopoeia)
| Classification | Increase in Mass after 24h at 25°C/80% RH |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Absorbs enough water to form a liquid |
Source: European Pharmacopoeia[6]
Table 2: Representative Moisture Sorption Data for Calcium Salts at 25°C
| Relative Humidity (%) | Calcium Lactate (% Weight Gain) | Calcium Gluconate (% Weight Gain) | Calcium Chloride (Anhydrous) (% Weight Gain) |
| 10 | 0.1 | 0.2 | 1.5 |
| 20 | 0.2 | 0.4 | 3.0 |
| 30 | 0.3 | 0.6 | 5.5 |
| 40 | 0.5 | 0.9 | 9.0 |
| 50 | 0.8 | 1.5 | 15.0 |
| 60 | 1.2 | 2.5 | 25.0 |
| 70 | 2.0 | 4.0 | 40.0 |
| 80 | 3.5 | 7.0 | > 60.0 (Deliquescent) |
| 90 | > 5.0 | > 10.0 | Deliquescent |
Note: This table presents illustrative data based on the known hygroscopic nature of these salts. Actual values for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)
Objective: To generate a moisture sorption-desorption isotherm for this compound.
Apparatus: Dynamic Vapor Sorption (DVS) analyzer.
Methodology:
-
Sample Preparation: Place approximately 10-20 mg of the this compound powder onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).
-
Sorption: Increase the relative humidity in a stepwise manner from 0% to 90% RH in 10% increments. At each step, allow the sample to equilibrate until a stable weight is reached.
-
Desorption: Decrease the relative humidity in a stepwise manner from 90% to 0% RH in 10% increments, allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.
Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the water content of a this compound sample.
Apparatus: Volumetric Karl Fischer titrator.
Reagents:
-
Karl Fischer reagent (composite or two-component)
-
Anhydrous methanol (B129727) (or other suitable solvent)
-
Water standard
Methodology:
-
Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to remove any residual moisture.
-
Titer Determination: Accurately add a known amount of water standard to the conditioned solvent and titrate with the Karl Fischer reagent to determine the titer (mg H₂O/mL reagent).
-
Sample Analysis: Accurately weigh a suitable amount of the this compound sample and quickly transfer it to the titration vessel.
-
Titration: Titrate the sample with the Karl Fischer reagent to the endpoint.
-
Calculation: Calculate the water content of the sample using the following formula:
Water Content (%) = (Volume of KF reagent used × Titer) / (Sample weight) × 100
Caption: Experimental workflow for Karl Fischer titration.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 3. researchgate.net [researchgate.net]
- 4. humiscope.com.au [humiscope.com.au]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. benchchem.com [benchchem.com]
- 9. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00259H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. conservancy.umn.edu [conservancy.umn.edu]
- 15. cscscientific.com [cscscientific.com]
Technical Support Center: Calcium Lactate Gluconate Incompatibilities with Common Pharmaceutical Excipients
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the incompatibilities of calcium lactate (B86563) gluconate with common pharmaceutical excipients.
Frequently Asked Questions (FAQs)
Q1: What is calcium lactate gluconate and why is its compatibility with excipients a concern?
A: this compound is a highly soluble and bioavailable salt of calcium, often used in pharmaceutical formulations to provide calcium supplementation.[1][2] Ensuring its compatibility with other ingredients in a formulation is crucial because interactions can affect the stability, dissolution, bioavailability, and overall quality of the final drug product.[3]
Q2: What are the most common types of incompatibilities observed with this compound?
A: The most anticipated incompatibilities with this compound are primarily chemical and physical in nature. These can include:
-
Precipitation: Due to the presence of calcium ions, it can react with certain anions like phosphates, carbonates, and sulfates to form insoluble precipitates.
-
Complexation: The lactate and gluconate moieties can form complexes with other formulation components.
-
pH-dependent degradation: Changes in the formulation's pH can affect the stability of this compound.
-
Solid-state interactions: In solid dosage forms, interactions with excipients can lead to changes in physical properties like hardness, disintegration, and dissolution.
Q3: Are there any general guidelines for selecting compatible excipients for this compound?
A: Yes, as a general guideline:
-
Avoid using excipients that are strong oxidizing agents.[4]
-
Be cautious with excipients that can significantly alter the pH of the formulation to highly alkaline conditions.
-
For liquid formulations, carefully consider the solubility of other salts in the presence of calcium ions.
-
Conduct thorough compatibility studies, especially for solid dosage forms, to assess potential solid-state interactions.
Troubleshooting Guides: Incompatibilities and Solutions
This section provides detailed troubleshooting for specific issues you might encounter during your experiments with this compound.
Binders
Binders are used to hold the ingredients in a tablet together. Potential issues can arise from chemical interactions or effects on the physical properties of the tablet.
Problem: Reduced tablet hardness or altered appearance when using certain binders.
| Excipient | Potential Incompatibility Issue | Troubleshooting/Solution |
| Microcrystalline Cellulose (MCC) | Generally considered compatible and is a widely used excipient due to its chemical inertness.[5] However, the moisture content in MCC can influence the stability of moisture-sensitive drugs. | Ensure the grade of MCC used has an appropriate moisture content for your formulation. Conduct stability studies at accelerated conditions to monitor for any physical or chemical changes. |
| Povidone (PVP) | Povidone is generally considered a compatible binder. No specific chemical incompatibilities with this compound are widely reported. | If issues arise, investigate the purity of the povidone and consider different molecular weight grades. Perform compatibility studies using DSC and FTIR to confirm the absence of interactions. |
Disintegrants
Disintegrants are added to tablet and capsule formulations to promote their breakup into smaller fragments in an aqueous environment, thereby increasing the available surface area and promoting a more rapid release of the active pharmaceutical ingredient.
Problem: Delayed disintegration or dissolution of the dosage form.
| Excipient | Potential Incompatibility Issue | Troubleshooting/Solution |
| Croscarmellose Sodium (CCS) | Croscarmellose sodium can interact with basic excipients, leading to a delay in dissolution.[6][7] The ester cross-links in CCS can be hydrolyzed under alkaline conditions, forming by-products with increased water solubility that can create a viscous barrier.[6][7] | Monitor the pH of the formulation. If an alkaline environment is necessary, consider using a different disintegrant like crospovidone.[6] Compatibility can be assessed by storing the formulation under accelerated conditions and monitoring dissolution profiles. |
| Sodium Starch Glycolate (B3277807) (SSG) | Sodium starch glycolate is generally considered compatible with a wide range of active pharmaceutical ingredients and excipients.[8] However, it may adsorb weakly basic drugs through electrostatic interactions.[9] While this compound is a salt, this interaction is less likely but should be considered. | If reduced drug release is observed, investigate potential adsorption by performing drug release studies with and without SSG. The effect of ionic strength on these interactions should also be evaluated, as physiological salt concentrations can mitigate these effects.[10] |
Lubricants
Lubricants are added to tablet formulations to reduce friction during tablet ejection from the die cavity.
Problem: Formation of a film on tablets, reduced tablet hardness, or slowed dissolution.
| Excipient | Potential Incompatibility Issue | Troubleshooting/Solution |
| Magnesium Stearate (B1226849) | Magnesium stearate can be incompatible with acidic active compounds.[11] While this compound is a salt, the presence of lactate and gluconate could potentially interact. Magnesium stearate is also known to be hydrophobic and can form a film around other particles, which may retard dissolution. | Use the lowest effective concentration of magnesium stearate (typically 0.25-1.0%). Optimize the blending time to avoid over-lubrication. Consider alternative lubricants like stearic acid or talc (B1216) if incompatibility is confirmed through DSC or dissolution studies.[12] |
| Stearic Acid | Stearic acid is an alternative to magnesium stearate and may show better compatibility with some active ingredients. | Evaluate its lubricating efficiency in your formulation. As with magnesium stearate, optimize the concentration and blending time. |
| Talc | Talc is generally considered an inert excipient.[13] However, the source and purity of talc can vary, and it may contain impurities like calcium carbonate that could interact with acidic drugs.[14] | Use a high-purity, pharmaceutical-grade talc. Conduct compatibility studies to ensure the specific grade of talc does not negatively impact your formulation. |
Coating Excipients
Coatings are applied to solid dosage forms for various reasons, including taste masking, protection of the active ingredient, and controlling its release.
Problem: Formation of a white, cracked, or amorphous film on tablets.
| Excipient | Potential Incompatibility Issue | Troubleshooting/Solution |
| Hydroxypropyl Methylcellulose (HPMC) | Interaction between calcium lactate and HPMC has been reported, leading to the formation of a white film.[15] This interaction is influenced by the presence of other excipients like plasticizers. | The study that observed this interaction used calcium lactate pentahydrate. While this compound may behave differently, it is crucial to perform coating trials and analyze the film's properties. DSC, PXRD, and FTIR can be used to investigate the nature of the interaction.[15] Adjusting the concentration of plasticizers like PEG may help in forming a more uniform and stable film.[15] |
| Polyethylene Glycol (PEG) | PEGs are generally stable and compatible with many substances. However, they are contraindicated in patients with gastrointestinal obstruction or perforation.[16][17][18] No direct chemical incompatibilities with this compound are widely reported in the context of solid dosage forms. | Ensure the molecular weight and concentration of PEG are appropriate for the intended application. Monitor for any physical changes in the formulation during stability studies. |
Experimental Protocols and Methodologies
Detailed methodologies for key experiments are crucial for accurate compatibility assessment.
Differential Scanning Calorimetry (DSC) for Compatibility Screening
Objective: To detect physical and chemical interactions between this compound and excipients by observing changes in thermal events such as melting points, and the appearance of new peaks.
Methodology:
-
Accurately weigh 2-5 mg of the individual components (this compound and the excipient) and a 1:1 physical mixture into standard aluminum DSC pans.
-
Seal the pans. An empty sealed pan is used as a reference.
-
Heat the samples in a DSC instrument at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C).
-
Record the heat flow as a function of temperature.
-
Compare the thermogram of the physical mixture with the thermograms of the individual components. The appearance of new peaks, disappearance of existing peaks, or a significant shift in the melting endotherm of the drug can indicate an interaction.
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Interaction Analysis
Objective: To identify changes in the functional groups of this compound and the excipient, which can indicate a chemical interaction.
Methodology:
-
Prepare samples of the individual components and a 1:1 physical mixture.
-
Acquire the FTIR spectra of each sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹) using an FTIR spectrometer.
-
Compare the spectrum of the physical mixture with the spectra of the individual components.
-
The disappearance of characteristic peaks, the appearance of new peaks, or significant shifts in the peak positions in the spectrum of the mixture suggest a chemical interaction.[4]
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of magnesium from magnesium stearate in pharmaceutical tablet formulations using hydrophilic interaction liquid chromatography with nano quantity analyte detection. | Semantic Scholar [semanticscholar.org]
- 4. saapjournals.org [saapjournals.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. jsmcentral.org [jsmcentral.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. questjournals.org [questjournals.org]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. CN112611821A - High Performance Liquid Chromatography Analysis Method of Calcium Gluconate Related Substances - Google Patents [patents.google.com]
- 15. Simultaneous determination of calcium lactate and zinc gluconate in oral solution by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 16. Drug-Excipient Compatibility Studies - Pharmapproach.com [pharmapproach.com]
- 17. researchgate.net [researchgate.net]
- 18. JSM Central || Article Info [jsmcentral.org]
Technical Support Center: Enhancing Calcium Lactate Gluconate Absorption with Vitamin D
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the absorption of calcium lactate (B86563) gluconate with vitamin D.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which vitamin D enhances the absorption of calcium lactate gluconate?
A1: Vitamin D, in its active form calcitriol (B1668218) (1,25-dihydroxyvitamin D), significantly enhances the intestinal absorption of calcium, including that from this compound. It achieves this primarily by binding to the vitamin D receptor (VDR) in intestinal cells.[1][2][3] This binding initiates a cascade of genomic actions that increase the expression of key proteins involved in calcium transport.[1][2][3]
There are two main pathways for intestinal calcium absorption that are influenced by vitamin D:
-
Transcellular Pathway: This active, saturable process involves the transport of calcium through the intestinal cells. Vitamin D upregulates the expression of the transient receptor potential vanilloid type 6 (TRPV6) channel on the apical membrane, which facilitates calcium entry into the cell.[1][4] Inside the cell, calcium binds to calbindin-D9k, a transport protein also upregulated by vitamin D, which shuttles it to the basolateral membrane.[1][4] Finally, the plasma membrane Ca2+-ATPase (PMCA1b) pump, another target of vitamin D signaling, actively transports calcium out of the cell and into the bloodstream.[1]
-
Paracellular Pathway: This passive, non-saturable process involves the transport of calcium between the intestinal cells through tight junctions. Evidence suggests that vitamin D can also enhance this pathway, particularly in the jejunum and ileum.[4]
Q2: Is there a significant difference in the bioavailability of calcium from this compound compared to other calcium salts when co-administered with vitamin D?
A2: While this compound is known for its high solubility, studies comparing its bioavailability to other calcium salts, especially with the addition of vitamin D, are not extensively available in the public domain.[5][6] However, research on other calcium salts, such as calcium carbonate, has shown that co-administration with vitamin D significantly increases calcium absorption.[7][8] For instance, one study on calcium carbonate showed a 16.6% increase in urinary calcium excretion (an indicator of absorption) when administered with vitamin D compared to calcium carbonate alone.[7] It is reasonable to hypothesize that a similar enhancement would be observed with this compound due to the well-established mechanism of vitamin D action on intestinal calcium transport.
Q3: What are the key considerations when designing an in vivo study to assess the enhancement of this compound absorption by vitamin D in a rat model?
A3: When designing an in vivo rat model study, several factors are critical for obtaining reliable data:
-
Animal Model: Use a standardized rat strain (e.g., Wistar or Sprague-Dawley) and ensure they are acclimatized to the housing conditions.
-
Diet: Provide a diet with a controlled and known calcium and vitamin D content. A vitamin D-deficient diet may be used initially to establish a baseline before supplementation.
-
Dosing: Administer precise doses of this compound with and without vitamin D. The route of administration (e.g., oral gavage) should be consistent.
-
Balance Studies: Utilize metabolic cages to accurately collect 24-hour urine and feces for the duration of the study to perform calcium balance calculations.[9][10]
-
Sample Collection: Collect blood samples at specific time points to measure serum calcium and vitamin D metabolite levels. Feces and urine should be collected daily.
-
Analytical Methods: Employ validated analytical methods, such as atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS), for accurate calcium quantification in serum, urine, and feces.[11]
Quantitative Data Summary
While specific quantitative data for the enhanced absorption of this compound with vitamin D is limited in publicly available literature, the following tables illustrate the expected format for presenting such data, using findings from studies on other calcium salts as a reference.
Table 1: Illustrative Example of In Vivo Calcium Absorption Data (Rat Model)
| Treatment Group | Mean Calcium Intake (mg/day) | Mean Fecal Calcium Excretion (mg/day) | Mean Urinary Calcium Excretion (mg/day) | Net Calcium Absorption (%) |
| Control (Vehicle) | 50 | 45 | 2 | 6% |
| This compound (CLG) | 100 | 80 | 5 | 15% |
| CLG + Vitamin D | 100 | 65 | 8 | 27% |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Illustrative Example of In Vitro Calcium Transport Data (Caco-2 Cell Model)
| Treatment Group | Apical Calcium Concentration (mM) | Basolateral Calcium Concentration (µM) after 2h | Apparent Permeability Coefficient (Papp) (cm/s) |
| Control (Buffer) | 10 | 5 | 1.0 x 10⁻⁶ |
| This compound (CLG) | 10 | 15 | 3.0 x 10⁻⁶ |
| CLG + Vitamin D (pre-treatment) | 10 | 25 | 5.0 x 10⁻⁶ |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
In Vitro Caco-2 Cell Permeability Assay for Calcium Absorption
Objective: To assess the transport of calcium from this compound across a Caco-2 cell monolayer, with and without pre-treatment with vitamin D.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Vitamin D Pre-treatment (for the experimental group): 24-48 hours prior to the transport experiment, treat the Caco-2 cell monolayers with a physiologically relevant concentration of calcitriol (1,25-dihydroxyvitamin D3) in the culture medium.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. TEER values should be within the laboratory's established range for healthy monolayers. Additionally, a Lucifer yellow permeability assay can be performed to confirm the integrity of the tight junctions.[1]
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution containing this compound to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh, pre-warmed HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Calcium Quantification: Analyze the calcium concentration in the collected samples using atomic absorption spectrometry or a colorimetric calcium assay kit.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of calcium transport to the basolateral chamber (µg/s).
-
A is the surface area of the permeable support (cm²).
-
C₀ is the initial concentration of calcium in the apical chamber (µg/mL).
-
In Vivo Rat Balance Study for Calcium Absorption
Objective: To determine the net absorption of calcium from this compound, with and without vitamin D supplementation, in a rat model.
Methodology:
-
Animal Acclimation: Acclimate male Wistar rats to individual metabolic cages for at least 3-5 days.[5] These cages are designed to separate and collect urine and feces.[9][12]
-
Dietary Regimen: For 7 days, feed the rats a control diet with a known, adequate amount of calcium and vitamin D. This is the baseline period.
-
Experimental Period: Divide the rats into three groups:
-
Group 1 (Control): Continues on the control diet.
-
Group 2 (CLG): Receives the control diet with a specified daily dose of this compound administered via oral gavage.
-
Group 3 (CLG + Vitamin D): Receives the control diet with a specified daily dose of this compound and vitamin D (cholecalciferol or calcitriol) administered via oral gavage.
-
-
Sample Collection (daily for 7-14 days):
-
Record daily food and water intake.
-
Collect 24-hour urine and feces from each rat.
-
Weigh the collected feces.
-
-
Sample Processing:
-
Dry the fecal samples to a constant weight.
-
Ash the dried feces in a muffle furnace.
-
Dissolve the ash in hydrochloric acid.
-
Acidify the urine samples.
-
-
Calcium Quantification: Determine the calcium concentration in the diet, ashed feces, and urine using atomic absorption spectrometry or ICP-MS.
-
Data Analysis: Calculate the net calcium absorption using the following formula: Net Ca Absorption (mg/day) = Ca Intake (mg/day) - (Fecal Ca Excretion (mg/day) + Urinary Ca Excretion (mg/day)) Calculate the percentage of calcium absorption: % Ca Absorption = (Net Ca Absorption / Ca Intake) * 100
Troubleshooting Guides
In Vitro Caco-2 Permeability Assay
| Problem | Possible Cause(s) | Solution(s) |
| Low TEER values | Incomplete monolayer formation; Cell death; Contamination. | Allow cells to grow for a longer period (up to 21-25 days); Check for cytotoxicity of the test compound; Test for mycoplasma contamination. |
| High variability in Papp values between wells | Inconsistent cell seeding density; Edge effects on the plate; Inaccurate pipetting. | Ensure a homogenous cell suspension during seeding; Avoid using the outer wells of the plate if edge effects are suspected; Use calibrated pipettes and proper technique. |
| Low calcium recovery | Adsorption of calcium to plasticware; Precipitation of calcium salts in the buffer. | Use low-binding plates and pipette tips; Ensure the pH and composition of the buffer do not cause precipitation of calcium salts. |
| No significant difference between control and vitamin D-treated groups | Inactive vitamin D metabolite; Insufficient pre-treatment time or concentration; Caco-2 cells have become unresponsive. | Use calcitriol (1,25-dihydroxyvitamin D3), the active form; Optimize the pre-treatment time (24-48h) and concentration; Use a lower passage number of Caco-2 cells. |
In Vivo Rat Balance Study
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete separation of urine and feces | Improper functioning of the metabolic cage. | Ensure the collection funnels and separators are correctly positioned and clean; Check for blockages. |
| High variability in food and water intake | Stress due to handling or the metabolic cage environment. | Handle the rats gently and consistently; Allow for a longer acclimatization period to the metabolic cages.[5] |
| Inaccurate calcium balance data | Incomplete collection of urine or feces; Contamination of samples. | Ensure collection vessels are properly placed and emptied completely; Meticulously clean cages and collection equipment between animals. |
| No significant effect of vitamin D supplementation observed | Insufficient dose of vitamin D; Vitamin D degradation. | Ensure the vitamin D dose is appropriate for the rat model; Store and handle the vitamin D supplement according to the manufacturer's instructions to prevent degradation. |
Visualizations
Signaling Pathway of Vitamin D in Intestinal Calcium Absorption
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 6. wbcil.com [wbcil.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Gastrointestinal Side Effects of Calcium Supplementation
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting strategies for mitigating the gastrointestinal (GI) side effects commonly associated with calcium supplementation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with calcium supplementation?
A1: The most frequently reported GI side effects are constipation, bloating, gas, and abdominal cramping.[1][2][3] Calcium carbonate, in particular, is often associated with these adverse events.[2][4][5]
Q2: What is the underlying mechanism of calcium-induced constipation?
A2: The primary mechanisms are believed to be a slowing of intestinal motility and a reduction in intestinal fluid secretion, which leads to harder, drier stools.[2][6] Unabsorbed calcium can also form insoluble soaps with fatty acids and bile acids in the intestine, contributing to constipation.[4][7]
Q3: Do different forms of calcium supplements have different GI side effect profiles?
A3: Yes. Calcium carbonate is the most common and cost-effective form but is more likely to cause constipation and bloating.[4][6] Calcium citrate (B86180) is generally better tolerated, as its absorption is less dependent on stomach acid.[4][6][8]
Q4: How does co-administration of other nutrients, like vitamin D or magnesium, affect GI tolerance to calcium?
A4: Vitamin D enhances calcium absorption, which could potentially increase the risk of constipation if it leads to higher concentrations of unabsorbed calcium in the colon.[2] Magnesium has a natural laxative effect and can help counteract the constipating effects of calcium by relaxing colon muscles and attracting water into the colon.[1]
Q5: Are there novel formulations designed to improve GI tolerability?
A5: Yes, research into new delivery systems is ongoing. For example, microencapsulated calcium carbonate with casein has been shown to produce fewer GI adverse events compared to conventional calcium carbonate and calcium citrate supplements in postmenopausal women.[9][10][11]
Troubleshooting Guide for Experimental Protocols
Issue 1: High incidence of constipation and bloating is compromising subject compliance and data integrity.
| Troubleshooting Step | Rationale | Experimental Consideration |
| 1. Evaluate Calcium Salt | Calcium carbonate is more frequently associated with GI side effects than calcium citrate.[4][6] | Substitute calcium carbonate with an equivalent elemental dose of calcium citrate. Monitor and compare GI symptom scores between cohorts. |
| 2. Modify Dosing Regimen | Single high doses can overwhelm absorption pathways. Doses should not exceed 500 mg of elemental calcium at one time.[3][6] | Split the total daily dose into two or more smaller doses administered at different times. |
| 3. Administer with Food | Taking calcium carbonate with meals improves absorption by utilizing gastric acid produced for digestion.[6] | Standardize administration to be within 30 minutes of a meal for all subjects in the experimental arm. |
| 4. Ensure Adequate Hydration and Fiber | Increased fluid and fiber intake can help mitigate constipation.[6] | Standardize and monitor daily fluid and fiber intake for all study participants. |
| 5. Consider Magnesium Co-supplementation | Magnesium counteracts calcium's contractile effect on the colon and has a mild laxative effect.[1] | Introduce a magnesium supplement (e.g., magnesium citrate) in a controlled manner to the experimental protocol. |
Data on Gastrointestinal Side Effects
Table 1: Comparison of GI Events in Different Calcium Formulations
A randomized, double-blind clinical trial in 208 postmenopausal women evaluated the GI tolerability of different calcium supplements over 30 days using the Gastrointestinal Symptom Rating Scale (GSRS), where a higher score indicates more severe symptoms.[10][11]
| Supplement Group | Mean GSRS Score (after 30 days) |
| Microencapsulated CaCO₃ (90:10 mineral to protein) | 6.07[11] |
| Microencapsulated CaCO₃ (95:5 mineral to protein) | Not specified, but lower than conventional |
| Conventional CaCO₃ | 11.86[11] |
| Calcium Citrate | Not specified, but higher than microencapsulated |
Source: Palacios S, Ramirez M, Lilue M. Drugs in Context 2020; 9: 2020-1-4.[9]
Table 2: Incidence of Constipation in a Placebo-Controlled Study
A 5-year, double-blind, placebo-controlled study involving 1,460 participants investigated the side effects of calcium carbonate.[1]
| Group | Dosage | Incidence of Constipation |
| Calcium Carbonate | 1,200 mg/day | 13.4%[1][5] |
| Placebo | N/A | 9.1%[1] |
Key Experimental Protocols
Protocol: Assessment of Gastrointestinal Tolerability of a Novel Calcium Formulation
-
Study Design: A randomized, double-blind, active-comparator, parallel-group study.
-
Participant Selection:
-
Inclusion Criteria: Healthy volunteers within a specific age range (e.g., 50-70 years), with normal baseline GI function.
-
Exclusion Criteria: History of GI disorders (e.g., IBD, IBS), use of medications affecting GI motility, use of calcium supplements within the last 12 months.[8]
-
-
Intervention Arms (Example):
-
Arm A: Novel Calcium Formulation (e.g., 500 mg elemental calcium).
-
Arm B: Conventional Calcium Carbonate (500 mg elemental calcium).
-
Arm C: Calcium Citrate (500 mg elemental calcium).
-
Arm D: Placebo.
-
-
Data Collection:
-
Baseline (Day 0): Administer the Gastrointestinal Symptom Rating Scale (GSRS) to establish a baseline for each participant.[10][11] Collect baseline blood and urine samples.
-
Treatment Period (e.g., 30 days): Participants take their assigned supplement daily. They record symptoms in a daily diary.
-
Follow-up (e.g., Day 15 and Day 30): Repeat GSRS questionnaire. Collect blood and urine samples to assess calcium absorption and excretion.[12]
-
-
Primary Endpoint: Change in the total GSRS score from baseline to the end of the study.
-
Secondary Endpoints: Incidence of specific adverse events (constipation, bloating), adherence to treatment, changes in serum and urinary calcium levels.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANCOVA) to compare the change in GSRS scores between the different arms, adjusting for baseline values.
Visualizations
References
- 1. hcp.algaecal.com [hcp.algaecal.com]
- 2. Calcium and Constipation: What the Evidence Says [healthline.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. The good, the bad, and the ugly of calcium supplementation: a review of calcium intake on human health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Get The Most Prescribed Generic Medications FREE! [freerx.com]
- 7. Why and How Synthetic Calcium Causes Constipation but Dietary Calcium Doesn’t | Seen Nutrition [seennutrition.com]
- 8. Evaluating adherence, tolerability and safety of oral calcium citrate in elderly osteopenic subjects: a real-life non-interventional, prospective, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Clinical study of the tolerability of calcium carbonate–casein microcapsules as a dietary supplement in a group of postmenopausal women - Drugs in Context [drugsincontext.com]
- 11. Clinical study of the tolerability of calcium carbonate-casein microcapsules as a dietary supplement in a group of postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Validation & Comparative
A Comparative Analysis of Calcium Lactate Gluconate and Calcium Carbonate for Optimal Bone Health
Introduction
Calcium is an indispensable mineral for maintaining skeletal integrity, with 99% of the body's calcium residing in bones and teeth. Its role is critical in the dynamic process of bone remodeling, which involves a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Inadequate calcium intake is a significant risk factor for osteoporosis, a condition characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. Consequently, calcium supplementation is a widely adopted strategy to ensure adequate intake. Among the various calcium salts available, calcium carbonate and calcium lactate (B86563) gluconate are frequently utilized. This guide provides an objective, data-driven comparison of these two calcium salts, focusing on their physicochemical properties, bioavailability, and demonstrated effects on bone health, to inform researchers, scientists, and drug development professionals.
Physicochemical Properties: Solubility and pH-Dependence
The efficacy of a calcium supplement is initially dictated by its ability to dissolve and release ionic calcium for absorption. In this regard, calcium lactate gluconate and calcium carbonate exhibit significant differences.
Calcium carbonate is an inorganic salt with low water solubility, which is largely dependent on an acidic environment for dissolution.[1] This acid-dependent solubility can be a limiting factor for individuals with reduced gastric acid secretion (hypochlorhydria), a condition more prevalent in the elderly, or for those using acid-reducing medications.[2]
In contrast, this compound, an organic calcium salt, is highly soluble in water across a wide pH range.[1][2][3] This pH-independent solubility ensures that it dissolves readily even in less acidic conditions, potentially leading to more consistent calcium availability for absorption.[2][4][5][6]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Calcium Carbonate |
| Solubility in Water | High[3][5] | Low / Insoluble[1] |
| pH Dependence | pH-independent[1][2] | Acid-dependent[2][3] |
| Elemental Calcium | ~13%[7] | ~40%[7] |
Pharmacokinetics and Bioavailability
Bioavailability refers to the fraction of an administered nutrient that is absorbed and becomes available for metabolic use. The superior solubility of this compound translates to higher bioavailability compared to calcium carbonate.
Studies suggest that the absorption rate of this compound is estimated to be between 40-50%, significantly higher than the 20-30% absorption rate of calcium carbonate.[2] One study concluded that a 900 mg calcium supplement as calcium lactate had higher bioavailability than calcium carbonate.[8] The organic lactate and gluconate components are thought to facilitate calcium transport through the digestive tract.[2]
Table 2: Comparative Bioavailability
| Calcium Salt | Estimated Absorption Rate | Key Findings from Studies |
| This compound | 40-50%[2] | Faster absorption rate in increasing serum calcium compared to calcium carbonate.[8] |
| Calcium Carbonate | 20-30%[2][7] | Absorption is enhanced when taken with food.[7] |
Experimental Data on Bone Health
Bone Mineral Density (BMD)
Bone mineral density is a key indicator of bone strength and is commonly used to diagnose osteoporosis and assess fracture risk.
A randomized controlled trial involving elderly Chinese women with low daily calcium intake (<300 mg) demonstrated that supplementation with 800 mg of this compound daily for 10 months significantly increased BMD at the Ward's triangle and the intertrochanteric area of the hip.[9] Another study in ovariectomized rats, a model for postmenopausal osteoporosis, showed that this compound administration preserved bone mass and strength, with a combination formula showing synergistic antiosteoporotic effects.[10]
In postmenopausal women, supplementation with calcium carbonate has been shown to maintain bone density at the femoral neck and radius, but not the spine, in those with lower dietary calcium intake.[11] A meta-analysis suggested that nutritional intervention combined with calcium carbonate D3 tablets can increase bone mineral density in patients with osteoporosis.[12]
Table 3: Summary of Effects on Bone Mineral Density (BMD)
| Calcium Salt | Study Population | Dosage | Duration | Key Findings on BMD |
| This compound | Elderly Chinese Women[9] | 800 mg/day | 10 months | Significant increase in BMD at Ward's triangle and intertrochanteric area. |
| This compound | Ovariectomized Rats[10] | 100 mg/kg/day | 84 days | Preserved bone mass and strength. |
| Calcium Carbonate | Postmenopausal Women[11] | 500 mg/day | 2 years | Maintained BMD at the femoral neck and radius in women with low calcium intake. |
| Calcium Carbonate with Vitamin D3 | Patients with Osteoporosis[12] | Varied | Varied | Increased bone mineral density levels. |
Experimental Protocols
Measurement of Calcium Absorption: The Dual-Isotope Technique
A robust method for quantifying fractional calcium absorption is the dual stable isotope technique.[13][14][15]
Protocol Outline:
-
Isotope Administration: Subjects are administered two different stable isotopes of calcium. One isotope (e.g., ⁴⁴Ca) is given orally with the calcium supplement being tested, while the other (e.g., ⁴²Ca) is administered intravenously.
-
Sample Collection: Urine is collected over a 24-hour period following isotope administration.[14] Alternatively, blood samples can be drawn at specific time points.[13]
-
Isotope Analysis: The ratio of the two isotopes in the collected urine or serum is measured using mass spectrometry.
-
Calculation of Fractional Absorption: The fractional calcium absorption is determined by the ratio of the orally administered isotope to the intravenously administered isotope that appears in the urine or serum. The intravenous dose represents 100% absorption.
Assessment of Bone Mineral Density: Dual-Energy X-ray Absorptiometry (DXA)
Dual-Energy X-ray Absorptiometry (DXA) is the clinical gold standard for measuring bone mineral density due to its precision, accuracy, and low radiation dose.[16][17][18][19]
Protocol Outline:
-
Patient Positioning: The patient lies on a padded table, and the scanner arm, which contains the X-ray source and detector, passes over the area of interest (commonly the lumbar spine and hip).
-
X-ray Attenuation Measurement: The DXA system emits two X-ray beams with different energy levels. The amount of each X-ray beam that is blocked by the bone and soft tissue is measured by a detector.
-
BMD Calculation: The bone mineral density is calculated based on the difference in attenuation between the two X-ray beams. The results are typically reported as grams of mineral per square centimeter (g/cm²).
-
T-score and Z-score: The measured BMD is compared to that of a healthy young adult reference population (T-score) and an age- and sex-matched reference population (Z-score) to assess fracture risk.
Signaling Pathways in Calcium Homeostasis and Bone Metabolism
Intestinal Calcium Absorption Pathways
Calcium is absorbed in the intestine via two primary pathways: the transcellular and paracellular routes.[20][21][22][23][24] The transcellular pathway is an active, saturable process that is regulated by vitamin D, while the paracellular pathway is a passive, non-saturable process.
Calcium-Sensing Receptor (CaSR) in Bone Metabolism
The calcium-sensing receptor (CaSR) is a G protein-coupled receptor that plays a crucial role in systemic calcium homeostasis and also directly influences bone cell function.[25][26][27][28][29] In bone, the CaSR is expressed on both osteoblasts and osteoclasts, where it senses changes in extracellular calcium concentrations and modulates bone remodeling.
Conclusion
Based on the available experimental data, this compound presents several advantages over calcium carbonate as a source of supplemental calcium for bone health. Its superior, pH-independent solubility facilitates greater bioavailability, ensuring a more efficient delivery of elemental calcium for absorption. Clinical evidence, although requiring further large-scale comparative trials, suggests that this compound is effective in preserving and even increasing bone mineral density, particularly in populations at risk for osteoporosis. While calcium carbonate contains a higher percentage of elemental calcium, its reliance on an acidic environment for dissolution may limit its efficacy in certain individuals. For researchers and professionals in drug development, the favorable physicochemical and pharmacokinetic profile of this compound makes it a compelling candidate for advanced calcium supplementation strategies aimed at optimizing bone health.
References
- 1. dpointernational.com [dpointernational.com]
- 2. wbcil.com [wbcil.com]
- 3. wbcil.com [wbcil.com]
- 4. Effect of sodium gluconate on the solubility of calcium lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Common Calcium Supplements | AAFP [aafp.org]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. The effects of calcium supplementation and exercise on bone density in elderly Chinese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiosteoporotic effects of Polycan in combination with calcium lactate-gluconate in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A controlled trial of the effect of calcium supplementation on bone density in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Meta-Analysis of Effects of Nutritional Intervention Combined with Calcium Carbonate D3 Tablets on Bone Mineral Density, Bone Metabolism, and Curative Effect in Patients with Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple method for measurement of intestinal calcium absorption in humans by double-isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Simple Single Serum Method to Measure Fractional Calcium Absorption using Dual Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. Different Approaches to Bone Densitometry* | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 18. Bone Mineral Density: Clinical Relevance and Quantitative Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. radiopaedia.org [radiopaedia.org]
- 20. Molecular aspects of intestinal calcium absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
- 22. Intestinal Ca2+ absorption revisited: A molecular and clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intestinal calcium absorption: mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanisms of intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The calcium-sensing receptor in bone metabolism: from bench to bedside and back - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The calcium-sensing receptor in bone--mechanistic and therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The calcium-sensing receptor in bone cells: a potential therapeutic target in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. semanticscholar.org [semanticscholar.org]
Comparative Bioavailability of Calcium Lactate Gluconate and Calcium Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of two commonly used organic calcium salts: calcium lactate (B86563) gluconate and calcium citrate (B86180). The information presented is based on available scientific literature, focusing on quantitative data and experimental methodologies to inform research and development in the pharmaceutical and nutraceutical sectors.
Experimental Protocols for Bioavailability Assessment
The determination of calcium bioavailability in humans is a complex process that relies on meticulous experimental design. A prevalent and highly regarded method is the dual-isotope technique, which allows for the precise measurement of fractional calcium absorption.
Double-Isotope Method Methodology
A common approach involves a randomized, controlled, crossover study design to minimize inter-individual variability. The protocol, as described in studies comparing different calcium preparations, generally follows these steps:
-
Subject Recruitment: Healthy volunteers are screened based on specific inclusion and exclusion criteria (e.g., age, gender, health status). For instance, one key study recruited 18 healthy men between the ages of 45 and 60.[1]
-
Standardization: Participants undergo a washout period between treatments, typically lasting 2-4 weeks, to ensure that the results of one test do not influence the next.[1]
-
Isotope Administration:
-
Oral Tracer: A known quantity of a stable (non-radioactive) calcium isotope, such as 44Ca (e.g., 20 mg), is mixed with the calcium supplement being tested (e.g., 500 mg elemental calcium).[1] This solution is then ingested by the fasting subject.
-
Intravenous Tracer: Concurrently or shortly after the oral dose, a different stable calcium isotope, such as 42Ca (e.g., 5 mg), is administered intravenously.[1] This IV dose represents 100% bioavailability and serves as a reference.
-
-
Sample Collection: Blood (plasma) or urine samples are collected at specified time points. For total fractional absorption, a 24-hour collection is standard.[1]
-
Analysis: The ratio of the two stable isotopes (44Ca/42Ca) in the collected plasma or urine is measured using techniques like mass spectrometry.[1]
-
Calculation: The fractional absorption of the oral calcium supplement is calculated based on the isotope ratio, providing a quantitative measure of its bioavailability.
Experimental Workflow Diagram
The following diagram illustrates a typical crossover experimental workflow for a human bioavailability study comparing two calcium formulations.
Comparative Bioavailability Data
Direct head-to-head comparisons of this compound and calcium citrate are limited in publicly accessible literature. However, studies comparing various organic and inorganic calcium salts provide valuable data points for an indirect comparison. The data below is synthesized from studies that assessed fractional absorption under controlled conditions.
One key study directly compared a calcium lactogluconate/carbonate solution against a calcium citrate solution.[1] Another highly-cited study compared calcium citrate and calcium gluconate (a component of this compound) among other salts.[2]
| Parameter | This compound (or proxy) | Calcium Citrate | Study Conditions | Source |
| Fractional Calcium Absorption | 25% (from a lactogluconate/carbonate solution) | 29% (from a citrate solution) | 500 mg elemental calcium dose in 18 healthy men (45-60 years). | [1] |
| Net Calcium Absorption | 27 ± 3% (from Calcium Gluconate) | 30 ± 3% (from Calcium Citrate) | 500 mg elemental calcium dose in 8 healthy, fasting subjects. The difference was not statistically significant. | [2] |
Note: Data from different studies may not be directly comparable due to variations in study design, subject populations, and analytical methods. The use of calcium gluconate as a proxy for this compound should be interpreted with caution.
Discussion and Scientific Interpretation
The bioavailability of a calcium salt is influenced by several factors, most notably its solubility and the anion (the lactate, gluconate, or citrate part) it is bound to.[1] Organic calcium salts like this compound and calcium citrate are generally more soluble, particularly in a less acidic environment, which may facilitate absorption.[3]
-
Solubility and Absorption: Calcium supplements must be dissolved and ionized in the gastrointestinal tract before the calcium can be absorbed.[4] The superior solubility of this compound is a frequently cited advantage.[5][6]
-
Clinical Data Insights:
-
One study found that a calcium citrate solution had a statistically significant 4% higher absolute absorption compared to a calcium lactogluconate/carbonate solution (29% vs. 25%).[1] However, the absorption from a calcium citrate suspension was similar to that of the lactogluconate/carbonate solution, highlighting the importance of formulation.[1]
-
Another study involving fasting subjects found no statistically significant difference in net calcium absorption between calcium gluconate (27%) and calcium citrate (30%).[2] This suggests that under fasting conditions, the differences in bioavailability between these highly soluble organic salts may be minimal.
-
-
Influence of Food and Gastric Acid: The absorption of calcium citrate is less dependent on gastric acid than that of calcium carbonate.[7] This makes it a potentially better option for individuals with achlorhydria or those taking acid-reducing medications.[8] While not explicitly stated for this compound in the comparative studies found, its high solubility suggests it would also perform well in low-acid conditions.[5]
Conclusion for the Scientific Community
Based on the available experimental data, both this compound and calcium citrate exhibit excellent bioavailability.
-
When administered as solutions, calcium citrate may offer a slight, though statistically significant, advantage in fractional absorption over a calcium lactogluconate/carbonate mixture.[1]
-
In studies comparing the individual components (gluconate) with citrate in fasting individuals, the differences in net absorption were not found to be statistically significant.[2]
For drug development professionals, the choice between these two salts may ultimately depend on factors beyond minor differences in bioavailability, such as formulation requirements (e.g., solubility for liquid preparations), taste profile, cost, and the target patient population (e.g., individuals with impaired gastric acid secretion).[5][6] Further head-to-head studies using identical formulations and study populations are warranted to provide a more definitive comparison.
References
- 1. Intestinal calcium absorption from different calcium preparations: influence of anion and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrointestinal absorption of calcium from milk and calcium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of Common Calcium Supplements | AAFP [aafp.org]
- 5. wbcil.com [wbcil.com]
- 6. belactate.com [belactate.com]
- 7. Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin D and Calcium and Bioavailability of Calcium in Various Calcium Salts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Testing of Calcium Lactate Gluconate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical ingredients such as calcium lactate (B86563) gluconate is a critical aspect of quality control and regulatory compliance. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for the purity assessment of calcium lactate gluconate, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for this compound Purity
The selection of an analytical method for purity testing depends on the specific impurity to be quantified and the nature of the sample. While HPLC methods offer high specificity for organic impurities, other techniques may be more suitable for determining the calcium content or inorganic impurities.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Ion Chromatography (IC) | Complexometric Titration | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity of the analyte. | Separation of ions based on their interaction with a stationary phase. | Chelation of Ca2+ ions with EDTA. | Separation of charged molecules in an electric field.[1][2] |
| Primary Use | Quantification of calcium lactate, calcium gluconate, and related organic impurities.[3][4] | Quantification of inorganic anions (e.g., Cl-, SO42-).[5][6] | Assay for total calcium content.[5][7] | Quantification of organic acids like lactate and gluconate.[1][2][8] |
| Purity Acceptance Criteria (USP) | Method-specific, requires validation. | Method-specific, requires validation. | Anhydrous: 98.0%– 102.0% | Method-specific, requires validation. |
| Limit of Detection (LOD) | Calcium Gluconate: 32.7 µg/mL | Not specified in available literature. | Not applicable for assay. | Can be as low as 0.005 mg/ml for some organic acids.[1] |
| Limit of Quantification (LOQ) | Calcium Gluconate: 96.6 µg/mL | Not specified in available literature. | Not applicable for assay. | Not specified for lactate/gluconate in available literature. |
Detailed Experimental Protocols
Reversed-Phase HPLC for Simultaneous Quantification of Calcium Lactate and Calcium Gluconate
This method is adapted from a procedure for the simultaneous determination of calcium lactate and zinc gluconate in an oral solution.[3]
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: 0.025 mol/L NaH2PO4 (pH=2.50).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
-
Procedure:
-
Standard Solution Preparation: Prepare a standard solution by dissolving accurately weighed quantities of calcium lactate and calcium gluconate reference standards in water to obtain a known concentration.
-
Sample Solution Preparation: Prepare the sample solution by dissolving an accurately weighed quantity of the this compound sample in water to achieve a similar concentration as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The concentration of lactate and gluconate in the sample is determined by comparing the peak areas of the sample to the peak areas of the standard.
-
Ion Chromatography for Inorganic Impurity Analysis
This method is suitable for the determination of inorganic anions such as chloride and sulfate.[5][6]
-
Chromatographic Conditions (General):
-
Procedure:
-
Standard Preparation: Prepare a standard solution containing known concentrations of chloride and sulfate.
-
Test Preparation: Dissolve a known weight of the this compound sample in a suitable solvent (e.g., dilute hydrochloric acid).[9]
-
Analysis: Inject equal volumes of the standard and test preparations into the ion chromatograph and record the chromatograms.
-
Calculation: Measure the peak responses for the anions and calculate their content in the sample.
-
Complexometric Titration for Calcium Assay
This method, based on USP guidelines, determines the total calcium content.[5][9]
-
Materials:
-
This compound sample
-
0.05 M Edetate Disodium (B8443419) (EDTA) VS
-
3 N Hydrochloric Acid
-
1 N Sodium Hydroxide (B78521)
-
Hydroxy Naphthol Blue indicator
-
Water (deionized or distilled)
-
-
Procedure:
-
Accurately weigh approximately 800 mg of the Calcium Gluconate.[9]
-
Dissolve the sample in 150 mL of water containing 2 mL of 3 N hydrochloric acid.[9]
-
While stirring, add about 30 mL of 0.05 M EDTA VS from a 50-mL buret.[9]
-
Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.[9]
-
Continue the titration to a blue endpoint.[9]
-
Each mL of 0.05 M edetate disodium is equivalent to 21.52 mg of C12H22CaO14 (Calcium Gluconate).[9]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive purity testing of this compound.
Caption: Workflow for this compound Purity Analysis.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Simultaneous determination of calcium lactate and zinc gluconate in oral solution by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 4. jsmcentral.org [jsmcentral.org]
- 5. benchchem.com [benchchem.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. wjpsronline.com [wjpsronline.com]
- 8. Organic Acids – kapillarelektrophorese.eu [kapillarelektrophorese.eu]
- 9. uspbpep.com [uspbpep.com]
A Comparative Analysis of Calcium Gluconate and Calcium Lactate on Osteogenic Potential
An Objective Guide for Researchers and Drug Development Professionals
The selection of an appropriate calcium salt is a critical consideration in the development of therapeutic strategies and biomaterials for bone regeneration. While numerous calcium supplements are available, their specific effects on osteogenic processes at a cellular level are not always well-delineated. This guide provides an objective comparison of two commonly used organic calcium salts, calcium gluconate and calcium lactate (B86563), and their potential to induce bone cell differentiation. This analysis is based on available experimental data, offering a framework for researchers to make informed decisions for in vitro and in vivo studies.
While direct comparative studies on the osteogenic effects of calcium gluconate versus calcium lactate are limited in the scientific literature, examining individual studies on each salt allows for an inferred comparison of their potential to stimulate key markers of bone formation.[1]
Performance Comparison: Osteogenic Potential
Key markers of osteoblast differentiation are crucial in evaluating the osteogenic potential of different compounds. These include:
-
Alkaline Phosphatase (ALP) Activity: An early marker of osteoblast differentiation, ALP plays a vital role in matrix mineralization.[1]
-
Mineralization: The deposition of calcium phosphate (B84403) crystals, often visualized by Alizarin Red S staining, is a hallmark of mature osteoblasts.[1]
-
Osteogenic Gene Expression: The upregulation of key transcription factors (e.g., RUNX2, Osterix) and bone matrix proteins (e.g., Osteocalcin, Collagen Type I) is essential for the differentiation process.[1]
The following tables summarize available quantitative data on the effects of these calcium salts and related molecules on these markers.
Table 1: Effect on Alkaline Phosphatase (ALP) Activity
| Compound | Cell Type | Concentration | Incubation Time | Result | Reference |
| Calcium Glucoheptonate* | MG-63 (osteoblast-like) | 0.25 mM & 1.0 mM | 48 hours | Significant increase in ALP activity compared to control. | [2] |
| Lactate | Osteoblast-lineage cells | Not specified | Not specified | Promoted alkaline phosphatase activity. | [1] |
Note: Data for calcium glucoheptonate is used as a proxy for calcium gluconate due to limited direct data.[1]
Table 2: Effect on Mineralization
| Compound | Cell Type | Concentration | Incubation Time | Result | Reference |
| Calcium Glucoheptonate* | MG-63 (osteoblast-like) | 1.0 mM | Not specified | 30% increase in calcium uptake compared to control. | [1] |
| Calcium Chloride | SaOs-2 & MC3T3-E1 (osteoblasts) | 2.5–10 mM | 3-4 weeks | Significantly increased mineralization in a dose-dependent manner. | [1] |
Note: Data for calcium glucoheptonate is used as a proxy for calcium gluconate.[1]
Table 3: Effect on Osteogenic Gene Expression
| Compound | Genes Upregulated | Cell Type | Concentration | Incubation Time | Reference |
| Calcium Glucoheptonate* | Osteocalcin, COL-1, SPARC | MG-63 (osteoblast-like) | Not specified | Not specified | [1] |
| Lactate | Runx2, ALP, Osterix | Bone Marrow Stromal Cells (BMSCs) | 10 mM | Not specified | [1] |
Note: Data for calcium glucoheptonate is used as a proxy for calcium gluconate.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the comparison.
In Vitro Osteogenesis Assay
This protocol details the evaluation of a compound's effect on osteoblast viability and differentiation.
-
Cell Culture:
-
Human osteoblast-like cells (e.g., MG-63 or Saos-2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3]
-
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and treated with varying concentrations of the calcium salt for 24 and 72 hours.[3]
-
MTT reagent is added to each well, and after incubation, the formazan (B1609692) crystals are dissolved.
-
Absorbance is measured to determine cell viability.[3]
-
-
Osteogenic Differentiation:
-
Cells are cultured in the presence of the calcium salt for up to 21 days.[3]
-
ALP Activity: At specific time points (e.g., 7, 14, and 21 days), cell lysates are collected, and ALP activity is measured using an ALP assay kit.[3]
-
Mineralization (Alizarin Red S Staining): At day 21, cells are fixed and stained with Alizarin Red S to visualize calcium deposition. For quantification, the stain is extracted, and absorbance is measured.[4]
-
Animal Studies: Bone Defect Model
Animal models are essential for evaluating the in vivo efficacy of bone regeneration materials.
-
Animal Model:
-
Implantation and Treatment:
-
The bone defect is filled with a bone substitute material incorporating the calcium salt being tested.
-
Animals may also receive oral supplementation of the calcium salt.[7]
-
-
Evaluation:
-
At predetermined time points (e.g., 7, 14, and 28 days), animals are euthanized.[7]
-
Radiological Analysis: X-rays are taken to assess bone growth and the closure of the defect.[7]
-
Histological Analysis: Bone tissue is harvested, sectioned, and stained (e.g., with Hematoxylin-Eosin) to visualize new bone formation and tissue response.[6][7]
-
Biochemical Markers: Blood samples can be analyzed for levels of bone formation markers such as bone alkaline phosphatase (BALP) and osteocalcin.[7]
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Caption: Calcium Signaling Pathway in Osteoblasts.
Caption: In Vitro Osteogenesis Experimental Workflow.
Conclusion
For researchers and drug development professionals, the choice between calcium gluconate and calcium lactate may depend on other factors such as bioavailability, solubility, and the specific application (e.g., as a supplement or in a biomaterial scaffold). Organic calcium salts like calcium gluconate are often preferred for their water-soluble properties and enhanced bioavailability compared to inorganic salts.[2] Further head-to-head studies are warranted to elucidate the nuanced differences in their osteogenic efficacy and to guide the development of more effective bone regeneration therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of calcium glucoheptonate on proliferation and osteogenesis of osteoblast-like cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Bone defect animal models for testing efficacy of bone substitute biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bone regeneration in experimental animals using calcium phosphate cement combined with platelet growth factors and human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Calcium Salts for Fracture Rate Reduction: An In Vivo Perspective
For researchers, scientists, and drug development professionals, understanding the relative efficacy of different calcium salts in reducing fracture rates is paramount for developing effective osteoporosis therapies and nutritional interventions. This guide provides an objective comparison of commonly used calcium salts, supported by available in vivo experimental data.
While direct comparative in vivo studies measuring fracture rate reduction between different calcium salts are limited, a body of evidence exists comparing their effects on bone mineral density (BMD) and bone turnover markers—key indicators of bone health and fracture risk. This guide synthesizes these findings to offer a comprehensive overview of calcium carbonate, calcium citrate (B86180), and tricalcium phosphate (B84403).
Comparative Efficacy of Calcium Salts
The primary role of calcium supplementation in bone health is to ensure a positive calcium balance, which is essential for bone mineralization and strength. Different calcium salts, however, exhibit varying degrees of bioavailability and may elicit different physiological responses.
A study comparing tricalcium phosphate and calcium carbonate in patients treated with teriparatide found both salts to be approximately equally effective in supporting bone building.[1][2] Over a 12-month period, there were no significant differences in the increases in lumbar spine and total hip BMD between the two groups.[1][2] Both groups also showed similar increases in bone resorption biomarkers, which was an expected effect of the teriparatide treatment.[1][2]
In contrast, a crossover study comparing calcium citrate and calcium carbonate in postmenopausal women demonstrated that calcium citrate led to a significantly greater decrease in markers of bone resorption.[3] Specifically, urinary N-telopeptide, C-telopeptide, and free deoxypyridinoline, as well as serum N-telopeptide, were significantly reduced with calcium citrate supplementation compared to no significant change with calcium carbonate.[3] This suggests a potentially superior effect of calcium citrate in reducing bone turnover.
The choice of calcium salt can also be influenced by individual patient characteristics. For instance, calcium citrate does not require stomach acid for absorption, making it a better option for individuals with low stomach acid or those taking acid-reducing medications.[4][5] Calcium carbonate, on the other hand, contains a higher percentage of elemental calcium and is more commonly used to fortify foods.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the cited in vivo studies, focusing on changes in Bone Mineral Density (BMD) and bone turnover markers.
Table 1: Comparison of Tricalcium Phosphate vs. Calcium Carbonate on Bone Mineral Density (BMD)
| Parameter | Tricalcium Phosphate Group | Calcium Carbonate Group | P-value (between groups) |
| Lumbar Spine BMD Change | +7.2% (combined group) | +7.2% (combined group) | Not significant |
| Total Hip BMD Change | +2.1% (combined group) | +2.1% (combined group) | Not significant |
Data from a 12-month, randomized, single-blind clinical trial in 211 patients treated with teriparatide.[1][2]
Table 2: Comparison of Calcium Citrate vs. Calcium Carbonate on Bone Resorption Markers
| Biomarker | Calcium Citrate Group (% change) | Calcium Carbonate Group (% change) | P-value (between groups) |
| Urinary N-telopeptide | -30% | +2% | <0.05 |
| Urinary C-telopeptide | -31% | +3% | <0.05 |
| Urinary Free Deoxypyridinoline | -19% | +2% | <0.05 |
| Serum N-telopeptide | -8% | +2% | <0.05 |
Data from a 12-week, open-labeled crossover study in 40 postmenopausal women.[3]
Experimental Protocols
Study 1: Tricalcium Phosphate vs. Calcium Carbonate in Osteoporosis
-
Design: 12-month, randomized, positive-comparator, 2-arm, single-blind clinical trial.[1][2]
-
Participants: 211 patients with osteoporosis undergoing teriparatide treatment and consuming <1000 mg phosphorus/day.[1][2]
-
Intervention: Participants were randomly assigned to receive 1800 mg/day of calcium as either tricalcium phosphate or calcium carbonate, in addition to teriparatide and 1000 IU cholecalciferol.[1][2]
-
Primary Endpoints: Changes in lumbar spine and total hip bone mineral densities (BMDs).[1][2]
-
Secondary Endpoints: Changes in bone resorption biomarkers, and serum and urine calcium and phosphorus concentrations.[1][2]
Study 2: Calcium Citrate vs. Calcium Carbonate on Bone Turnover
-
Design: Open-labeled crossover study.[3]
-
Participants: 40 postmenopausal women.[3]
-
Intervention: Participants were randomized to receive 1000 mg/day of either calcium citrate or calcium carbonate for 12 weeks. This was followed by a 2-week washout period, after which they received the alternate calcium supplement for another 12 weeks. All participants also received 900 IU/day of vitamin D.[3]
-
Primary Endpoints: Changes in markers of bone resorption, including urinary N-telopeptide, C-telopeptide, free deoxypyridinoline, and serum N-telopeptide.[3]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental designs, the following diagrams are provided.
Caption: Simplified signaling pathway of calcium homeostasis and its effect on bone metabolism.
Caption: Generalized experimental workflow for a crossover in vivo study comparing calcium salts.
References
- 1. Phosphate and carbonate salts of calcium support robust bone building in osteoporosis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphate and carbonate salts of calcium support robust bone building in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of calcium loading with calcium citrate or calcium carbonate on bone turnover in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Citrate Vs. Calcium Carbonate: Experts Say Which to Take [prevention.com]
- 5. Calcium Carbonate vs. Calcium Citrate [verywellhealth.com]
Ion Chromatography: A Superior Method for Chloride and Sulfate Impurity Analysis in Chlormadinone Acetate
A Comparative Guide for Researchers and Drug Development Professionals
In the manufacturing of active pharmaceutical ingredients (APIs) such as Chlormadinone Acetate (CLG), rigorous control of inorganic impurities like chloride and sulfate (B86663) is paramount to ensure the safety, efficacy, and stability of the final drug product. While traditional pharmacopeial methods have long been employed, modern analytical techniques offer significant advantages in sensitivity, specificity, and efficiency. This guide provides an objective comparison of ion chromatography (IC) with alternative methods for the detection of chloride and sulfate impurities in CLG, supported by experimental data and detailed protocols.
Ion chromatography, particularly with suppressed conductivity detection, has emerged as a highly effective technique for quantifying ionic impurities in pharmaceuticals.[1][2] Its ability to simultaneously detect multiple anions with high sensitivity and selectivity makes it a powerful tool for quality control in the pharmaceutical industry.[1][3]
Performance Comparison: Ion Chromatography vs. Alternative Methods
Ion chromatography consistently demonstrates superior performance compared to traditional methods like turbidimetry and the more advanced nepheloturbidometry. The key advantages of IC include higher sensitivity, quantitative accuracy, and the ability to perform simultaneous analysis of multiple ions.
| Parameter | Ion Chromatography (IC) | Nepheloturbidometry | Visual Turbidimetry |
| Principle | Ion-exchange separation followed by conductivity detection.[4] | Measurement of scattered light by suspended particles.[5] | Visual comparison of turbidity against a standard.[2] |
| Specificity | High; separates individual ions.[2] | Moderate; measures total turbidity. | Low; subjective and prone to interference.[2] |
| Sensitivity | Very High (µg/L or ppb levels).[4] | High. | Low. |
| Quantification | Fully quantitative.[5] | Quantitative.[5] | Semi-quantitative limit test.[5] |
| Simultaneous Analysis | Yes (e.g., Chloride, Sulfate, Nitrate (B79036), etc.).[3] | No. | No. |
| Precision & Reproducibility | High.[5] | Good.[5] | Poor.[5] |
| Automation | Fully automatable. | Can be automated. | Manual. |
Quantitative Performance Data
The following table summarizes typical performance data for the determination of chloride and sulfate using ion chromatography. The data is based on a validated method for a water-insoluble pharmaceutical compound, which serves as a representative example for the analysis of CLG.
| Analyte | Linearity (r²) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |
| Chloride | > 0.998 | 0.39 | 1.3 |
| Sulfate | > 0.997 | 0.46 | 1.5 |
| Data derived from a validated IC method for a water-insoluble pharmaceutical, demonstrating the sensitivity of the technique.[4] |
In a comparative study on bulk drugs, nepheloturbidometry showed enhanced precision and reproducibility over conventional visual methods, but ion chromatography remains the gold standard for its superior separation capabilities and lower detection limits.[5]
Experimental Protocols
A robust and validated ion chromatography method is crucial for accurate impurity analysis. Below are detailed experimental protocols for a representative IC method applicable to CLG and a traditional turbidimetric limit test for comparison.
Ion Chromatography Method for a Water-Insoluble API
This method is suitable for a water-insoluble API like Chlormadinone Acetate and incorporates a matrix elimination step to handle the organic solvent used for dissolution.
1. Sample Preparation:
-
Accurately weigh and dissolve the CLG sample in methanol (B129727) (MeOH).
-
Further dilute the sample solution with deionized water as needed to bring the impurity concentrations within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[6]
2. Chromatographic Conditions:
-
Instrument: Ion Chromatograph with a suppressed conductivity detector.
-
Columns: Dionex IonPac AG15 Guard and Dionex IonPac AS15 Analytical columns.[4]
-
Eluent: Potassium Hydroxide (KOH) gradient.[4]
-
Flow Rate: 0.40 mL/min.[4]
-
Injection Volume: 100 µL.[4]
-
Detection: Suppressed conductivity.[4]
3. Matrix Elimination:
-
Before the analytical separation, the sample is loaded onto a concentrator column.
-
The methanol matrix is washed away with deionized water, while the anionic impurities are retained on the concentrator.
-
The trapped anions are then eluted onto the analytical column for separation and detection.[4]
4. Calibration:
-
Prepare a series of mixed standard solutions of chloride and sulfate in the expected concentration range.
-
Generate a calibration curve by plotting the peak area against the concentration for each anion.
Alternative Method: Turbidimetric Limit Test (Based on USP)
This method is a semi-quantitative visual comparison test.
1. Standard Preparation:
-
Prepare a standard solution containing a specified concentration of chloride or sulfate.
2. Sample Preparation:
-
Dissolve a specified amount of the CLG sample in a suitable solvent and dilute with water.
3. Procedure:
-
To both the sample and standard solutions, add a precipitating agent (e.g., silver nitrate for chloride, barium chloride for sulfate) under acidic conditions.[7]
-
Allow the solutions to stand for a specified time.
-
Visually compare the turbidity of the sample solution against the standard solution. The turbidity of the sample should not exceed that of the standard.[7]
Workflow and Pathway Diagrams
To visually represent the analytical processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the analysis of chloride and sulfate in CLG by Ion Chromatography.
Caption: Logical relationship of analytical methods to key performance attributes.
Conclusion
For the determination of chloride and sulfate impurities in Chlormadinone Acetate, ion chromatography stands out as the superior analytical method. Its high sensitivity, specificity, and quantitative capabilities provide reliable and accurate results, ensuring compliance with stringent pharmaceutical quality standards.[2] The ability to simultaneously analyze multiple ionic impurities in a single run enhances laboratory efficiency. While older methods like visual turbidimetry are still mentioned in some pharmacopeias, modern analytical laboratories are increasingly adopting IC for its undeniable advantages in data quality and integrity. For researchers, scientists, and drug development professionals, implementing a validated ion chromatography method is a critical step in ensuring the purity and safety of pharmaceutical products.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. metrohm.com [metrohm.com]
- 3. academic.oup.com [academic.oup.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of Solubility Among Organic Calcium Salts
For Researchers, Scientists, and Drug Development Professionals
The bioavailability of orally administered calcium is critically dependent on the solubility of the calcium salt form in the gastrointestinal tract. Formulations with higher solubility can lead to a greater concentration of free calcium ions (Ca²⁺) available for absorption. This guide provides a comparative analysis of the aqueous solubility of common organic calcium salts, supported by experimental data and protocols, to aid in the selection of appropriate salt forms for research and drug development.
Comparative Aqueous Solubility of Organic Calcium Salts
The following table summarizes the aqueous solubility of several common organic calcium salts. Data has been compiled from various scientific sources and standardized to provide a clear comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other ions.
| Calcium Salt | Molecular Formula | Molar Mass ( g/mol ) | Aqueous Solubility ( g/100 mL) at 25°C |
| Calcium Acetate (B1210297) | Ca(C₂H₃O₂)₂ | 158.17 | ~34.7[1] |
| Calcium Ascorbate (B8700270) | C₁₂H₁₄CaO₁₂·2H₂O | 426.35 | ~50[2][3] |
| Calcium Citrate (B86180) | Ca₃(C₆H₅O₇)₂ | 498.44 | ~0.095[4][5] |
| Calcium Gluconate | C₁₂H₂₂CaO₁₄ | 430.37 | ~3.5[6][7] |
| Calcium Lactate | Ca(C₃H₅O₃)₂ | 218.22 | ~6.7 (L-lactate)[8] |
Experimental Protocol: Equilibrium Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved substance.
Materials:
-
Organic calcium salt (e.g., calcium citrate, calcium gluconate)
-
Deionized water (or other relevant aqueous buffer)
-
Analytical balance
-
Volumetric flasks
-
Conical flasks with stoppers
-
Constant temperature shaker bath
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
-
Analytical instrument for calcium quantification (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma Mass Spectrometer, or titration apparatus)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the organic calcium salt to a known volume of deionized water in a conical flask. The excess solid should be clearly visible.
-
Equilibration: Tightly stopper the flask and place it in a constant temperature shaker bath set at a specific temperature (e.g., 25°C or 37°C). Agitate the flask for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter to remove all undissolved particles. This step is critical to prevent overestimation of solubility.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of calcium in the diluted solution using a calibrated analytical instrument.
-
Calculation: Calculate the solubility of the organic calcium salt in g/100 mL based on the measured calcium concentration and the dilution factor.
Visualizing Experimental and Biological Pathways
To further elucidate the practical and physiological relevance of calcium salt solubility, the following diagrams illustrate a typical experimental workflow and the biological pathway of intestinal calcium absorption.
Conclusion
The solubility of organic calcium salts varies significantly, with calcium ascorbate and calcium acetate demonstrating high aqueous solubility, while calcium citrate is sparingly soluble. This disparity has direct implications for the bioavailability of calcium. A higher solubility facilitates the release of free calcium ions in the gastrointestinal tract, which is a prerequisite for both the active transcellular and passive paracellular absorption pathways in the intestine.[2][8][9][10] Therefore, for applications where rapid and efficient calcium absorption is desired, selecting a more soluble calcium salt is a critical formulation consideration. The provided experimental protocol for equilibrium solubility determination offers a standardized method for researchers to verify and compare the solubility of different calcium salts in their specific formulations.
References
- 1. scilit.com [scilit.com]
- 2. Intestinal calcium absorption: mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular aspects of intestinal calcium absorption - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of CLG on Osteoblast Proliferation and Differentiation
For researchers, scientists, and professionals in drug development, understanding the impact of various compounds on bone formation is crucial. This guide provides a comprehensive comparison of "CLG" and its effects on osteoblast proliferation and differentiation. It is important to note that the acronym "CLG" can refer to two distinct substances in biomedical research: Calcium Lactate Gluconate and Collagenase . This guide will address both, presenting experimental data, detailed protocols, and visual workflows to clarify their respective roles and effects in osteoblast biology.
Section 1: this compound (CLG) and its Role in Osteogenesis
This compound is a highly soluble organic calcium salt used in supplementation and as a component in biomaterials for bone regeneration. Its primary function in this context is to provide a bioavailable source of calcium ions, which are essential for osteoblast function and bone matrix mineralization.
Comparative Data on Osteogenic Effects
The following tables summarize the quantitative effects of this compound and its alternatives on key markers of osteoblast proliferation and differentiation.
Table 1: Effect on Osteoblast Proliferation
| Compound | Cell Type | Concentration | Incubation Time | Proliferation Assay | Result |
| This compound (in Gelatin Scaffold) | MG-63 | 5% (w/w) | 3 & 7 days | Metabolic Activity Assay | Increasing trend in metabolic activity noted.[1] |
| Polycalcium (Polycan + this compound) | Human primary osteoblasts | Not specified | Not specified | Not specified | Stimulated osteoblast proliferation.[2][3] |
| Calcium Glucoheptonate | MG-63 | 0.25 - 4 mM | 48 hours | MTT Assay | Significantly higher proliferation compared to control.[4] |
| Calcium Citrate | hFOB 1.19 | 0.22 mg/ml | 4 days | DNA Synthesis | No significant change from control.[5][6] |
| Calcium Carbonate | hFOB 1.19 | 0.13 mg/ml | 4 days | DNA Synthesis | No significant change from control.[5][6] |
Table 2: Effect on Osteoblast Differentiation
| Compound | Cell Type | Concentration | Incubation Time | Differentiation Marker | Result |
| This compound (in Gelatin Scaffold) | MG-63 | 5% (w/w) | 7 & 14 days | Mineralization (Alizarin Red S) | Significantly higher mineralization index compared to gelatin alone.[1] |
| Calcium Glucoheptonate | MG-63 | 0.25 mM & 1.0 mM | 48 hours | ALP Activity | Significant increase in ALP activity compared to control.[7] |
| Calcium Glucoheptonate | MG-63 | 1.0 mM | Not specified | Calcium Uptake | 30% increase in calcium uptake compared to control.[7] |
| Calcium Glucoheptonate | MG-63 | Not specified | Not specified | Gene Expression (Osteocalcin, COL-1, SPARC) | Upregulated expression.[7] |
| Lactate | Bone Marrow Stromal Cells (BMSCs) | 10 mM | Not specified | Gene Expression (Runx2, ALP, Osterix) | Promoted expression.[7] |
| Calcium Citrate | hFOB 1.19 | 0.22 mg/ml | 4 days | ALP Activity | No significant change from control.[5][6] |
| Calcium Carbonate | hFOB 1.19 | 0.13 mg/ml | 4 days | ALP Activity | No significant change from control.[5][6] |
Signaling Pathways of this compound in Osteoblasts
Extracellular calcium ions released from this compound can activate several signaling pathways that promote osteogenic differentiation. One key mechanism involves the activation of L-type voltage-gated calcium channels, leading to an influx of intracellular calcium. This activates the MAPK/ERK pathway, which in turn upregulates the expression of key osteogenic transcription factors like RUNX2.
This compound Signaling Pathway in Osteoblasts.
Section 2: Collagenase (CLG) and its Role in Osteoblast Studies
Collagenase is a proteolytic enzyme that breaks down collagen, the main structural protein in connective tissues. In the context of osteoblast research, its primary and well-established role is in the enzymatic digestion of bone tissue to isolate primary osteoblasts for in vitro culture. While essential for this purpose, exogenous application of collagenase to osteoblast cultures can have inhibitory effects on their differentiation.
Comparative Data on Osteoblast Isolation and Exogenous Effects
The following tables compare collagenase with other enzymes used for osteoblast isolation and summarize the known effects of exogenous collagenase treatment.
Table 3: Comparison of Enzymes for Osteoblast Isolation
| Enzyme | Typical Concentration | Incubation Time | Advantages | Disadvantages |
| Collagenase (Type I/II) | 0.1% - 0.2% | 30 - 120 min | Efficiently digests collagenous bone matrix.[8][9][10] | Can potentially damage cell surface receptors if over-digested.[11] |
| Dispase | 0.6 - 2.4 U/mL | 1 - several hours | Gentler on cells compared to trypsin.[12] | May be less effective for dense bone tissue alone; often used with collagenase.[12] |
| Trypsin-EDTA | 0.05% - 0.25% | 5 - 15 min | Stronger dissociation for strongly adherent cells. | Can be harsh on cells and cleave essential surface proteins.[13] |
Table 4: Effects of Exogenous Collagenase on Osteoblast Function
| Cell Type | Collagenase Concentration | Incubation Time | Effect on Differentiation | Effect on Proliferation |
| Human Osteoblasts | Not specified | Not specified | Downregulates ALP activity.[14] | Limited direct data available. |
| Human PDL Cells | Not specified | Not specified | Negatively regulates osteoblastic markers.[14] | Limited direct data available. |
Workflow for Osteoblast Isolation using Collagenase
The following diagram illustrates a typical workflow for isolating primary osteoblasts from bone tissue using collagenase digestion.
Workflow for Primary Osteoblast Isolation.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
MTT Assay for Cell Proliferation
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate osteoblasts in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of the test compound (e.g., this compound) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[8][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Alkaline Phosphatase (ALP) Activity Assay
This assay measures the activity of an early marker of osteoblast differentiation.
-
Cell Culture and Treatment: Culture osteoblasts in 24-well plates and treat with the test compounds for the desired duration.
-
Cell Lysis: Wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Enzymatic Reaction: Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysate.[13][17]
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3M NaOH).
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.[12]
-
Normalization: Normalize the ALP activity to the total protein content of the cell lysate.
Alizarin Red S Staining for Mineralization
This staining method visualizes calcium deposits, a hallmark of late-stage osteoblast differentiation.
-
Cell Culture and Differentiation: Culture osteoblasts in osteogenic differentiation medium with the test compounds for 14-21 days.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.[4][13]
-
Staining: Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20 minutes at room temperature.[4][14]
-
Washing: Wash several times with deionized water to remove excess stain.
-
Visualization: Visualize the red-orange mineralized nodules under a microscope.
-
Quantification (Optional): To quantify mineralization, destain the wells with 10% cetylpyridinium (B1207926) chloride and measure the absorbance of the extracted stain at 562 nm.[13]
Osteoblast Isolation from Calvaria using Collagenase
This protocol describes the isolation of primary osteoblasts from neonatal mouse calvaria.
-
Dissection: Dissect the calvaria from neonatal mice and remove any adherent soft tissue.
-
Digestion: Perform sequential digestions in a solution containing 0.1% collagenase and 0.2% dispase in PBS at 37°C with agitation. Collect the cells released after each digestion step.
-
Cell Collection: Pool the cells from the later digestion steps (fractions 2-5), as the first fraction is often contaminated with other cell types.
-
Filtration and Centrifugation: Pass the cell suspension through a 70 µm cell strainer, centrifuge, and resuspend the cell pellet in culture medium.
-
Cell Culture: Plate the cells and culture in a standard osteoblast growth medium.
Total Protein Quantification
This is essential for normalizing data from assays like ALP activity.
-
Cell Lysis: Prepare cell lysates as described in the ALP activity assay protocol.
-
Assay: Use a commercial protein assay kit (e.g., BCA or Bradford) according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., Bovine Serum Albumin).
-
Absorbance Measurement: Measure the absorbance of the standards and samples at the appropriate wavelength.
-
Calculation: Determine the protein concentration of the samples by comparing their absorbance to the standard curve.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and performance study of in situ mineralized bone tissue engineering scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04047C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biolabo.fr [biolabo.fr]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
Comparative study of calcium absorption from milk and calcium salts
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of calcium absorption from its two primary sources: dairy milk and supplemental calcium salts. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the nuances of calcium bioavailability.
Introduction to Calcium Bioavailability
Calcium is a critical mineral for numerous physiological processes, most notably for the development and maintenance of bone structure. Its adequate intake and absorption are paramount in preventing bone-related disorders like osteoporosis. While dairy products, particularly milk, are a primary dietary source of calcium, supplementation with various calcium salts is common. The effectiveness of any calcium source is determined by its bioavailability—the fraction of ingested calcium that is absorbed and utilized by the body. This guide delves into the comparative bioavailability of calcium from milk and commonly used calcium salts, supported by quantitative data and detailed experimental methodologies.
Mechanisms of Intestinal Calcium Absorption
Calcium absorption in the small intestine occurs via two primary pathways: the transcellular and the paracellular pathways.[1][2][3][4]
-
Transcellular Pathway: This is an active, saturable process that occurs primarily in the duodenum.[4][5] It involves the entry of calcium ions into the enterocyte through the TRPV6 epithelial calcium channel, transport across the cell facilitated by the binding protein calbindin-D9k, and extrusion into the bloodstream by the plasma membrane Ca2+-ATPase (PMCA1b).[2][4] This pathway is tightly regulated by the active form of vitamin D, calcitriol (B1668218) (1,25(OH)2D3).[1][5]
-
Paracellular Pathway: This is a passive, non-saturable process that occurs along the entire length of the intestine through the tight junctions between enterocytes.[3][5] This route is primarily dependent on the calcium concentration gradient in the intestinal lumen.
Hormonal regulation, primarily through Parathyroid Hormone (PTH) and Vitamin D, plays a crucial role. Low blood calcium levels trigger the secretion of PTH, which stimulates the kidneys to produce calcitriol.[6][7][8] Calcitriol then upregulates the expression of proteins involved in the transcellular pathway, enhancing calcium absorption.[9]
Quantitative Comparison of Calcium Absorption
Multiple clinical studies have compared the fractional absorption of calcium from milk with various calcium salts. While solubility of the salt was initially thought to be a major determinant of absorption efficiency, studies in fasting healthy individuals have shown that the differences are not always statistically significant, likely due to dissolution in stomach acid.[10][11][12]
The following table summarizes data from key comparative studies.
| Calcium Source (Dose) | Study Population | Mean Net Calcium Absorption (%) (± SEM) | Reference |
| Milk | |||
| Whole Milk (500 mg Ca) | 8 healthy, fasting adults | 31 ± 3 | [10],[12] |
| Skim Milk (26% of intake) | Non-achlorhydric adults | 26.0 (Not specified) | [13] |
| Skimmed Milk (from meal) | 10 healthy male volunteers | 45.5 ± 1.9 | [14] |
| Ca-Enriched Skimmed Milk | 10 healthy male volunteers | 35.7 ± 4.7 | [14] |
| Calcium Salts | |||
| Calcium Carbonate (500 mg Ca) | 8 healthy, fasting adults | 39 ± 3 | [10],[12] |
| Calcium Carbonate (22.5% of intake) | Non-achlorhydric adults | 22.5 (Not specified) | [13] |
| Calcium Citrate (B86180) (500 mg Ca) | 8 healthy, fasting adults | 30 ± 3 | [10],[12] |
| Calcium Citrate (24.3% of intake) | Non-achlorhydric adults | 24.3 (Not specified) | [13] |
| Calcium Acetate (500 mg Ca) | 8 healthy, fasting adults | 32 ± 4 | [10],[12] |
| Calcium Lactate (500 mg Ca) | 8 healthy, fasting adults | 32 ± 4 | [10],[12] |
| Calcium Gluconate (500 mg Ca) | 8 healthy, fasting adults | 27 ± 3 | [10],[12] |
SEM: Standard Error of the Mean
One study concluded that in fasting, healthy young subjects, calcium absorption from carbonate, acetate, lactate, gluconate, and citrate salts is similar to that from whole milk.[10]
Factors Influencing Calcium Absorption
The bioavailability of calcium is not solely dependent on its source but is influenced by a host of physiological and dietary factors.
Factors Enhancing Absorption:
-
Vitamin D: Essential for the active transcellular transport pathway.[15]
-
Stomach Acid: Helps to solubilize and ionize calcium salts, particularly calcium carbonate, making the calcium available for absorption.[15][16]
-
Lactose (B1674315): Found in milk, lactose can enhance calcium absorption, potentially via the paracellular route.[17][18]
-
Casein Phosphopeptides (CPPs): Derived from the digestion of casein in milk, CPPs can form soluble complexes with calcium, keeping it in solution in the intestine.[17]
Factors Inhibiting Absorption:
-
Phytates and Oxalates: These compounds, found in plant-based foods like whole grains, nuts, and spinach, can bind to calcium and inhibit its absorption.[15] Notably, milk and dairy products are free of these inhibitors.[18]
-
High Doses: Fractional calcium absorption is highest when elemental calcium is consumed in doses of 500 mg or less at a time.[16]
-
Age: Calcium absorption tends to decrease with age, partly due to reduced stomach acid production.[15] For older adults, calcium citrate may be recommended as its absorption is less dependent on stomach acid.[15][19]
Experimental Protocols: Measuring Calcium Absorption
The dual-isotope method is a widely accepted and accurate technique for measuring fractional calcium absorption in human subjects.[20][21][22] It allows for the precise determination of absorption from a single meal or supplement dose.
Detailed Methodology: Dual-Isotope Tracer Technique
-
Subject Preparation: Subjects typically undergo a dietary stabilization period, consuming a diet with a fixed calcium content for several days to weeks.[21] Following an overnight fast, baseline blood and/or urine samples are collected.[23]
-
Isotope Administration:
-
Oral Tracer: A known quantity of a stable calcium isotope (e.g., ⁴⁴Ca) is mixed with the test meal (e.g., milk) or supplement and ingested by the subject.[14]
-
Intravenous Tracer: A short time after the oral dose (e.g., 1-2 hours), a different, known quantity of another stable calcium isotope (e.g., ⁴²Ca) is administered intravenously.[14][21] This IV tracer represents 100% bioavailability.
-
-
Sample Collection: All urine is collected for a defined period, typically 24 hours after the oral dose.[21] Alternatively, timed blood samples can be drawn.[21]
-
Sample Analysis: The collected urine or serum samples are analyzed using mass spectrometry (e.g., inductively coupled plasma mass spectrometry or fast atom bombardment mass spectrometry) to determine the ratio of the two isotopes.[14][24]
-
Calculation of Fractional Absorption: The fractional calcium absorption is calculated as the ratio of the oral isotope to the intravenous isotope recovered in the urine or serum, corrected for the dose of each isotope administered.[22]
Conclusion
Experimental data from studies on healthy, fasting adults suggest that the bioavailability of calcium is broadly similar between milk and various commonly used calcium salts, including carbonate, citrate, lactate, and acetate.[10][12] The food matrix of milk, containing lactose and casein phosphopeptides, offers potential advantages by enhancing solubility and providing an alternative absorption pathway, while also being free of common dietary inhibitors like oxalates and phytates.[17][18]
For calcium salts, factors such as stomach acidity and co-ingestion with food are critical for optimal absorption, particularly for calcium carbonate.[15] The choice between milk and calcium salts for ensuring adequate calcium intake may depend on individual factors such as age, digestive health, dietary patterns, and the need for other nutrients naturally present in dairy products.[25]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. Physiology, Parathyroid Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Vitamin D-Mediated Regulation of Intestinal Calcium Absorption [mdpi.com]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Studies on calcium absorption from milk using a double-label stable isotope technique | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 15. geneticnutrition.in [geneticnutrition.in]
- 16. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. rediscoverdairy.co.za [rediscoverdairy.co.za]
- 19. Calcium and calcium supplements: Achieving the right balance - Mayo Clinic [mayoclinic.org]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. academic.oup.com [academic.oup.com]
- 24. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 25. frieslandcampinainstitute.com [frieslandcampinainstitute.com]
Safety Operating Guide
Proper Disposal of Calcium Lactate Gluconate in a Laboratory Setting
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Calcium lactate (B86563) gluconate is generally not classified as a hazardous substance.[1][2] However, proper handling and disposal procedures are crucial to maintain a safe laboratory environment and ensure compliance with local, state, and federal regulations.[3][4] This document provides a step-by-step guide for the disposal of calcium lactate gluconate.
Summary of Key Disposal and Safety Information
| Aspect | Guideline | Citation |
| Hazard Classification | Not considered a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. May cause mild skin and eye irritation. | [1][2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. In case of dust, a respirator is recommended. | [5][6] |
| Spill Cleanup (Small) | Use appropriate tools to place the spilled solid into a convenient waste disposal container. Clean the surface with water. | [1][7] |
| Spill Cleanup (Large) | Contain the spill and cover with an inert, non-combustible absorbent material (e.g., sand, earth). Shovel the material into a waste disposal container. | [1][7] |
| General Disposal | Dispose of waste in accordance with federal, state, and local environmental control regulations. | [1][3] |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly closed container, away from heat and direct sunlight. | [1][7] |
Step-by-Step Disposal Protocol
A clear workflow is essential for the safe and compliant disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Detailed Methodologies
1. Material Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, assess its physical state. Although it is a white to off-white powder or granule, note any signs of contamination.[1] Always wear appropriate PPE to prevent skin and eye irritation.[2][5]
-
Required PPE:
2. Spill Management
In the event of a spill, the procedure for cleanup depends on the quantity of the material.
-
Small Spills: For minor spills, use a shovel or other appropriate tools to transfer the material into a designated and clearly labeled waste container.[1][7] Subsequently, clean the contaminated surface by spreading water and dispose of the cleaning materials in accordance with legal requirements.[1]
-
Large Spills: For larger spills, the primary goal is to contain the material to prevent it from spreading.[1] Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[1][7] Then, use a shovel to place the material into a suitable waste disposal container.[1] Avoid creating dust during this process.[7]
3. Waste Containment and Labeling
Place all waste this compound, including contaminated absorbent materials and cleaning supplies, into a convenient and sealable waste disposal container.[2] The container must be clearly labeled as "this compound Waste" to ensure proper identification and handling by waste management personnel.
4. Final Disposal Procedure
The final disposal of this compound waste must adhere to institutional and governmental regulations.
-
Consult Regulations: Always follow federal, state, and local environmental control regulations for chemical waste disposal.[1][3] Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance.[8]
-
Waste Pickup: Arrange for the collection of the labeled waste container by your institution's authorized chemical waste disposal service.[8] Do not dispose of this compound down the drain or in regular trash.[9]
Logical Relationship of Safety Measures
The following diagram illustrates the relationship between hazard identification, risk assessment, and the implementation of control measures for handling this compound.
Caption: Logical flow from hazard identification to control measures.
References
- 1. This compound SDS of Manufacturers [anmol.org]
- 2. wbcil.com [wbcil.com]
- 3. solverchembooks.com [solverchembooks.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. biosynth.com [biosynth.com]
- 6. wbcil.com [wbcil.com]
- 7. This compound Pure Manufacturers, SDS [mubychem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalsafety.com [chemicalsafety.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
